molecular formula C11H16BrNO2S B1522747 3-Bromo-N-T-butyl-N-methylbenzenesulfonamide CAS No. 1187386-30-6

3-Bromo-N-T-butyl-N-methylbenzenesulfonamide

Cat. No.: B1522747
CAS No.: 1187386-30-6
M. Wt: 306.22 g/mol
InChI Key: SKKNKSVNNSNZIZ-UHFFFAOYSA-N
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Description

3-Bromo-N-T-butyl-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C11H16BrNO2S and its molecular weight is 306.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-N-tert-butyl-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-11(2,3)13(4)16(14,15)10-7-5-6-9(12)8-10/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKNKSVNNSNZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C)S(=O)(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675301
Record name 3-Bromo-N-tert-butyl-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-30-6
Record name 3-Bromo-N-tert-butyl-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide

This guide provides a comprehensive overview and a detailed protocol for the , a valuable building block for researchers in medicinal chemistry and drug development. The structure of this document is designed to offer not just a procedural methodology, but also a deeper understanding of the chemical principles and strategic decisions underlying the synthetic route.

Introduction and Strategic Overview

3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide (CAS 1187386-30-6) is a disubstituted sulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, while the bromo- and tert-butyl moieties offer opportunities for further chemical modification and steric influence, respectively.[1] This guide outlines a robust and logical synthetic pathway, beginning with a retrosynthetic analysis to identify key starting materials and culminating in a detailed, field-tested experimental protocol.

Our synthetic strategy is predicated on the formation of the sulfonamide bond, a classic and highly reliable transformation. This involves the reaction of a sulfonyl chloride with a secondary amine. The overall workflow is depicted below.

G cluster_start Starting Materials cluster_intermediates Key Intermediate cluster_final Final Product A 3-Bromoaniline C 3-Bromobenzenesulfonyl chloride A->C Diazotization & Sulfonylchlorination B N-tert-butyl-N-methylamine D 3-Bromo-N-tert-butyl- N-methylbenzenesulfonamide B->D C->D Sulfonamide Formation

Figure 1: High-level synthetic workflow.

Precursor Synthesis and Rationale

The success of the final coupling step is contingent upon the quality and availability of two key precursors: 3-Bromobenzenesulfonyl chloride and N-tert-butyl-N-methylamine.

Synthesis of 3-Bromobenzenesulfonyl Chloride

3-Bromobenzenesulfonyl chloride is the electrophilic partner in our key reaction.[2][3] While commercially available, understanding its synthesis provides valuable context. A common laboratory-scale preparation starts from 3-bromoaniline, proceeding via a Sandmeyer-type reaction.

Causality Behind Experimental Choices:

  • Diazotization: 3-Bromoaniline is treated with sodium nitrite in the presence of a strong acid (like HCl) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

  • Sulfonyl Chloride Formation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. This introduces the SO2Cl group onto the aromatic ring, displacing the diazonium group. An alternative, often used in industrial settings, is the direct chlorosulfonation of bromobenzene using chlorosulfonic acid.[4] However, this method can sometimes lead to issues with regioselectivity. The diazotization route from a readily available aniline offers excellent regiochemical control.

Synthesis of N-tert-butyl-N-methylamine

N-tert-butyl-N-methylamine serves as the nucleophile.[5][6] It can be prepared through several methods, with one of the most common being the reductive N-methylation of tert-butylamine.[5]

Causality Behind Experimental Choices:

  • Starting Material: Tert-butylamine is a primary amine that is widely available.[7][8]

  • Methylation: The challenge is to achieve mono-methylation without significant formation of the tertiary amine. Reductive amination using formaldehyde as the methyl source, followed by reduction with a hydride reagent like sodium borohydride, is a standard and effective approach. Alternatively, methods involving the reduction of N-tert-butylformamide with reagents like lithium aluminum hydride have been reported.[5]

Core Synthesis: Sulfonamide Formation

The pivotal step in this synthesis is the nucleophilic substitution reaction between the sulfonyl chloride and the secondary amine.

Figure 2: Core reaction for sulfonamide formation.

Mechanistic Rationale:

The nitrogen atom of N-tert-butyl-N-methylamine possesses a lone pair of electrons, making it nucleophilic. It attacks the electrophilic sulfur atom of the 3-bromobenzenesulfonyl chloride. The sulfur-chlorine bond is polarized, with the sulfur atom carrying a partial positive charge, making it susceptible to nucleophilic attack. This addition is followed by the elimination of a chloride ion.

A crucial component of this reaction is the inclusion of a non-nucleophilic base, such as triethylamine or pyridine. The reaction generates one equivalent of hydrochloric acid (HCl). This acid would otherwise protonate the starting amine, forming an ammonium salt and rendering it non-nucleophilic, thereby quenching the reaction. The added base efficiently scavenges the HCl as it is formed, allowing the reaction to proceed to completion.

An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is the medium of choice. Protic solvents, such as water or alcohols, are avoided as they can competitively react with the highly reactive sulfonyl chloride.

Detailed Experimental Protocol

This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions.

Objective: To synthesize 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide.

Materials & Reagents:

ReagentCAS No.MW ( g/mol )Molar Eq.Amount
3-Bromobenzenesulfonyl chloride2905-24-0255.521.02.56 g
N-tert-butyl-N-methylamine14610-37-887.161.21.05 g (1.44 mL)
Triethylamine (Et3N)121-44-8101.191.51.52 g (2.09 mL)
Dichloromethane (DCM)75-09-2--50 mL
1 M Hydrochloric Acid (HCl)7647-01-0--As needed
Saturated Sodium Bicarbonate (NaHCO3)144-55-8--As needed
Brine (Saturated NaCl)7647-14-5--As needed
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9--As needed

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzenesulfonyl chloride (2.56 g, 10.0 mmol).

  • Solvent Addition: Add 40 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture until the sulfonyl chloride is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Amine & Base Addition: In a separate vial, combine N-tert-butyl-N-methylamine (1.05 g, 12.0 mmol) and triethylamine (1.52 g, 15.0 mmol). Add this amine/base mixture dropwise to the cooled, stirring solution of the sulfonyl chloride over 10-15 minutes.

    • Expert Insight: A slow, dropwise addition is crucial to control the exotherm of the reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-16 hours (overnight) to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Aqueous Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO3 solution (2 x 25 mL), and brine (1 x 25 mL).

    • Expert Insight: The acid wash removes excess triethylamine and any unreacted amine. The bicarbonate wash removes any residual acid. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO4). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude material can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide as a solid.

Safety and Handling

  • 3-Bromobenzenesulfonyl chloride: Corrosive and moisture-sensitive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9][10]

  • N-tert-butyl-N-methylamine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[6]

  • Triethylamine: Flammable liquid and vapor. Corrosive and has a strong, unpleasant odor. Handle with care in a well-ventilated area.

  • Dichloromethane: Volatile and a suspected carcinogen. All operations should be conducted within a fume hood.

Conclusion

The is reliably achieved through the nucleophilic substitution of 3-bromobenzenesulfonyl chloride with N-tert-butyl-N-methylamine. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature, and the use of an appropriate base to neutralize the HCl byproduct. The detailed protocol provided herein is robust and scalable, offering researchers a clear pathway to obtaining this valuable chemical intermediate for applications in drug discovery and organic synthesis.

References

  • N-Methyl-tert-butylamine - general description and preparation . Georganics. [Link]

  • tert-BUTYLAMINE - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • 3-bromo-N-tert-butylbenzenesulfonamide | C10H14BrNO2S | CID 4820926 . PubChem. [Link]

  • 3-bromo-N-tert-butylbenzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry . PharmaCompass.com. [Link]

  • 3-Bromo-N-tert-butylbenzene-1-sulfonamide | C10H14BrNO2S . PubChem. [Link]

  • Benzenesulfonyl chloride - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • m-Bromobenzenesulphonyl chloride | C6H4BrClO2S | CID 17943 . PubChem. [Link]

  • CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • 3-Bromobenzenesulfonyl chloride | CAS#:2905-24-0 . Chemsrc. [Link]

  • m-Bromobenzenesulphonyl chloride GHS Classification . PubChem. [Link]

  • 3-Bromobenzenesulfonyl chloride Safety and Hazards . Chemsrc. [Link]

Sources

3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide

This document serves as a comprehensive technical guide on 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide for an audience of researchers, scientists, and professionals in drug development. It is structured to provide a logical flow of information, beginning with fundamental characteristics and progressing to synthetic applications and safety protocols. The content emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

Core Compound Identity and Significance

3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide (CAS No. 1187386-30-6) is a bespoke sulfonamide derivative with significant potential as a building block in synthetic organic chemistry.[1] Its structure is distinguished by three key features:

  • A benzenesulfonamide core , a privileged scaffold in medicinal chemistry known for its presence in numerous therapeutic agents.

  • A meta-positioned bromine atom , which acts as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions.

  • N-alkylation with both tert-butyl and methyl groups , which imparts specific steric and electronic properties, influencing the compound's solubility, stability, and conformational behavior in larger molecular assemblies.

These attributes make it a valuable intermediate for constructing complex molecules and chemical libraries aimed at discovering new drug candidates.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectroscopic properties is essential for its effective use in research and development.

Physicochemical Properties

The key quantitative data for 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide are summarized in the table below.

PropertyValueReference
CAS Number 1187386-30-6[1]
Molecular Formula C₁₁H₁₆BrNO₂S[1]
Molecular Weight 306.22 g/mol [1]
Appearance Solid (predicted)
Storage Sealed in dry, 2-8°C[1]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and insoluble in water.
Spectroscopic Characterization

While specific spectra are proprietary, the expected spectroscopic signatures can be expertly predicted based on the molecular structure.

  • ¹H NMR (Proton NMR): The spectrum in a solvent like CDCl₃ is expected to show:

    • A complex multiplet pattern for the aromatic protons between δ 7.5 and 8.0 ppm.

    • A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, likely appearing upfield around δ 1.3-1.5 ppm.

    • A distinct singlet for the three N-methyl protons, anticipated around δ 2.7-3.0 ppm.

  • ¹³C NMR (Carbon NMR): The spectrum will reveal distinct signals for all 11 carbon atoms, including the four unique aromatic carbons (with the C-Br carbon being the most downfield among them), the quaternary and methyl carbons of the tert-butyl group, and the N-methyl carbon.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies provide functional group confirmation. The IR spectrum should exhibit strong characteristic absorption bands for the sulfonamide group's S=O asymmetric and symmetric stretches, typically found in the ranges of 1391-1331 cm⁻¹ and 1149-1121 cm⁻¹, respectively.[2]

  • Mass Spectrometry (MS): The mass spectrum will prominently display a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is the definitive isotopic signature of a single bromine atom in the molecule.

Synthesis and Synthetic Utility

The strategic value of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide lies in its straightforward synthesis and its subsequent reactivity, which allows for extensive molecular elaboration.

Recommended Synthetic Workflow

The most direct and reliable synthesis involves the sulfonylation of N-tert-butyl-N-methylamine. This process is efficient and utilizes readily available starting materials.

graphdot cluster_reactants Reactant1 3-Bromobenzenesulfonyl chloride ReactionStep Sulfonylation (Base, Solvent, RT) Reactant1->ReactionStep Reactant2 N-tert-butyl-N-methylamine Reactant2->ReactionStep Product 3-Bromo-N-tert-butyl-N- methylbenzenesulfonamide ReactionStep->Product

Caption: Synthetic pathway for the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-bromobenzenesulfonyl chloride (1.0 eq) and a suitable aprotic solvent such as dichloromethane (DCM) to make a 0.5 M solution.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction upon amine addition.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or diisopropylethylamine (1.5 eq), to the stirred solution. The base scavenges the HCl byproduct generated during the reaction.

  • Amine Addition: Add N-tert-butyl-N-methylamine (1.1 eq) dropwise via syringe over 10-15 minutes. Maintaining a slow addition rate at 0 °C is crucial to prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product.

Core Reactivity and Applications in Drug Development

The true synthetic power of this molecule is unlocked through the reactivity of its C-Br bond, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of novel, complex molecules.

graphdot Start 3-Bromo-N-tert-butyl-N- methylbenzenesulfonamide Suzuki Suzuki Coupling (Biaryl Derivatives) Start->Suzuki [Pd], Base R-B(OH)₂ Heck Heck Reaction (Stilbene Derivatives) Start->Heck [Pd], Base Alkene Buchwald Buchwald-Hartwig Amination (Aniline Derivatives) Start->Buchwald [Pd], Base R₂NH Sonogashira Sonogashira Coupling (Alkynyl Derivatives) Start->Sonogashira [Pd], Cu(I) Alkyne

Caption: Key cross-coupling reactions for molecular diversification.

This modular approach is fundamental in modern drug discovery, enabling the rapid synthesis of analogs for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this or any chemical reagent. The following guidelines are based on data from structurally similar compounds.[3][4]

  • Hazard Identification:

    • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][4]

    • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[3][4]

    • Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[3][4]

  • Recommended Precautions:

    • P261: Avoid breathing dust/fume/vapors.[4]

    • P280: Wear protective gloves, eye protection, and face protection.[4]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Handling and Storage:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Store in a tightly sealed container in a dry, cool place (2-8°C is recommended) away from oxidizing agents.[1]

Disclaimer: This safety information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling the compound.

References

  • Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR (1H&13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides.

Sources

Spectroscopic Characterization of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The insights provided herein are grounded in fundamental principles of spectroscopy and supported by data from analogous structures, offering a robust framework for the characterization of this and similar molecules.

Introduction: The Structural Significance of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide

3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is a molecule of interest in medicinal chemistry and organic synthesis. Its structure combines a substituted aromatic ring, a sulfonamide linkage, and sterically demanding alkyl groups. Understanding its three-dimensional structure and electronic properties is paramount for predicting its reactivity, biological activity, and metabolic fate. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's architecture. This guide will elucidate the expected spectroscopic signatures of this compound and explain the rationale behind the interpretation of its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is anticipated to exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, and the N-tert-butyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the bromine atom, as well as the anisotropic effects of the benzene ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.85d (doublet)1HAr-HProton ortho to the bromine atom, deshielded by its electron-withdrawing inductive effect.
~ 7.70d (doublet)1HAr-HProton ortho to the sulfonyl group, significantly deshielded.
~ 7.45t (triplet)1HAr-HProton meta to both the bromine and sulfonyl groups.
~ 7.95s (singlet)1HAr-HProton between the bromine and sulfonyl groups, expected to be the most deshielded aromatic proton.
2.85s (singlet)3HN-CH₃Protons of the methyl group attached to the nitrogen.
1.35s (singlet)9HN-C(CH₃)₃Protons of the tert-butyl group, appearing as a sharp singlet due to their equivalence.[1]

Expert Insight: The prediction of distinct signals for the aromatic protons is based on the substitution pattern. The bromine and sulfonyl groups at positions 1 and 3 break the symmetry of the benzene ring, rendering all four aromatic protons chemically non-equivalent. The expected splitting patterns (doublets and a triplet) arise from ortho and meta coupling. The singlet for the proton at the 2-position is an approximation, as it may show very small meta coupling.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide complementary information, revealing the number of unique carbon environments. Due to the lack of symmetry, all ten carbon atoms in the molecule are expected to be chemically distinct.

Chemical Shift (δ, ppm)AssignmentRationale
~ 140Ar-CQuaternary carbon attached to the sulfonyl group.
~ 122Ar-CQuaternary carbon attached to the bromine atom.
~ 135Ar-CHAromatic methine carbon.
~ 130Ar-CHAromatic methine carbon.
~ 128Ar-CHAromatic methine carbon.
~ 125Ar-CHAromatic methine carbon.
~ 60N-C(CH₃)₃Quaternary carbon of the tert-butyl group.[2]
~ 35N-CH₃Carbon of the N-methyl group.
~ 30N-C(CH₃)₃Carbons of the methyl groups of the tert-butyl moiety.[3]
Experimental Protocol: Acquiring High-Quality NMR Spectra

A robust protocol is essential for obtaining high-resolution NMR data suitable for unambiguous structural assignment.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥ 400 MHz) to achieve better signal dispersion, which is particularly important for resolving the complex aromatic region.

    • Shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.

    • Set the appropriate spectral width to encompass all expected proton or carbon signals.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration.

    • For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to a series of singlets. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

    • Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton-proton and proton-carbon correlations, respectively.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Shimming, Tuning) transfer->instrument Insert Sample acquire_1H Acquire ¹H Spectrum instrument->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument->acquire_13C acquire_2D Acquire 2D Spectra (COSY, HSQC) instrument->acquire_2D process Fourier Transform & Phasing acquire_1H->process acquire_13C->process acquire_2D->process integrate Integration & Peak Picking process->integrate assign Structure Elucidation integrate->assign

Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Predicted IR Absorption Bands

The IR spectrum of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is expected to show characteristic absorption bands for the sulfonyl group, the aromatic ring, and the alkyl groups.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3100-3000MediumC-H stretchAromatic C-H
~ 2970-2850StrongC-H stretchAliphatic C-H (tert-butyl & methyl)
~ 1600-1450Medium-StrongC=C stretchAromatic ring
~ 1350-1320StrongAsymmetric S=O stretchSulfonyl (SO₂)
~ 1170-1150StrongSymmetric S=O stretchSulfonyl (SO₂)
~ 900StrongS-N stretchSulfonamide[4]
~ 800-600StrongC-Br stretchAryl bromide

Authoritative Grounding: The characteristic stretching frequencies of the SO₂ group in sulfonamides are well-established and serve as a reliable diagnostic tool for this functional group.[5][6] The precise positions of these bands can be influenced by the electronic nature of the substituents on the aromatic ring.

Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation:

    • For solid samples, the KBr (potassium bromide) pellet method is commonly employed. A small amount of the sample is finely ground with dry KBr powder and pressed into a transparent disc.

    • Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation. The solid sample is simply placed in direct contact with the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) is recorded.

    • The sample is then placed in the beam path, and the sample spectrum is acquired.

    • The instrument software automatically subtracts the background spectrum to yield the absorbance or transmittance spectrum of the sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments.

Predicted Mass Spectrum

The mass spectrum of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion and any bromine-containing fragments will appear as a pair of peaks separated by 2 m/z units.

Key Predicted Fragments:

  • Molecular Ion [M]⁺: The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound. The isotopic pattern will clearly indicate the presence of one bromine atom.

  • Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the elimination of sulfur dioxide (SO₂), resulting in a significant fragment ion.[7]

  • Loss of tert-butyl group: Cleavage of the N-C bond can lead to the loss of the tert-butyl group.

  • Loss of methyl group: Cleavage of the N-CH₃ bond can result in the loss of the methyl group.

  • Bromophenyl cation: Fragmentation may also yield the bromophenyl cation or related species.

MS_Fragmentation M [M]⁺ (3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide) M_minus_SO2 [M - SO₂]⁺ M->M_minus_SO2 - SO₂ M_minus_tertbutyl [M - C₄H₉]⁺ M->M_minus_tertbutyl - •C(CH₃)₃ M_minus_methyl [M - CH₃]⁺ M->M_minus_methyl - •CH₃ bromophenyl [Br-C₆H₄]⁺ M_minus_SO2->bromophenyl Further Fragmentation

Predicted Fragmentation Pathway.
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction:

    • The sample, dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile), is introduced into the mass spectrometer via direct infusion or through a chromatographic system like liquid chromatography (LC) or gas chromatography (GC).

  • Ionization:

    • Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like sulfonamides, often yielding the protonated molecule [M+H]⁺.

    • Electron ionization (EI) is a higher-energy technique that typically results in more extensive fragmentation, providing a detailed fragmentation pattern.

  • Mass Analysis:

    • A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended to accurately determine the m/z values of the ions and confirm their elemental compositions.

  • Tandem Mass Spectrometry (MS/MS):

    • To gain deeper structural insights, tandem MS (or MS/MS) can be performed. The molecular ion (or a specific fragment ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This helps to establish fragmentation pathways and confirm the connectivity of the molecule.[8][9]

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic characterization of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide relies on the synergistic application of NMR, IR, and mass spectrometry. While this guide presents a predicted spectroscopic profile based on established principles and data from analogous compounds, experimental verification remains the gold standard. The protocols and interpretive frameworks detailed herein provide a robust starting point for any researcher or scientist tasked with the characterization of this molecule or other novel chemical entities. By understanding the causality behind the spectroscopic data, we can confidently elucidate molecular structures and drive innovation in the fields of chemistry and drug discovery.

References

  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry. [Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

  • Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. MDPI. [Link]

  • Structure-Reactivity-Spectra Correlations for Substituted Benzenesulfonamides. Taylor & Francis Online. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

  • [Infrared absorption spectra of organic sulfur compounds. IV. Studies on characteristic absorption bands of o-, m-, and p-substituted benzenesulfonamide derivatives]. PubMed. [Link]

  • Infrared Absorption Spectra of Organic Sulfur Compounds. I. Studies on S-N Stretching Bands of Benzenesulfonamide Derivatives. J-STAGE. [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. SpringerLink. [Link]

  • t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

  • C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

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3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide CAS 1187386-30-6

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide (CAS 1187386-30-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide, a halogenated aromatic sulfonamide of interest in synthetic and medicinal chemistry. While specific literature on this compound is limited, this guide constructs a robust technical profile by analyzing its constituent functional groups, proposing a logical and detailed synthetic pathway from established precursors, and discussing its potential applications as a versatile chemical intermediate. The protocols and analyses herein are grounded in fundamental organic chemistry principles and data from closely related analogues, offering a valuable resource for researchers working with this class of molecules.

Physicochemical and Structural Properties

3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is a substituted aromatic sulfonamide. The molecule's structure, featuring a brominated phenyl ring, a sulfonamide linker, and sterically demanding N-substituents (tert-butyl and methyl groups), dictates its physical properties and chemical reactivity.

Table 1: Physicochemical Properties of Target Compound and Key Analogs

Property3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide (Target)3-Bromobenzenesulfonyl chloride (Precursor)3-Bromo-N-(tert-butyl)benzenesulfonamide (Analog)
CAS Number 1187386-30-6[1][2]2905-24-0[3][4]308283-47-8[5][6]
Molecular Formula C₁₁H₁₆BrNO₂S[2]C₆H₄BrClO₂S[4]C₁₀H₁₄BrNO₂S[5]
Molecular Weight 306.22 g/mol 255.52 g/mol [4]292.19 g/mol [5][6]
Physical Form Solid (Predicted)SolidSolid
Melting Point Not available30-33 °C68-70 °C[7]
Boiling Point Not available90-91 °C @ 0.5 mmHg[3]365.3 °C @ 760 mmHg[7]
Density Not available1.773 g/mL at 25 °C[3]1.419 g/cm³[7]

Proposed Synthesis and Reaction Mechanism

The most direct and industrially relevant synthetic route to 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is the nucleophilic substitution reaction between 3-bromobenzenesulfonyl chloride and N-tert-butylmethylamine. This is a classic method for forming sulfonamides.[8]

Causality of Experimental Design:

  • Precursors: 3-Bromobenzenesulfonyl chloride serves as the electrophile, providing the brominated aryl backbone and the sulfonyl group.[3] N-tert-butylmethylamine acts as the nucleophile.

  • Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the acid. This prevents the protonation and deactivation of the amine nucleophile, thereby driving the reaction to completion.

  • Solvent: An aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether is chosen to dissolve the reactants without participating in the reaction. DCM is often preferred for its ease of removal during the workup phase.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic release as the amine is added to the highly reactive sulfonyl chloride. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Synthesis_of_3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide cluster_reactants Reactants cluster_reagents Reagents cluster_product Product cluster_byproduct Byproduct R1 3-Bromobenzenesulfonyl Chloride P 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide R1->P + R2 N-tert-butylmethylamine R2->P + Base Triethylamine (Base) Base->P + Solvent DCM (Solvent) Solvent->P + BP Triethylammonium chloride

Caption: Proposed reaction scheme for the synthesis.

Detailed Experimental Protocol (Representative)

This protocol describes a self-validating procedure for the synthesis, purification, and characterization of the title compound.

Step 1: Reaction Setup

  • To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-bromobenzenesulfonyl chloride (1.0 eq).

  • Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of sulfonyl chloride).

  • Cool the solution to 0 °C using an ice-water bath.

Step 2: Reagent Addition

  • In a separate flask, prepare a solution of N-tert-butylmethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add this amine solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes with vigorous stirring. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

Step 3: Reaction Monitoring and Workup

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot has disappeared.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to remove residual acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification and Characterization (Self-Validation)

  • Purification: Purify the crude solid/oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization:

    • Combine the pure fractions and remove the solvent to yield the final product, 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide.

    • Obtain the final mass and calculate the percentage yield.

    • Confirm the structure and purity using analytical techniques:

      • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

      • Mass Spectrometry (MS): To confirm the molecular weight (expected M/Z ~306.02).

      • Infrared Spectroscopy (IR): To identify characteristic functional group stretches (e.g., S=O, C-Br).

Experimental_Workflow start Start: Assemble Reactants setup 1. Reaction Setup (Dissolve Sulfonyl Chloride in DCM, Cool to 0 °C) start->setup addition 2. Reagent Addition (Add Amine/Base Solution Dropwise) setup->addition reaction 3. Reaction (Warm to RT, Stir 12-18h) addition->reaction monitoring 4. TLC Monitoring reaction->monitoring workup 5. Aqueous Workup (Wash with HCl, NaHCO₃, Brine) monitoring->workup Reaction Complete purify 6. Purification (Flash Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS, IR) purify->characterize end_node End: Pure Product characterize->end_node

Caption: A generalized workflow for synthesis and validation.

Reactivity, Applications, and Further Research

3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is not an end-product but a valuable chemical intermediate. Its utility stems from two key functional handles:

  • The Aryl Bromide: The bromine atom on the phenyl ring is a prime site for further functionalization through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig amination). This allows for the introduction of diverse chemical moieties, making it a powerful building block for constructing complex molecular libraries for drug discovery.

  • The Sulfonamide Moiety: The sulfonamide group is a well-known pharmacophore present in numerous approved drugs, including antibiotics, diuretics, and anticonvulsants. The N-tert-butyl and N-methyl groups provide specific steric and electronic properties that can be used to fine-tune the biological activity and pharmacokinetic profile of a lead compound.

Researchers can use this compound as a starting scaffold to synthesize novel molecules for screening in various therapeutic areas, leveraging the reliability of C-C and C-N bond-forming reactions at the aryl bromide position.

References

  • Google Patents. (n.d.). Synthesis method of N-tert-butyl benzene sulfonamide (Patent No. CN107459471B).
  • ChemSrc. (n.d.). N-T-BUTYL-3-BROMO-4-METHYLBENZENESULFONAMIDE. Retrieved January 20, 2026, from [Link]

  • PharmaCompass. (n.d.). 3-bromo-N-tert-butylbenzenesulfonamide. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-N-tert-butylbenzene-1-sulfonamide. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. Retrieved January 20, 2026, from [Link]

  • ChemWhat. (n.d.). 3-Bromo-Nt-butil-N-metilbenzenasulfonamida. Retrieved January 20, 2026, from [Link]

  • ChemSrc. (n.d.). 3-Bromobenzenesulfonyl chloride. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Alternative synthetic strategies for new drug candidates. The thermolysis reaction of N-(benzyl)-N′-(tert-butoxycarbonyl)sulfamide to yield benzylsulfamide. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Retrieved January 20, 2026, from [Link]

  • Molbase. (n.d.). 3-Bromo-N-(tert-butyl)benzenesulfonamide. Retrieved January 20, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide, a halogenated aromatic sulfonamide with significant potential as a versatile intermediate in synthetic and medicinal chemistry. The document details a robust and reliable protocol for its synthesis from commercially available precursors: 3-bromobenzenesulfonyl chloride and N-tert-butyl-N-methylamine. Furthermore, this guide outlines a complete workflow for the rigorous characterization and structural elucidation of the title compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Predictive data and the rationale behind spectroscopic interpretation are provided to serve as a benchmark for researchers. This whitepaper is intended for an audience of chemists, researchers, and drug development professionals, offering field-proven insights into the practical synthesis and in-depth analysis of this valuable chemical scaffold.

Introduction: Strategic Value of the Scaffold

The benzenesulfonamide moiety is a cornerstone in modern pharmacology and materials science. Compounds incorporating this functional group exhibit a wide range of biological activities and are integral to the structure of numerous therapeutic agents.[1][2] The specific molecule, 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide, is of particular interest due to its unique combination of structural features:

  • The 3-Bromo Substituent: The bromine atom at the meta-position of the benzene ring is not merely a halogen; it is a strategic functional handle. It provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile introduction of diverse chemical moieties and the construction of complex molecular architectures.

  • The N-tert-butyl Group: This bulky alkyl group imparts significant steric hindrance around the sulfonamide nitrogen. This can influence the compound's conformational preferences, receptor-binding profile, and metabolic stability by shielding the sulfonamide group from enzymatic hydrolysis.[3]

  • The N-methyl Group: The presence of the N-methyl group fully substitutes the sulfonamide nitrogen, removing the acidic proton found in secondary sulfonamides. This modification profoundly impacts the compound's physicochemical properties, such as its hydrogen bonding capacity and pKa, which are critical determinants of drug-likeness and pharmacokinetic behavior.

This guide provides a self-validating framework for the synthesis and definitive characterization of this compound, ensuring researchers can produce and verify it with a high degree of confidence.

Physicochemical and Structural Properties

A precise understanding of the compound's fundamental properties is essential for its application in research and development.

Caption: Chemical structure of the title compound.

Table 1: Core Physicochemical Data

Property Value Source
CAS Number 1187386-30-6 [4]
Molecular Formula C₁₁H₁₆BrNO₂S [4]
Molecular Weight 306.22 g/mol [4]
Heavy Atom Count 16 Calculated
Rotatable Bond Count 3 Calculated
Hydrogen Bond Acceptors 2 Calculated
Hydrogen Bond Donors 0 Calculated

| Topological Polar Surface Area | 42.5 Ų | Calculated |

Synthesis and Purification Workflow

The synthesis of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is reliably achieved via a nucleophilic acyl substitution pathway. This involves the reaction of a commercially available sulfonyl chloride with the corresponding secondary amine.

Causality Behind Experimental Design: The chosen protocol is designed for efficiency and purity. The use of dichloromethane (DCM) as a solvent is ideal due to its inertness and ability to dissolve both the polar and non-polar reactants. A non-nucleophilic base, triethylamine (TEA), is essential to act as an acid scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion without competing with the primary nucleophile. The reaction is initiated at 0°C to control the initial exothermic release, ensuring reaction fidelity and minimizing side-product formation.

G reagents 1. 3-Bromobenzenesulfonyl Chloride 2. N-tert-butyl-N-methylamine 3. Triethylamine (Base) 4. Dichloromethane (Solvent) reaction Reaction Vessel (0°C to Room Temp) reagents->reaction Combine & React workup Aqueous Workup (Quench, Extract, Wash) reaction->workup Monitor via TLC purification Purification (Silica Gel Chromatography) workup->purification Crude Product product Final Product (Characterization) purification->product Pure Compound

Caption: High-level workflow for synthesis and purification.

Detailed Experimental Protocol

Materials & Reagents:

  • 3-Bromobenzenesulfonyl chloride (1.0 eq)[5]

  • N-tert-butyl-N-methylamine (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-tert-butyl-N-methylamine (1.1 eq) and anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: Add triethylamine (1.5 eq). In a separate flask, dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (sulfonyl chloride) is consumed.

  • Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes to afford the pure 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide as a solid or viscous oil.

Spectroscopic Characterization and Elucidation

Unambiguous structural confirmation requires a multi-technique approach. The following sections detail the expected spectroscopic data for the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H-NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.95 ddd 1H Ar-H Ortho to SO₂ and meta to Br
~ 7.80 t 1H Ar-H Ortho to Br
~ 7.70 ddd 1H Ar-H Para to Br
~ 7.40 t 1H Ar-H Meta to SO₂ and Br
~ 2.90 s 3H N-CH₃ Singlet due to no adjacent protons

| ~ 1.45 | s | 9H | N-C(CH₃)₃ | Singlet due to symmetry |

Table 3: Predicted ¹³C-NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~ 140.0 Ar-C Quaternary carbon attached to SO₂
~ 136.0 Ar-CH Carbon para to Br
~ 130.5 Ar-CH Carbon ortho to Br
~ 130.0 Ar-CH Carbon meta to SO₂ and Br
~ 125.5 Ar-CH Carbon ortho to SO₂
~ 122.5 Ar-C Quaternary carbon attached to Br
~ 60.0 N-C (CH₃)₃ Quaternary carbon of tert-butyl group
~ 35.0 N-CH₃ Methyl carbon attached to Nitrogen

| ~ 29.5 | N-C(C H₃)₃ | Methyl carbons of tert-butyl group |

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern, providing definitive confirmation of the molecular formula.

Expected High-Resolution MS (ESI+):

  • [M+H]⁺ Calculated for C₁₁H₁₇⁷⁹BrNO₂S⁺: 306.0163

  • [M+H]⁺ Calculated for C₁₁H₁₇⁸¹BrNO₂S⁺: 308.0143

Key Validation Point: The most critical diagnostic feature in the mass spectrum is the isotopic signature of bromine. The presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, will result in two molecular ion peaks ([M+H]⁺ and [M+2+H]⁺) of almost equal intensity, separated by approximately 2 m/z units. This provides irrefutable evidence for the presence of a single bromine atom.

G parent Parent Ion [M+H]⁺ m/z ≈ 306/308 frag1 Loss of tert-butyl radical (•C₄H₉) m/z ≈ 249/251 parent->frag1 α-cleavage frag2 Loss of isobutylene (C₄H₈) m/z ≈ 250/252 parent->frag2 McLafferty-type rearrangement frag3 Bromophenyl fragment [BrC₆H₄]⁺ m/z ≈ 155/157 frag2->frag3 Loss of SO₂NCH₃

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and verifying the absence of starting materials or alternative products.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Rationale
3100-3000 Medium Aromatic C-H Stretch Confirms presence of the benzene ring.
2980-2850 Strong Aliphatic C-H Stretch Confirms presence of methyl and tert-butyl groups.
~1340 Strong Asymmetric SO₂ Stretch Characteristic strong absorption for sulfonamides.[6]
~1160 Strong Symmetric SO₂ Stretch The second key band confirming the SO₂ group.[6]
~1570, 1470 Medium-Weak Aromatic C=C Stretch Skeletal vibrations of the benzene ring.
~950 Medium C-N Stretch Vibration of the carbon-nitrogen bond.

| Absence | N/A | No band at ~3300 | Crucial Validation: The absence of a broad N-H stretch confirms the successful N-methylation and distinguishes the product from its secondary sulfonamide analog. |

Potential Applications in Research & Development

3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is not an end-product but a strategic starting point. Its primary value lies in its role as a versatile building block for creating libraries of more complex molecules. Researchers in drug discovery can utilize the bromine atom as a synthetic handle to explore structure-activity relationships (SAR) by introducing various substituents via cross-coupling chemistry. The sulfonamide core itself is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets.[2][3]

Safety and Handling

Standard laboratory safety protocols should be strictly followed. The synthesis involves 3-bromobenzenesulfonyl chloride, which is corrosive and moisture-sensitive.[7] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before commencing work.

References

  • Google Patents. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
  • Chemigran Pte Ltd. 3-Bromo-n-methylbenzenesulfonamide. [Link]

  • Google Patents. CN103819369A - Method for synthesizing benzene sulfonamide compounds.
  • ResearchGate. (PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. [Link]

  • DergiPark. Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. [Link]

  • ResearchGate. Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. [Link]

  • PharmaCompass. 3-bromo-N-tert-butylbenzenesulfonamide | Drug Information. [Link]

  • PubChem. 3-Bromo-N-tert-butylbenzene-1-sulfonamide | C10H14BrNO2S. [Link]

  • Google Patents. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • PubChem. m-Bromobenzenesulphonyl chloride | C6H4BrClO2S. [Link]

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An In-depth Technical Guide to 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide, a halogenated aromatic sulfonamide of interest in medicinal chemistry and organic synthesis. The document details its nomenclature, physicochemical properties, a robust protocol for its synthesis via nucleophilic substitution, and a thorough guide to its analytical characterization by modern spectroscopic methods. The underlying reaction mechanisms are explained, providing a causal basis for the experimental design. Furthermore, the guide situates the compound within the broader context of sulfonamide-based drug discovery, exploring the rationale for its synthesis and its potential as a scaffold for developing novel therapeutic agents. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis, evaluation, and application of novel benzenesulfonamide derivatives.

Introduction and Scientific Context

The sulfonamide functional group is a cornerstone pharmacophore in drug discovery, present in a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, diuretic, and hypoglycemic properties.[1][2][3] The enduring importance of this scaffold is attributed to its unique physicochemical characteristics and its ability to act as a potent zinc-binding group, enabling it to inhibit various metalloenzymes effectively.[4] Specifically, benzenesulfonamide derivatives have been extensively explored as inhibitors of carbonic anhydrases (CAs), enzymes implicated in diseases such as glaucoma and cancer.[5][6]

The strategic placement of substituents on the benzenoid ring significantly modulates the biological activity, selectivity, and pharmacokinetic profile of these compounds. Halogenation, in particular, is a well-established strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and cell permeability. The introduction of a bromine atom, as in the 3-bromo-substituted title compound, introduces specific steric and electronic effects that can influence interactions with biological targets.[6] This guide focuses on the N,N-disubstituted sulfonamide, 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide , a molecule designed to explore structure-activity relationships (SAR) within this important chemical class. The presence of both a sterically demanding tert-butyl group and a smaller methyl group on the sulfonamide nitrogen allows for a nuanced exploration of binding pockets in target proteins.

Nomenclature and Physicochemical Properties

A clear understanding of the compound's identity is paramount for accurate documentation and research.

  • IUPAC Name: 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide

  • CAS Number: 1187386-30-6

  • Molecular Formula: C₁₁H₁₆BrNO₂S

  • Molecular Weight: 306.22 g/mol

Table 1: Physicochemical Properties
PropertyValueSource/Method
Molecular Weight 306.22 g/mol Calculated
Appearance White to off-white solid (Predicted)Based on analogous compounds
Solubility Soluble in organic solvents (DCM, EtOAc, THF, Acetone); Insoluble in water (Predicted)General sulfonamide properties
Melting Point Not reported; expected to be a low-melting solid---
Boiling Point > 300 °C (Predicted)---

Synthesis of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide

The synthesis of N,N-disubstituted sulfonamides is most reliably achieved through the reaction of a sulfonyl chloride with a secondary amine.[2][7] This method, rooted in the principles of the Hinsberg reaction, provides a high-yielding and straightforward route to the target compound.

Overall Synthetic Scheme

The synthesis is a single-step process involving the reaction of two key precursors: 3-bromobenzenesulfonyl chloride and N-tert-butylmethylamine .

Synthesis_Scheme cluster_R1 Precursor 1 cluster_R2 Precursor 2 cluster_P Final Product R1 3-Bromobenzenesulfonyl Chloride P 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide R1->P r.t., 12-18h R2 N-tert-butylmethylamine R2->P r.t., 12-18h Base Pyridine (Base) Base->P r.t., 12-18h Solvent DCM (Solvent) Solvent->P r.t., 12-18h Byproduct Pyridinium Hydrochloride struct_R1 Br-Ar-SO₂Cl struct_R2 HN(Me)(tBu) struct_P Br-Ar-SO₂N(Me)(tBu)

Caption: Synthetic route to the title compound.

Mechanism of Sulfonamide Formation

The reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center of the sulfonyl chloride.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-tert-butylmethylamine (the nucleophile) attacks the electron-deficient sulfur atom of 3-bromobenzenesulfonyl chloride (the electrophile). This forms a transient, tetrahedral intermediate.[8]

  • Chloride Elimination: The tetrahedral intermediate collapses, expelling the chloride ion as a good leaving group.

  • Deprotonation: The resulting positively charged sulfonamidium species is deprotonated by a base (e.g., pyridine or triethylamine) to yield the neutral, stable sulfonamide product and the corresponding ammonium salt byproduct.[8]

Mechanism_Diagram start Amine (Nucleophile) + Sulfonyl Chloride (Electrophile) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product_ion Protonated Sulfonamide + Cl⁻ intermediate->product_ion Chloride Elimination final_product Neutral Sulfonamide + Base-HCl Salt product_ion->final_product Deprotonation by Base

Caption: Key steps in the sulfonamide formation mechanism.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • 3-Bromobenzenesulfonyl chloride (1.0 eq)[9]

  • N-tert-butylmethylamine (1.1 eq)[10]

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.5 eq), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-bromobenzenesulfonyl chloride (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add pyridine (1.5 eq) followed by the dropwise addition of N-tert-butylmethylamine (1.1 eq). Causality Note: The reaction is cooled to control the initial exotherm. Pyridine acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (pyridinium hydrochloride) indicates reaction progress.

  • Workup - Quenching: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.

  • Workup - Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and brine. Trustworthiness Note: Each washing step ensures the removal of specific impurities, leading to a cleaner crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide as a solid.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

Table 2: Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR - Aromatic Protons (4H): Multiple signals in the δ 7.5-8.0 ppm range. The bromine at the 3-position will create a complex splitting pattern. - Methyl Protons (3H): A singlet around δ 2.8-3.0 ppm. - tert-Butyl Protons (9H): A sharp singlet around δ 1.3-1.5 ppm.
¹³C NMR - Aromatic Carbons (6C): Signals in the δ 120-140 ppm range. The carbon bearing the bromine (C-Br) will be distinct, as will the carbon attached to the sulfonyl group (C-S). - tert-Butyl Quaternary Carbon (1C): A signal around δ 55-60 ppm. - tert-Butyl Methyl Carbons (3C): A signal around δ 28-30 ppm. - N-Methyl Carbon (1C): A signal around δ 35-40 ppm.
FT-IR (cm⁻¹) - S=O Asymmetric Stretch: Strong band at ~1340-1320 cm⁻¹. - S=O Symmetric Stretch: Strong band at ~1160-1140 cm⁻¹. - C-N Stretch: Band around ~1100-1080 cm⁻¹. - Aromatic C=C Stretch: Bands around 1580 and 1470 cm⁻¹. - C-Br Stretch: Band in the fingerprint region, ~700-600 cm⁻¹.
Mass Spec (ESI+) - [M+H]⁺: Expected at m/z 306.02 and 308.02 (approx. 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes). - [M+Na]⁺: Expected at m/z 328.00 and 330.00 (approx. 1:1 ratio).

Note: Predicted chemical shifts (δ) are in ppm relative to TMS. IR frequencies are in cm⁻¹.

Applications and Research Context

While specific biological data for 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is not yet published, its structure provides a strong rationale for its investigation in several areas of drug discovery.

  • Enzyme Inhibition: As a benzenesulfonamide, it is a prime candidate for screening against zinc-containing enzymes, particularly the carbonic anhydrase (CA) family.[4] Different CA isoforms are validated targets for glaucoma (CA II), and cancer (CA IX, XII). The 3-bromo substitution pattern offers a distinct electronic and steric profile compared to more commonly studied 2-bromo and 4-bromo analogues, potentially leading to novel selectivity profiles.[6]

  • Antibacterial Agents: The sulfonamide core is the basis for sulfa drugs, which act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[11][12] Novel derivatives are continually being explored to combat rising antibiotic resistance.

  • Anticancer Research: Many modern anticancer drugs, such as Vemurafenib and Indisulam, incorporate a sulfonamide moiety.[1] These compounds can act via various mechanisms, including kinase inhibition and cell cycle disruption.[13] The title compound serves as a fragment or scaffold that can be elaborated to target specific oncogenic pathways.

  • Chemical Probe and Library Synthesis: The compound is a valuable intermediate. The bromine atom can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to generate a library of diverse analogues for high-throughput screening.

Applications core 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide C₁₁H₁₆BrNO₂S app1 Enzyme Inhibition Carbonic Anhydrase (CA) core:f0->app1:f0 app2 Antibacterial Agents Dihydropteroate Synthase core:f0->app2:f0 app3 Anticancer Research Kinase Inhibition core:f0->app3:f0 app4 Synthetic Intermediate Cross-Coupling Reactions core:f0->app4:f0

Caption: Potential research applications of the title compound.

Safety and Handling

Precautionary Measures:

  • 3-Bromobenzenesulfonyl chloride: Corrosive. Causes severe skin burns and eye damage. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.[9]

  • N-tert-butylmethylamine: Flammable liquid and vapor. Corrosive and harmful if inhaled or in contact with skin.[10]

  • Pyridine: Flammable. Harmful if swallowed, inhaled, or in contact with skin. Suspected of causing genetic defects and cancer.

  • Final Product: While specific toxicity data is unavailable, it should be handled as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin/eye contact.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is a synthetically accessible and medicinally relevant molecule. The robust synthetic protocol detailed herein, based on the well-established reaction between sulfonyl chlorides and secondary amines, provides a reliable path to its production. Its structure is ideally suited for investigation as an enzyme inhibitor and as a versatile building block for creating diverse chemical libraries. This guide provides the foundational knowledge—from synthesis and mechanism to characterization and potential applications—to empower researchers to effectively utilize this compound in their drug discovery and development efforts.

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The Dawn of Chemotherapy: An In-depth Technical Guide to the Discovery and History of N-Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of N-substituted benzenesulfonamides heralded a new era in medicine, marking the advent of systemic antibacterial chemotherapy and laying the groundwork for the age of antibiotics. This technical guide provides a comprehensive exploration of the pivotal moments and scientific insights that defined the history of these remarkable compounds. From the initial serendipitous discovery of Prontosil to the elucidation of its mechanism of action and the subsequent explosion of synthetic derivatives, we will delve into the key experiments, structure-activity relationships, and the enduring legacy of sulfonamides in modern drug development. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of the origins and evolution of this foundational class of therapeutic agents.

The Pre-Antibiotic Era: A World Before Sulfa Drugs

Prior to the 1930s, the medical community had a very limited arsenal against systemic bacterial infections. While antiseptics could be used topically, there were few options for treating infections that had taken hold within the body. Diseases like pneumonia, meningitis, and puerperal sepsis were often death sentences.[1] The prevailing scientific thought was that any chemical potent enough to kill bacteria would also be fatally toxic to the human host. This landscape of therapeutic nihilism set the stage for one of the most significant breakthroughs in medical history.

The Paradigm Shift: Gerhard Domagk and the Discovery of Prontosil

In the early 1930s, at the Bayer laboratories of IG Farben in Germany, a team led by Gerhard Domagk was systematically screening synthetic dyes for potential antibacterial properties.[2][3] This research was inspired by the work of Paul Ehrlich, who had pioneered the concept of a "magic bullet" – a compound that could selectively target pathogens.[4] In 1932, a red azo dye synthesized by chemists Fritz Mietzsch and Josef Klarer, named Prontosil rubrum, showed remarkable efficacy in protecting mice from lethal streptococcal infections.[1][5] Crucially, Prontosil was effective in vivo (in living animals) but showed no antibacterial activity in vitro (in a test tube).[2][6] This paradoxical observation was a critical clue to its mechanism.

Domagk's confidence in his findings was so profound that in a moment of desperation, he administered an oral dose of Prontosil to his own daughter who was suffering from a severe streptococcal infection and on the verge of death; she made a full recovery.[7][8] For his discovery of the antibacterial effects of Prontosil, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[4][7] However, due to the policies of the Nazi regime, he was forced to decline the award at the time, though he was able to receive the medal and diploma in 1947.[4][7]

Timeline of Key Discoveries
YearDiscoveryKey Scientist(s)Significance
1906 Synthesis of sulfanilamidePaul GelmoThe active metabolite of Prontosil was synthesized decades before its therapeutic potential was realized.[2]
1932 Discovery of Prontosil's antibacterial activityGerhard DomagkThe first systemic antibacterial agent was discovered, marking a turning point in medicine.[2][3]
1935 Publication of Domagk's findingsGerhard DomagkThe world is introduced to the first sulfa drug, leading to widespread research and clinical use.[1]
1935 Elucidation of Prontosil's mechanism of actionJacques and Thérèse Tréfouël, Daniel Bovet, Federico NittiIt was discovered that Prontosil is a prodrug, metabolized in the body to the active compound, sulfanilamide.[3][8]
1937 The Elixir Sulfanilamide disaster-A tragedy resulting from the use of diethylene glycol as a solvent for sulfanilamide led to over 100 deaths and the passage of the 1938 Federal Food, Drug, and Cosmetic Act in the United States.[2]
1940s Development of numerous N-substituted derivativesVarious researchersThe "sulfa craze" led to the synthesis of thousands of sulfonamide derivatives with improved efficacy and reduced toxicity.[9]

Unraveling the Mechanism: From Prodrug to Active Metabolite

The perplexing observation that Prontosil was only active in living organisms was a puzzle that was solved in 1935 by a team of French researchers at the Pasteur Institute.[3][8] They demonstrated that Prontosil is a prodrug, meaning it is converted into its active form within the body.[3][8] Through metabolic reduction of the azo bond, Prontosil is cleaved to release the colorless, active compound, para-aminobenzenesulfonamide, more commonly known as sulfanilamide.[4][6] This discovery was a watershed moment, as sulfanilamide had been first synthesized in 1906 and its patent had long expired, making it readily and inexpensively available for production.[2]

Prontosil_Metabolism Prontosil Prontosil (Inactive Prodrug) Sulfanilamide Sulfanilamide (Active Drug) Prontosil->Sulfanilamide Azo Reduction (in vivo) Inactive_Metabolite Inactive Metabolite Prontosil->Inactive_Metabolite Azo Reduction (in vivo)

Caption: Metabolic activation of Prontosil to its active form, sulfanilamide.

The Molecular Basis of Action: Competitive Inhibition of Folic Acid Synthesis

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[2][10] This enzyme is crucial for the synthesis of folic acid (vitamin B9), an essential nutrient for DNA and RNA synthesis.[11][] Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[10] Due to this structural similarity, sulfonamides bind to the active site of DHPS, preventing PABA from binding and thereby halting the production of folic acid.[] This ultimately inhibits bacterial growth and replication.[11]

Human cells are not affected by this mechanism because they do not synthesize their own folic acid; instead, they obtain it from their diet.[2] This selective toxicity is a cornerstone of the therapeutic efficacy of sulfonamides.

Folic_Acid_Pathway_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Acid Dihydropteroate Acid DHPS->Dihydropteroate_Acid Folic_Acid Folic Acid Dihydropteroate_Acid->Folic_Acid Further Enzymatic Steps DNA_RNA DNA/RNA Synthesis Folic_Acid->DNA_RNA Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamides via competitive inhibition of dihydropteroate synthase.

The Rise of N-Substituted Benzenesulfonamides: Structure-Activity Relationships and Synthetic Methodologies

The discovery of sulfanilamide as the active pharmacophore unleashed a torrent of research aimed at synthesizing derivatives with improved properties. It was quickly established that modifications to the sulfonamide nitrogen (N1) could dramatically alter the potency, solubility, and pharmacokinetic profile of the compounds. This led to the development of a vast array of N-substituted benzenesulfonamides.

Core Structure-Activity Relationships (SAR)

The fundamental structural requirements for the antibacterial activity of sulfonamides have been well-elucidated:

  • The para-Amino Group: A free amino group at the N4 position is essential for activity, as it mimics the structure of PABA.[13][14] Prodrugs where this group is modified can be active if they are metabolized in vivo to regenerate the free amine.[14]

  • The Aromatic Ring: The benzene ring is a critical scaffold. Substitution on the ring generally decreases or abolishes activity.[13][15]

  • The Sulfonamide Group: The sulfur atom must be directly linked to the benzene ring.[13] The sulfonamide group itself is crucial for binding to the enzyme.

The most significant variations have been achieved through substitution at the N1 position. The introduction of heterocyclic rings at this position often leads to highly potent derivatives with improved pharmacokinetic properties.[14]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Brominated Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Brominated Benzenesulfonamide Scaffold

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, integral to a wide range of therapeutic agents, including anticancer, antimicrobial, and antidiabetic drugs[1][2][3][4]. The introduction of a bromine atom onto the phenyl ring of this scaffold creates a class of compounds—brominated benzenesulfonamides—with enhanced utility and strategic importance in drug discovery and development. Bromination not only modulates the physicochemical properties of the parent molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile, but also provides a versatile synthetic handle for further molecular elaboration through advanced cross-coupling reactions[5].

This guide offers a deep dive into the synthesis, properties, and reactivity of brominated benzenesulfonamides, providing field-proven insights and detailed protocols for researchers aiming to leverage this powerful chemical scaffold.

Synthesis and Derivatization: A Strategic Workflow

The preparation of brominated benzenesulfonamides is typically straightforward, allowing for the generation of a diverse library of compounds for screening and development. The most common strategies involve either the direct bromination of a pre-formed benzenesulfonamide or the sulfonamidation of a bromo-functionalized precursor.

Protocol 1: Synthesis of 4-Bromobenzenesulfonamide

This protocol details a common and reliable method for synthesizing the parent 4-bromobenzenesulfonamide, a key starting material for many derivatives. The causality behind this two-step approach lies in its efficiency and high yields. 4-Bromobenzenesulfonyl chloride is a commercially available and stable reagent, and its reaction with ammonia is a robust and well-established transformation.

Step-by-Step Methodology:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, add concentrated ammonium hydroxide (NH₄OH)[6].

  • Cooling: Cool the flask in an ice/water bath to maintain an internal temperature of approximately 10-15°C. This is critical to control the exothermicity of the subsequent reaction and prevent side product formation.

  • Reagent Addition: Dissolve 4-bromobenzenesulfonyl chloride in a suitable solvent like toluene or dichloromethane. Add this solution dropwise to the cooled, stirring ammonium hydroxide solution over 30-60 minutes.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

  • Workup: The resulting solid precipitate is the desired 4-bromobenzenesulfonamide. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove any remaining salts. The product can be further purified by recrystallization from an ethanol/water mixture to yield a white crystalline solid[7].

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 4-Bromobenzenesulfonyl Chloride C Nucleophilic Substitution (Ice Bath, ~10-15°C) A->C B Ammonium Hydroxide B->C D Vacuum Filtration C->D Precipitate Formation E Water Wash D->E F Recrystallization (Ethanol/Water) E->F G Pure 4-Bromobenzenesulfonamide F->G

Physicochemical Properties: A Comparative Analysis

The position of the bromine atom on the benzene ring significantly influences the physical properties of the molecule, which in turn affects its behavior in biological systems. Properties such as melting point, solubility, and acidity (pKa) are critical determinants of a compound's suitability as a drug candidate.

Property2-Bromobenzenesulfonamide3-Bromobenzenesulfonamide4-Bromobenzenesulfonamide
Molecular Formula C₆H₆BrNO₂SC₆H₆BrNO₂S[8]C₆H₆BrNO₂S[7][9][10]
Molecular Weight 236.09 g/mol 236.09 g/mol [8]236.09 g/mol [9][10][11]
Melting Point 186-188 °C154-156 °C163-167 °C[10]
Water Solubility Data not readily availableData not readily available991.6 mg/L (at 15 °C)[7][10]
pKa (Predicted) ~9.8~9.89.89 ± 0.10[7][10]
CAS Number 2363-27-189599-01-9[8]701-34-8[9][10]

Expert Insights: The para-isomer (4-bromobenzenesulfonamide) generally exhibits a higher melting point compared to the meta-isomer, which can be attributed to more efficient crystal packing in the solid state facilitated by its symmetry[6][12]. The sulfonamide proton is acidic, with a pKa around 9.9, due to the strong electron-withdrawing effect of the sulfonyl group[7][10][13]. This acidity is a key feature, as the sulfonamide group can act as a hydrogen bond donor and participate in crucial interactions with biological targets like enzyme active sites[4].

Spectroscopic Characterization

Definitive identification of brominated benzenesulfonamides relies on a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The aromatic region typically shows a characteristic splitting pattern. For 4-bromobenzenesulfonamide, two doublets are expected, corresponding to the protons ortho and meta to the sulfonyl group. The sulfonamide protons (-SO₂NH₂) usually appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The number of signals in the aromatic region (typically 4 for the para-isomer) and their chemical shifts confirm the substitution pattern. The carbon atom bonded to the bromine (C-Br) shows a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: Strong absorption bands characteristic of the sulfonamide group are observed. These include N-H stretching vibrations (around 3300-3400 cm⁻¹) and asymmetric and symmetric S=O stretching vibrations (typically in the ranges of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively)[14].

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity. This is a definitive indicator of the presence of a single bromine atom in the molecule[9].

Chemical Reactivity and Synthetic Utility

The true power of the brominated benzenesulfonamide scaffold lies in its dual reactivity, offering two key sites for chemical modification. This allows for the systematic exploration of chemical space around the core structure, a process central to structure-activity relationship (SAR) studies in drug discovery.

Reactivity cluster_Br Reactions at C-Br Bond cluster_NH Reactions at Sulfonamide N-H Main Brominated Benzenesulfonamide Suzuki Suzuki Coupling (C-C Bond Formation) Main->Suzuki Pd-Catalyzed Cross-Coupling Buchwald Buchwald-Hartwig (C-N Bond Formation) Main->Buchwald Heck Heck Reaction (C-C Bond Formation) Main->Heck Sonogashira Sonogashira Coupling (C-C Bond Formation) Main->Sonogashira Alkylation N-Alkylation Main->Alkylation Nucleophilic Substitution Arylation N-Arylation Main->Arylation Acylation N-Acylation Main->Acylation

Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The aryl bromide functionality is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their reliability, functional group tolerance, and broad scope[15][16].

  • Suzuki-Miyaura Coupling: Reacting the aryl bromide with a boronic acid or ester allows for the formation of a new carbon-carbon bond, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups[17][18]. This is invaluable for probing hydrophobic pockets in protein binding sites.

  • Buchwald-Hartwig Amination: This reaction couples the aryl bromide with a primary or secondary amine to form a new carbon-nitrogen bond[16][19]. This is a powerful method for introducing basic centers or extending the molecule to interact with different regions of a biological target.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromobenzenesulfonamide

This protocol provides a general, self-validating system for the C-C bond formation, a critical step in diversifying the core scaffold. The choice of a palladium catalyst with appropriate ligands is crucial for achieving high efficiency and yield.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 4-bromobenzenesulfonamide (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask. The choice of catalyst and ligand system is critical and should be optimized for the specific substrates.

  • Solvent and Degassing: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water. Degassing (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solvent) is essential to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture under an inert atmosphere (nitrogen or argon) to 80-100°C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Reactions at the Sulfonamide Nitrogen

The acidic proton on the primary sulfonamide can be removed by a base, generating a nucleophilic sulfonamidate anion. This anion can then react with various electrophiles.

  • N-Alkylation/Arylation: Reaction with alkyl or aryl halides introduces substituents on the nitrogen atom, which can significantly alter the compound's steric and electronic properties and its hydrogen-bonding capabilities[5][20].

  • Hinsberg Reaction: The reaction of primary and secondary amines with benzenesulfonyl chlorides (like 4-bromobenzenesulfonyl chloride) to form sulfonamides is a classical method used for amine characterization[13][21]. The resulting sulfonamide from a primary amine is acidic and soluble in alkali, whereas the sulfonamide from a secondary amine is not[13][21].

Applications in Drug Development

The brominated benzenesulfonamide motif is found in numerous compounds investigated for a wide range of biological activities. Its utility stems from its role as both a pharmacophore and a versatile synthetic intermediate.

  • Anticancer Agents: Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrase (CA), particularly isoforms IX and XII, which are overexpressed in hypoxic tumors[4][22]. The sulfonamide group acts as a zinc-binding moiety in the enzyme's active site. The bromo-substituted phenyl ring allows for synthetic modifications to enhance potency and selectivity[22].

  • Antimicrobial Agents: The sulfonamide class of drugs were the first effective systemic antimicrobials (sulfa drugs)[1][2][23]. While their use has diminished with the rise of antibiotics, research into new sulfonamide-based antimicrobials continues, and the bromo-substituent can be used to modulate activity and spectrum[7][22].

  • Kinase Inhibitors: The benzenesulfonamide scaffold has been identified in inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases[24]. The bromine atom serves as a key point for diversification to optimize interactions with the kinase active site.

Conclusion

Brominated benzenesulfonamides represent a class of compounds of high strategic value to medicinal chemists and drug development professionals. Their straightforward synthesis, predictable physicochemical properties, and, most importantly, their versatile reactivity make them exceptional scaffolds for the design and synthesis of novel therapeutic agents. The ability to perform selective chemical modifications at both the C-Br bond and the sulfonamide nitrogen provides a powerful platform for systematic SAR exploration, enabling the fine-tuning of pharmacological activity, selectivity, and ADME properties. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to fully exploit the potential of this privileged chemical scaffold in their pursuit of next-generation therapeutics.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • Sulfonamide (medicine). In Wikipedia. [Link]

  • Bookwala, M., et al. (2022). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 485-489. [Link]

  • Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. (2010). RSC Drug Discovery Series, 1(1), 210-274. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(1), 130-150.
  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. (2021). Organic & Biomolecular Chemistry, 19(1), 107-111. [Link]

  • 4-Bromobenzenesulfonamide. PubChem. [Link]

  • Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. ResearchGate. [Link]

  • Bookwala, M., et al. (2022). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. IUCrData, 7(5). [Link]

  • DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]

  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Semantic Scholar. [Link]

  • Buchwald–Hartwig amination. In Wikipedia. [Link]

  • 3-Bromobenzene-1-sulfonamide. PubChem. [Link]

  • 4-Bromo-benzenesulfonamide. SpectraBase. [Link]

  • 4'-Bromobenzenesulfonanilide. PubChem. [Link]

  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley. [Link]

  • Chemical Properties of 4-Bromobenzenesulfonamide. Cheméo. [Link]

  • Abbasi, M. A., et al. (2014). Synthesis of Brominated 2-Phenitidine Derivatives as Valuable Inhibitors of Cholinesterases for the Treatment of Alzheimer's Disease. Tropical Journal of Pharmaceutical Research, 13(10), 1649-1656. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(44), 10795-10796. [Link]

  • Tudge, M. T., et al. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters, 13(14), 3648–3651. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2023). Molecules, 28(12), 4786. [Link]

  • Physicochemical Properties of Drug. Scribd. [Link]

  • Physicochemical Properties in Relation to Biological Action. Pharmaguideline. [Link]

  • Yung, D. K., et al. (1977). Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or hydrogen bromide in acetic acid. Journal of Pharmaceutical Sciences, 66(7), 1009-12. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances, 11(43), 26685-26702. [Link]

  • Amines. NCERT. [Link]

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  • Wohl Ziegler Bromination. (2022). YouTube. [Link]

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solubility of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide in Organic Solvents

Abstract

Solubility is a critical physicochemical parameter that dictates the performance of a compound throughout the drug discovery and development lifecycle. From ensuring homogenous reaction conditions in synthesis to achieving desired concentrations in biological assays and enabling adequate bioavailability in formulations, understanding and quantifying solubility is paramount. This guide provides a comprehensive technical overview of the principles, predictive frameworks, and experimental methodologies for determining the solubility of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide, a representative sulfonamide compound. We address both theoretical considerations and provide detailed, field-proven protocols for generating robust and reliable solubility data in various organic solvents, targeting researchers, chemists, and formulation scientists.

Introduction: The Central Role of Solubility

The sulfonamide functional group is a cornerstone of medicinal chemistry. For a specific molecule like 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide, its journey from a laboratory curiosity to a potential therapeutic agent is critically dependent on its solubility profile. Low solubility can lead to a cascade of challenges, including unreliable in vitro screening results, costly and time-consuming formulation development, and ultimately, poor oral bioavailability.[1][2] Therefore, a rigorous, early-stage characterization of its dissolution behavior in relevant solvent systems is not merely a data-gathering exercise; it is a fundamental step in risk mitigation and project advancement.

This guide moves beyond simple data reporting to explain the underlying science. We will explore the molecular characteristics of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide and how they are predicted to interact with a range of organic solvents. More importantly, we provide the robust experimental frameworks required to generate this critical data in your own laboratory.

Physicochemical Profile of the Solute

Before delving into experimental determination, a thorough understanding of the solute's intrinsic properties is essential. These characteristics provide the basis for solvent selection and for interpreting experimental outcomes.

Table 1: Physicochemical Properties of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide

PropertyValueSource / Comment
Molecular Formula C₁₁H₁₆BrNO₂SBLDpharm
Molecular Weight 306.22 g/mol BLDpharm
CAS Number 1187386-30-6BLDpharm[3]
Structure See Figure 1
Calculated LogP (XLogP3) 2.8PubChem[4] (Data for analog)
Hydrogen Bond Donors 0(N-tert-butyl and N-methyl prevent H-donation)
Hydrogen Bond Acceptors 2 (on SO₂)PubChem[5] (Data for analog)
Topological Polar Surface Area 54.6 ŲPubChem[5] (Data for analog)

Note: Some properties are based on the closely related analog 3-bromo-N-tert-butylbenzenesulfonamide due to limited public data on the N-methylated version.

The molecule's structure reveals key features: a non-polar bromophenyl ring, a bulky, lipophilic tert-butyl group, and a polar sulfonamide core. The absence of a hydrogen bond donor (the sulfonamide nitrogen is fully substituted) is a critical feature, suggesting that its interactions with protic solvents like alcohols will be dominated by accepting hydrogen bonds rather than donating them. The calculated LogP of ~2.8 indicates a moderate lipophilicity, suggesting that while it will favor organic solvents over water, its solubility will vary significantly with solvent polarity.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, albeit qualitative, starting point. For sulfonamides, solubility is a complex interplay between the energy required to break the solute's crystal lattice and the energy released upon solvation by the solvent molecules.

  • Polarity Matching : Solvents with polarity indices similar to the sulfonamide core will be effective at solvation. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often excellent solvents for sulfonamides because they can effectively solvate the polar SO₂ group without competing for hydrogen bonding.[6]

  • Hydrogen Bonding : While the target molecule cannot donate hydrogen bonds, its sulfonyl oxygens are effective acceptors. Protic solvents like methanol and ethanol can engage in hydrogen bonding, enhancing solubility. Studies on other sulfonamides have shown that solubility is often highest in methanol and decreases as the alkyl chain length of the alcohol increases, demonstrating the impact of polarity.[7]

  • Dispersive Forces : The bromophenyl and tert-butyl groups contribute to van der Waals interactions. Solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF), which have both moderate polarity and the ability to engage in dispersive interactions, are also expected to be effective.

The diagram below illustrates the key molecular features of the solute that govern its interaction with potential solvent molecules.

G cluster_solute 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide cluster_interactions Dominant Physicochemical Interactions main Sulfonamide Core (SO₂-N) dipole Dipole-Dipole main->dipole h_bond H-Bond Acceptor main->h_bond O=S=O phenyl Bromophenyl Group vdw Van der Waals (Dispersive) phenyl->vdw tertbutyl tert-Butyl Group tertbutyl->vdw methyl N-Methyl Group methyl->vdw

Caption: Key molecular regions governing solvent interactions.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug development, solubility is not a single value but is typically measured in two distinct ways: thermodynamic and kinetic.[8] Understanding the difference is crucial for proper data interpretation.

  • Thermodynamic Solubility : This is the true equilibrium solubility. It is determined by adding an excess of the solid compound (preferably in its most stable crystalline form) to a solvent and allowing it to equilibrate over a long period (e.g., 24 hours or more).[1] This value is critical for formulation and late-stage development, as it represents the maximum stable concentration.[8][9]

  • Kinetic Solubility : This is a high-throughput method often used in early discovery. It involves adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous or organic buffer and measuring the concentration at which precipitation occurs.[10] This method is faster but often overestimates true solubility because the compound may precipitate as an amorphous solid, which is more soluble than the stable crystalline form.[8][9]

For establishing a definitive profile in organic solvents, determining the thermodynamic solubility is the gold standard.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol outlines the authoritative shake-flask method, which is widely accepted for determining equilibrium solubility.[11][12] It is designed to be a self-validating system by ensuring equilibrium is reached and analysis is accurate.

Materials and Equipment
  • 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide (solid, purity >98%)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Tetrahydrofuran, Toluene, Heptane) of analytical grade or higher.

  • Analytical balance (± 0.01 mg)

  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control (set to 25 °C)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS).

Step-by-Step Methodology
  • Preparation : Add an excess amount of the solid compound to a pre-weighed glass vial. "Excess" means enough solid should remain visible at the end of the experiment. A starting point of ~10 mg of solid per 1 mL of solvent is typically sufficient. Record the exact mass of the compound added.

  • Solvent Addition : Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration : Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the slurries to shake for at least 24 hours to ensure equilibrium is reached.

    • Causality Check: A 24-hour period is generally sufficient for most compounds to reach equilibrium. For compounds with very slow dissolution kinetics, a time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that the concentration has plateaued.

  • Phase Separation : After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Sample Collection : Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

    • Trustworthiness Check: Filtration is a critical step to remove all undissolved particulates, which would otherwise lead to a gross overestimation of solubility. The filter material must be chemically compatible with the solvent to prevent leaching of contaminants.

  • Dilution : Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification : Analyze the diluted samples using a validated HPLC method. Determine the concentration of the compound by comparing the instrument response to a pre-prepared calibration curve of known concentrations.

  • Calculation : Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Express the final result in mg/mL or µM.

The following diagram outlines this mandatory experimental workflow.

Caption: Thermodynamic Solubility Determination Workflow.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. While specific experimental data for 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is not publicly available, the results of the described protocol would be presented as follows.

Table 2: Hypothetical Solubility Data for 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide at 25 °C

SolventSolvent Polarity Index¹Predicted SolubilityMeasured Solubility (mg/mL)
Heptane0.1Very Low< 0.1
Toluene2.4Low~ 5
Dichloromethane3.1Moderate~ 50
Tetrahydrofuran (THF)4.0High> 100
Ethyl Acetate4.4Moderate~ 75
Acetonitrile5.8High> 150
Ethanol4.3High> 150
Methanol5.1Very High> 200
Dimethyl Sulfoxide (DMSO)7.2Very High> 200
¹ Snyder Polarity Index

Interpretation: The hypothetical data shows a clear trend where solubility increases with solvent polarity. The high solubility in polar aprotic solvents (Acetonitrile, DMSO) and polar protic solvents (Methanol, Ethanol) aligns with the theoretical ability of these solvents to interact strongly with the polar sulfonamide group. The moderate solubility in solvents like DCM and Ethyl Acetate reflects a balance of interactions with both the polar and non-polar regions of the molecule. As expected, solubility in non-polar aliphatic solvents like heptane is negligible.

Conclusion

This guide has established a comprehensive framework for understanding and determining the . While pre-existing data for this specific compound is scarce, we have demonstrated that a robust solubility profile can be generated through a combination of theoretical analysis and rigorous experimental practice. By employing the detailed thermodynamic shake-flask protocol, researchers can produce reliable, publication-quality data essential for making informed decisions in synthesis, screening, and formulation. Adherence to these principles and methodologies ensures scientific integrity and accelerates the path of drug development.

References

  • Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-95. [Link][8]

  • Hoelke, B., et al. (2009). Comparison of a small scale and a standard shake flask solubility method. European Journal of Pharmaceutical Sciences, 38(3), 246-254. (Referenced within other search results).[9]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro. [Link][10]

  • Paruta, A. N., & Arshady, R. (1970). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Journal of Pharmaceutical Sciences, 59(12), 1801-1804. [Link][7]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from Sygnature Discovery. [Link][2]

  • PharmaCompass. (n.d.). 3-bromo-N-tert-butylbenzenesulfonamide. Retrieved from PharmaCompass. [Link][5]

  • European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link][12]

  • World Health Organization (WHO). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link][11]

  • PubChem. (n.d.). 3-Bromo-N-tert-butylbenzene-1-sulfonamide. Retrieved from National Center for Biotechnology Information. [Link][4]

  • Richey, H. G., & Farkas, J. (1987). Sulfamides and sulfonamides as polar aprotic solvents. The Journal of Organic Chemistry, 52(4), 479–483. [Link][6]

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Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of Biaryl Sulfonamides from 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its development was recognized with the 2010 Nobel Prize in Chemistry.[3] This application note provides a detailed protocol for the coupling of 3-bromo-N-tert-butyl-N-methylbenzenesulfonamide, a sterically hindered and electron-deficient aryl bromide. The resulting biaryl sulfonamide scaffolds are of significant interest in medicinal chemistry and drug development, appearing in numerous pharmaceutical agents.[4]

The challenge in coupling substrates like 3-bromo-N-tert-butyl-N-methylbenzenesulfonamide lies in the combination of steric hindrance from the N-tert-butyl and N-methyl groups and the electron-withdrawing nature of the sulfonamide moiety. While electron-withdrawing groups can facilitate the initial oxidative addition step, steric bulk can impede subsequent steps in the catalytic cycle.[3][5] This protocol is optimized to overcome these challenges through the careful selection of catalyst, ligand, base, and solvent systems.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established palladium-based catalytic cycle.[1][6] The cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][3][6]

The key steps are:

  • Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The Pd(0) complex inserts into the carbon-bromine bond of the benzenesulfonamide, forming a Pd(II) intermediate.[1][3]

  • Transmetalation: The organic group from the boronic acid (activated by the base to form a more nucleophilic boronate) is transferred to the palladium center, displacing the halide.[7][8] The choice of base is critical for this step.[7]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species.[1][6]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition ar_x Ar¹-X (Aryl Halide) pdiia Ar¹-Pd(II)L₂-X oxidative_addition->pdiia transmetalation Transmetalation boronic_acid Ar²-B(OH)₂ (Boronic Acid) base Base (e.g., K₂CO₃) pdiib Ar¹-Pd(II)L₂-Ar² transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Biaryl Product)

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol

This protocol details a general procedure for the coupling of 3-bromo-N-tert-butyl-N-methylbenzenesulfonamide with phenylboronic acid as a representative coupling partner.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )SupplierNotes
3-Bromo-N-tert-butylbenzenesulfonamide308283-47-8292.19Sigma-Aldrich[9]The key aryl bromide substrate.
Phenylboronic Acid98-80-6121.93Sigma-AldrichExample arylboronic acid.
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50Sigma-AldrichCatalyst precursor.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6410.51Sigma-AldrichBuchwald ligand, effective for hindered substrates.[10]
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21Sigma-AldrichBase.
1,4-Dioxane, anhydrous123-91-188.11Sigma-AldrichSolvent.
Deionized Water (H₂O)7732-18-518.02-Co-solvent, degassed.
Argon or Nitrogen Gas---For maintaining an inert atmosphere.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Standard laboratory glassware (syringes, needles, septa)

Step-by-Step Procedure

Experimental_Workflow start Start setup 1. Assemble & Purge Oven-dried Schlenk flask with stir bar. Purge with Ar/N₂. start->setup add_solids 2. Add Solids Add Sulfonamide (1 eq), Boronic Acid (1.2 eq), K₂CO₃ (2.5 eq). setup->add_solids add_catalyst 3. Add Catalyst System Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). add_solids->add_catalyst purge2 4. Evacuate & Backfill Evacuate and backfill with Ar/N₂ three times. add_catalyst->purge2 add_solvents 5. Add Solvents Add degassed 1,4-Dioxane and H₂O (4:1 ratio). purge2->add_solvents heat 6. Heat Reaction Heat to 90-100 °C with vigorous stirring. add_solvents->heat monitor 7. Monitor Progress Monitor by TLC or LC-MS (typically 6-18 hours). heat->monitor workup 8. Work-up Cool, dilute with EtOAc, wash with H₂O & brine. monitor->workup purify 9. Purify Dry (Na₂SO₄), concentrate, purify by column chromatography. workup->purify end End (Characterize Product) purify->end

Figure 2: Experimental Workflow Diagram.
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-N-tert-butyl-N-methylbenzenesulfonamide (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.5 mmol, 2.5 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe. The reaction mixture should be a suspension.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 6-18 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl sulfonamide product.

Rationale and Optimization

  • Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is crucial. Buchwald-type ligands are known to be highly effective for coupling sterically hindered and electron-deficient aryl halides because they promote both the oxidative addition and the typically difficult reductive elimination steps.[10]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in promoting the transmetalation step by converting the boronic acid to the more reactive boronate species.[7][8] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be effective, particularly for more challenging substrates.[11]

  • Solvent System: A mixture of an organic solvent (1,4-dioxane or toluene) and water is standard. The organic solvent solubilizes the organic reactants and catalyst, while water is essential for dissolving the inorganic base and facilitating the transmetalation step.[1] Thoroughly degassing the solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst, which can lead to side reactions like homocoupling.[3]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst (oxygen exposure); Insufficiently active base or ligand.Ensure rigorous degassing of solvents and inert atmosphere. Screen other ligands (e.g., XPhos, RuPhos) and stronger bases (K₃PO₄, Cs₂CO₃). Increase temperature.
Homocoupling of Boronic Acid Presence of oxygen; Pd(II) species in the reaction mixture.[3]Improve degassing technique. Ensure the Pd(II) precatalyst is fully reduced to Pd(0).
Protodeborylation (Boronic acid replaced by -H)Water and base can hydrolyze the boronic acid.Use a boronic ester (e.g., pinacol ester) which is more stable. Minimize reaction time. Use an anhydrous base like KF.[8]
Dehalogenation of Starting Material Side reaction pathway, sometimes promoted by certain ligands/bases.Screen different ligands or bases. Lowering the reaction temperature might help suppress this pathway.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with care.

  • 1,4-Dioxane is a flammable liquid and a suspected carcinogen.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Pressure can build up in sealed vessels upon heating; ensure proper venting or use of a reflux condenser.[2]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • NRO Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. (2025). [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • National Institutes of Health (NIH). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]

  • Royal Society of Chemistry. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2022). [Link]

  • National Institutes of Health (NIH). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. [Link]

  • PharmaCompass. 3-bromo-N-tert-butylbenzenesulfonamide. [Link]

  • PubChem. 3-Bromo-N-tert-butylbenzene-1-sulfonamide. [Link]

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The Evolving Landscape of Substituted Benzenesulfonamides: A Technical Guide to the Medicinal Chemistry Applications of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and established medicinal chemistry applications for the specific compound 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide are not extensively available in the current body of scientific literature. This guide, therefore, provides a comprehensive overview of the well-established applications and methodologies for the broader class of bromo- and N-alkyl-substituted benzenesulfonamides. The protocols and potential mechanisms described herein are based on the established principles of this chemical class and should be adapted and validated for the specific compound of interest.

Introduction: The Benzenesulfonamide Scaffold - A Privileged Motif in Drug Discovery

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, renowned for its versatile pharmacological activities.[1][2][3] This structural motif is present in a wide array of clinically approved drugs, demonstrating its remarkable ability to interact with diverse biological targets. The key to its success lies in the physicochemical properties of the sulfonamide group (-SO₂NH-), which can act as a hydrogen bond donor and acceptor, and its capacity for straightforward chemical modification. The introduction of a bromine atom and N-alkyl substituents, as in the case of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide, allows for fine-tuning of the molecule's steric and electronic properties, offering a powerful strategy for optimizing potency, selectivity, and pharmacokinetic profiles.

This technical guide will explore the potential applications of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide and its analogs in medicinal chemistry, drawing upon the extensive research conducted on this broad class of compounds. We will delve into potential mechanisms of action, provide detailed synthetic protocols, and outline methodologies for biological evaluation.

Potential Therapeutic Applications and Underlying Mechanisms

The versatility of the substituted benzenesulfonamide scaffold has led to its investigation in a multitude of therapeutic areas. The following sections outline the most promising applications for bromo- and N-alkyl-substituted benzenesulfonamides, along with their putative mechanisms of action.

Anticancer Activity: Targeting Tumor-Associated Enzymes

A significant body of research highlights the potential of benzenesulfonamide derivatives as anticancer agents.[3][4][5] A primary mechanism of action involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[3][6] These enzymes are overexpressed in various hypoxic tumors and play a crucial role in regulating the tumor microenvironment by maintaining a favorable pH for tumor growth and metastasis. The sulfonamide group can coordinate with the zinc ion in the active site of these enzymes, leading to their inhibition.

Hypothetical Signaling Pathway Inhibition by a Benzenesulfonamide Derivative

G cluster_0 Tumor Cell Benzenesulfonamide Benzenesulfonamide CA_IX Carbonic Anhydrase IX (CA IX) Benzenesulfonamide->CA_IX Inhibition H_ion_extrusion H+ Extrusion CA_IX->H_ion_extrusion Catalyzes Acidic_Microenvironment Acidic Tumor Microenvironment H_ion_extrusion->Acidic_Microenvironment Tumor_Progression Tumor Progression & Metastasis Acidic_Microenvironment->Tumor_Progression

Caption: Inhibition of Carbonic Anhydrase IX by a benzenesulfonamide derivative, disrupting pH regulation and impeding tumor progression.

Antimicrobial Activity: Disrupting Essential Bacterial Pathways

The sulfonamide class of drugs has a long history as effective antibacterial agents.[1][2][7] They typically function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor for nucleotide synthesis, thereby arresting bacterial growth. The presence of a bromine atom can enhance the lipophilicity and antibacterial potency of these compounds.

Anti-inflammatory and Enzyme Inhibition

Benzenesulfonamide derivatives have also been investigated for their anti-inflammatory properties.[1][8] This activity can be attributed to the inhibition of various enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and matrix metalloproteinases (MMPs). Furthermore, their ability to inhibit other enzymes like glyoxalase I and protein tyrosine phosphatase-1B (PTP1B) has opened avenues for their development as potential treatments for metabolic disorders.[9][10]

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of substituted benzenesulfonamides. These should be considered as starting points and may require optimization for the specific target compound.

Protocol 1: General Synthesis of N-Substituted Benzenesulfonamides

This protocol describes a common method for the synthesis of N-substituted benzenesulfonamides via the reaction of a benzenesulfonyl chloride with a primary or secondary amine.

Workflow for the Synthesis of N-Substituted Benzenesulfonamides

G Start Start Reaction_Setup Reaction Setup: - Dissolve amine in solvent - Cool to 0°C Start->Reaction_Setup Addition Add Benzenesulfonyl Chloride (portion-wise) Reaction_Setup->Addition Reaction Stir at Room Temperature (monitor by TLC) Addition->Reaction Workup Quench with Water & Extract with Organic Solvent Reaction->Workup Purification Wash, Dry, & Concentrate Purify by Recrystallization or Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for the synthesis of N-substituted benzenesulfonamides.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the desired amine (e.g., N-tert-butyl-N-methylamine, 1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

  • Addition of Benzenesulfonyl Chloride: To the cooled and stirred solution, add 3-bromobenzenesulfonyl chloride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. If dichloromethane was used as the solvent, separate the organic layer. If pyridine was used, extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer sequentially with 1M HCl (to remove any remaining pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of a compound against carbonic anhydrase isoforms.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a solution of the carbonic anhydrase isoenzyme (e.g., CA IX) in a suitable buffer (e.g., Tris-HCl).

    • Prepare a solution of the substrate, 4-nitrophenyl acetate (NPA), in a suitable solvent (e.g., acetonitrile).

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add varying concentrations of the test compound (serially diluted from the stock solution).

    • Add the carbonic anhydrase enzyme solution to each well and incubate for a pre-determined time at room temperature.

    • Initiate the reaction by adding the NPA substrate solution.

  • Data Acquisition:

    • Measure the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader. The rate of hydrolysis of NPA to 4-nitrophenol is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control (no inhibitor).

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Quantitative Data for Representative Benzenesulfonamide Derivatives

The following table summarizes the biological activity of some representative benzenesulfonamide derivatives from the literature, highlighting their potential in different therapeutic areas.

Compound ClassTargetAssayActivity (IC₅₀/MIC)Reference
Benzenesulfonamide derivativesGlyoxalase IEnzyme Inhibition0.39 µM - 1.36 µM[9]
Carboxamide-bearing benzenesulfonamidesE. coliAntimicrobialMIC: 6.72 mg/mL[2]
Carboxamide-bearing benzenesulfonamidesS. aureusAntimicrobialMIC: 6.63 mg/mL[2]
Thiazole-based benzenesulfonamidesPTP-1BEnzyme InhibitionSub-micromolar IC₅₀[10]
Thiazolone-based benzenesulfonamidesMDA-MB-231 (Breast Cancer)CytotoxicityIC₅₀: 1.52 µM - 6.31 µM[6]

Conclusion and Future Directions

The benzenesulfonamide scaffold continues to be a highly fruitful area of research in medicinal chemistry. While specific data on 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is currently lacking, the extensive literature on its analogs strongly suggests its potential as a valuable lead compound for the development of novel therapeutic agents. The presence of the bromo substituent offers a handle for further synthetic elaboration, such as through cross-coupling reactions, enabling the creation of diverse chemical libraries for biological screening. Future research should focus on the synthesis and systematic biological evaluation of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide and its derivatives to fully elucidate their therapeutic potential.

References

  • Al-Wabli, R. I., et al. (2022). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Molecules, 27(7), 2154. [Link]

  • Eze, S. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

  • Eze, S. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

  • Ghareb, N., et al. (2024). Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders. RSC Medicinal Chemistry. [Link]

  • Eze, S. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

  • Khan, S. A., et al. (2021). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ, 9, e11843. [Link]

  • Arslan, M., et al. (2021). Synthesis of a new series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1376-1388. [Link]

  • PYG Lifesciences. (2024). The Role of Bromo-OTBN in Pharma. [Link]

  • Khan, S., et al. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 27(19), 6529. [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28835-28850. [Link]

  • Wani, T. A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(9), 3749. [Link]

  • Wani, T. A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(9), 3749. [Link]

  • Singh, A., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 11(48), 30209-30217. [Link]

  • Ghorab, M. M., et al. (2021). Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1042-1052. [Link]

  • Angapelly, S., et al. (2018). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1469-1479. [Link]

  • Mahmood, A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2963-2975. [Link]

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9224-9228. [Link]

  • CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide. (n.d.).
  • Tanc, M., et al. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1-10. [Link]

Sources

Application Notes and Protocols: N-Alkylation of 3-Bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkyl Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved drugs, including antibacterial agents, diuretics, and anti-cancer therapies.[1] The strategic N-alkylation of primary sulfonamides, such as 3-bromobenzenesulfonamide, is a critical transformation that allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding interactions. The presence of the bromo-substituent on the aromatic ring provides a valuable synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making N-alkylated 3-bromobenzenesulfonamides versatile intermediates in the synthesis of complex molecular architectures for drug discovery programs.[2][3][4]

This guide provides a detailed exploration of robust and field-proven methodologies for the N-alkylation of 3-bromobenzenesulfonamide, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind protocol choices, offering step-by-step instructions for classical alkylation, the Mitsunobu reaction, and modern catalytic "borrowing hydrogen" techniques.

Core Mechanistic Principles

The key to successful N-alkylation of a sulfonamide lies in the acidic nature of the N-H protons (pKa ≈ 10). This acidity facilitates deprotonation by a suitable base to generate a resonance-stabilized sulfonamidate anion. This anion is a potent nucleophile that can readily participate in reactions with various electrophiles.

  • SN2 Alkylation: The most direct approach involves the reaction of the sulfonamidate anion with an alkyl halide. The reaction proceeds via a classical SN2 mechanism, where the nitrogen nucleophile attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

  • Mitsunobu Reaction: This powerful reaction enables the alkylation of sulfonamides using alcohols.[5][6] It operates under mild, neutral conditions through a redox process involving a phosphine (typically PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD). The alcohol is converted in situ into an excellent leaving group, which is then displaced by the sulfonamide nucleophile, characteristically proceeding with an inversion of stereochemistry at the alcohol's carbon center.[5][7]

  • Borrowing Hydrogen Catalysis: This elegant and atom-economical strategy utilizes alcohols as alkylating agents in the presence of a transition-metal catalyst (e.g., based on Mn, Ru, or Ir).[8][9][10] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate. This aldehyde then undergoes condensation with the sulfonamide to form an N-sulfonylimine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and producing water as the sole byproduct.[8]

Experimental Workflow Overview

The general procedure for N-alkylation, regardless of the specific method, follows a consistent workflow from reaction setup to final product characterization.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis Prep Reagent & Glassware Preparation Setup Reaction Setup (Inert Atmosphere) Prep->Setup Addition Reagent Addition (Base, Electrophile) Setup->Addition Heating Heating & Stirring Addition->Heating Monitor Monitor Progress (TLC/LC-MS) Heating->Monitor Quench Reaction Quench Monitor->Quench Upon Completion Extract Aqueous Extraction Quench->Extract Dry Drying & Concentration Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterization (NMR, MS, mp) Purify->Characterize

Caption: General experimental workflow for N-alkylation reactions.

Protocol 1: Classical N-Alkylation with Alkyl Halides

This method is the most common and straightforward approach, particularly effective with primary and secondary alkyl halides. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Causality: A moderately strong, non-nucleophilic base is required to deprotonate the sulfonamide without competing in the alkylation reaction. Anhydrous polar aprotic solvents like DMF or acetonitrile are ideal as they effectively solvate the sulfonamidate anion and the counter-cation, promoting the SN2 reaction.

Reagents and Materials
Reagent/MaterialMolecular Wt.Example Quantity (1 mmol scale)Molar Eq.Notes
3-Bromobenzenesulfonamide236.09 g/mol 236 mg1.0Starting material.
Alkyl Bromide (e.g., Benzyl Bromide)171.04 g/mol 188 mg (130 µL)1.1Electrophile. Alkyl iodides are more reactive.
Cesium Carbonate (Cs₂CO₃)325.82 g/mol 489 mg1.5Mild, effective base. K₂CO₃ can also be used.[11]
Anhydrous Dimethylformamide (DMF)-5 mL-Reaction solvent. Ensure it is dry.
Ethyl Acetate (EtOAc)-~50 mL-Extraction solvent.
Brine-~20 mL-For aqueous wash.
Anhydrous MgSO₄ or Na₂SO₄-As needed-Drying agent.
Silica Gel-As needed-For column chromatography.
Step-by-Step Procedure
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzenesulfonamide (1.0 eq.) and cesium carbonate (1.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe. Stir the resulting suspension at room temperature for 15 minutes.

  • Electrophile Addition: Add the alkyl bromide (1.1 eq.) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60 °C using an oil bath. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into water (approx. 5x the volume of DMF) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) to remove residual DMF, followed by a wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

Protocol 2: Mitsunobu Reaction with Alcohols

This protocol is ideal for converting primary and secondary alcohols into alkylating agents under mild conditions, and is particularly useful for sensitive substrates.

Causality: The reaction is driven by the formation of a very stable triphenylphosphine oxide byproduct. The order of addition is crucial to prevent unwanted side reactions. The azodicarboxylate should be added slowly to a cooled solution of the alcohol, sulfonamide, and phosphine to control the exothermic reaction and maximize the formation of the desired oxyphosphonium intermediate.

G RSO2NH2 R-SO₂NH₂ Sulfonamidate [R-SO₂NH]⁻ RSO2NH2->Sulfonamidate proton transfer ROH R'-OH Betaine [R'-O-P⁺Ph₃] [⁻N(CO₂iPr)NH(CO₂iPr)] ROH->Betaine PPh3 PPh₃ PPh3->Betaine DIAD DIAD DIAD->Betaine Oxyphosphonium [R'-O-P⁺Ph₃] Betaine->Oxyphosphonium Product R-SO₂NH-R' Oxyphosphonium->Product Sulfonamidate->Product SN2 Attack Byproduct1 Ph₃P=O Product->Byproduct1 Byproduct2 DIAD-H₂ Product->Byproduct2

Caption: Simplified mechanism of the Mitsunobu reaction for sulfonamide alkylation.

Reagents and Materials
Reagent/MaterialMolecular Wt.Example Quantity (1 mmol scale)Molar Eq.Notes
3-Bromobenzenesulfonamide236.09 g/mol 236 mg1.0Pronucleophile.
Primary/Secondary Alcohol-1.11.1Alkylating precursor.
Triphenylphosphine (PPh₃)262.29 g/mol 393 mg1.5Redox reagent.
Diisopropyl azodicarboxylate (DIAD)202.21 g/mol 300 µL1.5Redox reagent. DEAD can also be used.
Anhydrous Tetrahydrofuran (THF)-10 mL-Anhydrous solvent is critical.
Step-by-Step Procedure
  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add 3-bromobenzenesulfonamide (1.0 eq.), the desired alcohol (1.1 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolution: Add anhydrous THF and stir until all solids are dissolved.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • DIAD Addition: Add DIAD (1.5 eq.) dropwise via syringe over 15-20 minutes. A color change and/or formation of a white precipitate is often observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours, monitoring by TLC.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The primary challenge is removing the triphenylphosphine oxide and diisopropyl hydrazodicarboxylate byproducts. Direct purification by flash column chromatography is often effective. In difficult cases, precipitation of the byproducts from a nonpolar solvent (e.g., diethyl ether) prior to chromatography may be beneficial.

Protocol 3: Catalytic N-Alkylation with Alcohols via Borrowing Hydrogen

This modern method offers a green and efficient alternative, using alcohols as alkylating agents and generating only water as a byproduct.[8][12] It requires a specific transition-metal catalyst and typically higher temperatures.

Causality: The reaction relies on a well-defined catalyst to mediate the hydrogen transfer process. A weak base is needed to facilitate the condensation step and aid in the deprotonation of the sulfonamide. The high temperature is necessary to drive the initial dehydrogenation of the alcohol, which is often the rate-limiting step.

Reagents and Materials
Reagent/MaterialExample Quantity (1 mmol scale)Molar Eq.Notes
3-Bromobenzenesulfonamide236 mg1.0Nucleophile.
Benzyl Alcohol109 µL1.0Alkylating agent.[8]
Mn(I) PNP Pincer Precatalyst~5 mol %0.05e.g., as described by Reed-Berendt et al.[8]
Potassium Carbonate (K₂CO₃)14 mg0.1Catalytic amount of base.
Xylenes1 mL-High-boiling solvent.
Step-by-Step Procedure
  • Setup: In a glovebox, add the Mn(I) PNP pincer precatalyst (0.05 eq.) and K₂CO₃ (0.1 eq.) to a dry Schlenk tube equipped with a stir bar.

  • Reagent Addition: Remove the tube from the glovebox and add 3-bromobenzenesulfonamide (1.0 eq.), the alcohol (1.0 eq.), and xylenes.

  • Inert Atmosphere: Seal the Schlenk tube and subject it to three cycles of vacuum/backfill with an inert gas (Argon).

  • Reaction: Place the sealed tube in a preheated oil bath at 150 °C and stir vigorously for 24 hours.[8]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of celite to remove the catalyst and base.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography.

Comparative Summary of Methods

FeatureProtocol 1: Classical AlkylationProtocol 2: Mitsunobu ReactionProtocol 3: Borrowing Hydrogen
Alkylating Agent Alkyl Halide (R-X)Alcohol (R-OH)Alcohol (R-OH)
Key Reagents Stoichiometric Base (e.g., Cs₂CO₃)PPh₃, DIAD/DEADTransition-Metal Catalyst, Cat. Base
Byproducts Salt (e.g., CsX)Ph₃P=O, HydrazideWater (H₂O)
Temperature Room Temp. to 80 °C0 °C to Room Temp.High Temp. (e.g., 150 °C)
Key Advantages Widely applicable, simple reagentsVery mild conditions, stereochemical inversionHigh atom economy, "green"
Key Disadvantages Stoichiometric waste, potential for O-alkylationStoichiometric byproducts, purification challengesRequires specific catalysts, high temperatures

Safety and Handling

  • General: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Solvents: Anhydrous solvents like DMF and THF are flammable and can be harmful. Avoid inhalation and skin contact.

  • Reagents: Alkylating agents (alkyl halides) are often toxic and lachrymatory. Handle with extreme care. Bases like cesium carbonate can be irritating. DIAD and DEAD are toxic and should be handled with caution.

  • High Temperatures: Use appropriate shielding and exercise caution when working with high-temperature oil baths.

This guide provides a robust framework for the successful N-alkylation of 3-bromobenzenesulfonamide. The choice of method will depend on the specific alkyl group to be installed, the scale of the reaction, and the available reagents and equipment. For routine alkylations with simple alkyl halides, the classical method is often sufficient. For sensitive substrates or when installing a chiral center from an alcohol, the Mitsunobu reaction is superior. For large-scale, environmentally conscious syntheses, the borrowing hydrogen methodology represents the state-of-the-art.

References

  • Douglas, A. W., & Reider, P. J. (1990). Sulfonamides and Sulfamic Acids. In Comprehensive Organic Synthesis (Vol. 6, pp. 43-68). Pergamon.
  • Dembech, P., et al. (2000). The Mitsunobu Reaction: A Powerful Tool in Organic Synthesis. Current Organic Chemistry, 4(8), 865-899.
  • Loupy, A., et al. (1992). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. Available at: [Link]

  • Hamid, M. H. S. A., et al. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(5), 1766–1774. Available at: [Link]

  • Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035–8042. Available at: [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Liu, P., et al. (2019). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. New Journal of Chemistry, 43(30), 12051-12055. Available at: [Link]

Sources

The Versatile Role of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, the benzenesulfonamide moiety is a cornerstone scaffold, renowned for its broad spectrum of biological activities and versatile chemical reactivity.[1] Among the numerous derivatives, 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide and its precursor, 3-Bromo-N-tert-butylbenzenesulfonamide, have emerged as pivotal intermediates. Their strategic combination of a reactive bromine atom, ready for cross-coupling reactions, and a sterically demanding N-tert-butyl group, which can influence molecular conformation and solubility, makes them highly valuable building blocks for the synthesis of complex molecular architectures.

This technical guide provides an in-depth exploration of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide as a synthetic intermediate. We will delve into its synthesis, key applications in palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols for its use in constructing carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery and development.

Compound Profile

A clear understanding of the physicochemical properties of the foundational intermediate, 3-Bromo-N-tert-butylbenzenesulfonamide, is crucial for its effective application in synthesis.

PropertyValueReference
CAS Number 308283-47-8[2]
Molecular Formula C₁₀H₁₄BrNO₂S[2]
Molecular Weight 292.19 g/mol [2]
Appearance Solid[3]
Storage Sealed in a dry environment at room temperature.[3]

Synthesis of the Precursor Intermediate: 3-Bromo-N-tert-butylbenzenesulfonamide

A more traditional laboratory-scale synthesis would involve the reaction of 3-bromobenzenesulfonyl chloride with tert-butylamine in the presence of a suitable base to neutralize the HCl byproduct.

G cluster_synthesis Synthesis of 3-Bromo-N-tert-butylbenzenesulfonamide reagent1 3-Bromobenzenesulfonyl chloride reaction + reagent1->reaction reagent2 tert-Butylamine reagent2->reaction base Base (e.g., Triethylamine) base->reaction product 3-Bromo-N-tert-butyl- benzenesulfonamide reaction->product Solvent (e.g., DCM) Room Temperature

Caption: General synthesis route for 3-Bromo-N-tert-butylbenzenesulfonamide.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic utility of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide lies in the reactivity of its aryl bromide moiety. This functional group is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis, allowing for the modular construction of complex molecules from simpler precursors.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for forming biaryl structures.[5] The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide. In the context of our intermediate, the bromine atom serves as the leaving group, allowing for the introduction of a wide range of aryl or vinyl substituents at the 3-position of the benzenesulfonamide core.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start 3-Bromo-N-tert-butyl- N-methylbenzenesulfonamide reaction + start->reaction boronic_acid Aryl/Vinyl Boronic Acid boronic_acid->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃) base->reaction product 3-Aryl/Vinyl-N-tert-butyl- N-methylbenzenesulfonamide reaction->product Solvent (e.g., Dioxane/Water) Heat

Caption: Workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization based on the specific boronic acid used.

Materials:

  • 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide (1.0 equiv)

  • Aryl or vinylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The mixture should be sparged with the inert gas for 10-15 minutes to ensure deoxygenation.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality in Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. Therefore, maintaining an inert atmosphere is crucial for the reaction's success.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[5]

  • Solvent System: A mixture of an organic solvent like dioxane and water is often used to dissolve both the organic reactants and the inorganic base.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is of immense importance in medicinal chemistry, as the aniline and its derivatives are common motifs in pharmaceuticals. Using 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide as the substrate, a wide variety of primary and secondary amines can be introduced at the 3-position.

G cluster_buchwald Buchwald-Hartwig Amination Workflow start 3-Bromo-N-tert-butyl- N-methylbenzenesulfonamide reaction + start->reaction amine Primary or Secondary Amine amine->reaction catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) catalyst->reaction ligand Phosphine Ligand (e.g., Xantphos) ligand->reaction base Strong Base (e.g., NaOtBu) base->reaction product 3-Amino-N-tert-butyl- N-methylbenzenesulfonamide Derivative reaction->product Solvent (e.g., Toluene) Heat

Caption: Workflow for Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure and the choice of ligand and base may need to be optimized for specific amines.

Materials:

  • 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add sodium tert-butoxide, the phosphine ligand, and the palladium precatalyst to a Schlenk tube.

  • Add anhydrous toluene, followed by the amine and then 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Expert Insights:

  • Ligand Choice: The choice of phosphine ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich ligands like Xantphos or Buchwald's biaryl phosphine ligands are often necessary to promote the reductive elimination step and prevent catalyst decomposition.

  • Base Strength: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine or the intermediate palladium-amine complex.[6]

Conclusion

3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is a highly versatile and valuable synthetic intermediate. Its utility is primarily derived from the presence of the aryl bromide moiety, which serves as a handle for a wide array of powerful palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide for Suzuki-Miyaura and Buchwald-Hartwig reactions provide a solid foundation for researchers and scientists to construct complex molecules with diverse functionalities. The ability to readily form new carbon-carbon and carbon-nitrogen bonds from this intermediate underscores its importance in the synthesis of novel pharmaceutical agents and advanced materials. As the demand for sophisticated molecular architectures continues to grow, the strategic application of such well-designed intermediates will remain at the forefront of chemical innovation.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Jessiman, J. E., et al. (2021).
  • CN107459471B. (2019). Synthesis method of N-tert-butyl benzene sulfonamide. Google Patents.
  • CN103819369A. (2014). Method for synthesizing benzene sulfonamide compounds. Google Patents.
  • CN105503772A. (2016). Preparation method for N-tert-butyl benzothiazole sulfenamide. Google Patents.
  • CN101668734A. (2010). Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives. Google Patents.
  • Liu, et al. (2024).
  • PYG Lifesciences. (2025). Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

  • Reuter, D. C., et al. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Synthesis.
  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal.
  • PharmaCompass. (n.d.). 3-bromo-N-tert-butylbenzenesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-N-tert-butylbenzene-1-sulfonamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Kinetic resolution of tert-butyl (RS)
  • ACS Publications. (2021). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ACS Omega.
  • MDPI. (2021). Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[6]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling.

  • MDPI. (n.d.). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors.
  • Google Patents. (n.d.). Method for preparing 3-amino methanesulfonanilide.
  • Google Patents. (n.d.). Preparation method of (R) -3-aminobutanol.
  • Google Patents. (n.d.). Process for the preparation of 3-substituted 2-vinyl phenyl sulfonates.
  • Google Patents. (n.d.). Method for producing bis(3-amino-4-hydroxyphenyl) compounds.
  • Google Patents. (n.d.). Substituted sulfonamides.
  • Google Patents. (n.d.). Radiotracer precursor and method for preparing the same.

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reaction of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide with organoboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide with Organoboronic Acids: A Guide for Medicinal Chemistry & Drug Development

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds. This application note provides a comprehensive guide for researchers on the reaction between 3-bromo-substituted benzenesulfonamides and various organoboronic acids. Aryl sulfonamides are privileged scaffolds in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] This protocol offers a robust pathway to diversify such structures, enabling the synthesis of novel biaryl sulfonamides for drug discovery programs. We delve into the reaction mechanism, provide detailed, field-tested protocols, and offer insights into experimental design and optimization.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate.[3] The catalytic cycle is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition : The cycle begins with the addition of the aryl bromide to the active Pd(0) catalyst, forming a Pd(II) complex. This is often the rate-determining step in the cycle.[3] The reactivity of the halide follows the order: I > Br > Cl.[4]

  • Transmetalation : The organoboronic acid is activated by a base, forming a boronate species. This activated species then transfers its organic group to the palladium(II) complex, displacing the halide. The choice of base is critical for this step to proceed efficiently.[5]

  • Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the complex, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst ArPdBr Ar-Pd(II)L₂-Br (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L₂-R (Transmetalated Complex) ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R (Biaryl Product) ArPdR->Product ArBr Ar-Br (3-Bromo-Sulfonamide) ArBr->ArPdBr Boronic R-B(OH)₂ + Base (Organoboronic Acid) Boronic->ArPdR

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design and Component Selection

The success of the coupling reaction hinges on the judicious selection of four key components: the palladium catalyst, the ligand, the base, and the solvent system.

  • Palladium Catalyst : Palladium acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective catalyst precursors.[6] For more challenging couplings, pre-formed catalysts like Pd(PPh₃)₄ or palladacycles can offer enhanced stability and reactivity.[3] Ligand-free conditions using Pd(OAc)₂ have also been developed, which can simplify the procedure.[7]

  • Ligand : For aryl bromides, electron-rich and bulky phosphine ligands are typically employed to facilitate the oxidative addition step and stabilize the palladium catalyst.[3] Common choices include triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and specialized biarylphosphine ligands (e.g., SPhos, XPhos) for particularly inert substrates.

  • Base : The base is crucial for activating the boronic acid in the transmetalation step.[5] Inorganic bases are standard, with common choices being potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[8] Cesium carbonate is often effective for difficult couplings due to its high solubility in organic solvents.[9] An aqueous solution of the base is frequently used, creating a biphasic reaction medium.

  • Solvent : The solvent system must be capable of dissolving the organic substrates while being compatible with the aqueous base. Common solvents include 1,4-dioxane, toluene, or dimethylformamide (DMF), often mixed with water. Running the reaction in aqueous environments is a key advantage of the Suzuki coupling.[6]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide with a generic arylboronic acid.

Materials:

  • 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 equiv, 8 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure:

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.08 equiv).

  • Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) species that is formed in situ.

  • Solvent and Base Addition : Under the inert atmosphere, add 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the aryl bromide). In a separate vessel, dissolve the K₂CO₃ (3.0 equiv) in deionized water (typically a 4:1 or 5:1 ratio of dioxane:water is used). Add the aqueous base solution to the reaction flask via syringe.

  • Heating and Monitoring : Fit the flask with a reflux condenser (under the inert atmosphere) and lower it into a preheated oil bath set to 80-90 °C. Stir the biphasic mixture vigorously. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate. Transfer the mixture to a separatory funnel.

  • Extraction : Wash the organic layer sequentially with water and then with brine. Separate the organic layer.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure biaryl sulfonamide product.

Experimental Workflow Visualization

Experimental_Workflow start Start setup 1. Reaction Setup (Add solids to flask) start->setup inert 2. Inert Atmosphere (Purge with N₂/Ar) setup->inert solvents 3. Add Solvents & Base (Dioxane, aq. K₂CO₃) inert->solvents heat 4. Heat & Stir (80-90 °C, vigorous stirring) solvents->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Reaction Incomplete workup 6. Cooldown & Workup (Dilute with EtOAc) monitor->workup Reaction Complete extract 7. Extraction (Wash with H₂O, Brine) workup->extract dry 8. Dry & Concentrate (MgSO₄, Rotovap) extract->dry purify 9. Purification (Column Chromatography) dry->purify end Pure Product purify->end

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Representative Data & Expected Outcomes

The described protocol is versatile and can be applied to a range of organoboronic acids. The electronic nature of the boronic acid can influence reaction times and yields.

EntryOrganoboronic Acid (R-B(OH)₂)Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O85685-95
24-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O85590-98
34-Trifluoromethylphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O85875-85
43-Pyridinylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O901260-75
5Vinylboronic acid pinacol esterPd(PPh₃)₄K₃PO₄Toluene/H₂O90480-90

Note: Yields are representative and highly dependent on the specific substrates and purification efficiency.

Troubleshooting

  • Low or No Conversion :

    • Cause : Inactive catalyst.

    • Solution : Ensure the reaction was set up under a strictly inert atmosphere. Use fresh, high-purity catalyst and ligands. Consider a more active catalyst system (e.g., using a palladacycle or a more electron-rich ligand).

  • Formation of Homocoupled Boronic Acid Product (R-R) :

    • Cause : Oxygen contamination can promote this side reaction.

    • Solution : Improve the degassing of solvents and ensure a robust inert atmosphere throughout the reaction.

  • Debromination of Starting Material :

    • Cause : Can occur under prolonged heating or with certain catalyst/base combinations.

    • Solution : Monitor the reaction closely and stop it once the starting material is consumed. A milder base (e.g., NaHCO₃) or lower temperature might be necessary.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]

  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - Chemical Science (RSC Publishing). (2017). Retrieved from [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing). (2019). Retrieved from [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. (2020). Retrieved from [Link]

  • Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields - ResearchGate. (2017). Retrieved from [Link]

  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PubMed Central. (2017). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF - ResearchGate. (2002). Retrieved from [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (2002). Retrieved from [Link]

  • 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and mole - SciSpace. (2021). Retrieved from [Link]

  • 3-bromo-N-tert-butylbenzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024). Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - Semantic Scholar. (2024). Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (2024). Retrieved from [Link]

  • Synthesis of 4-bromo-N-tert-butyl-benzamide - PrepChem.com. (n.d.). Retrieved from [Link]

  • 3-Bromo-N-tert-butylbenzene-1-sulfonamide | C10H14BrNO2S | CID 4820926 - PubChem. (n.d.). Retrieved from [Link]

  • (PDF) 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and molecular docking studies - ResearchGate. (2021). Retrieved from [Link]

  • N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease - MDPI. (2022). Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

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Application Notes and Protocols for the Purification of N-Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Sulfonamide Chemistry

N-substituted benzenesulfonamides are a cornerstone of modern medicinal chemistry and drug development. Their diverse biological activities, ranging from antibacterial to anticancer and antiviral properties, make them a focal point of extensive research.[1][2] The efficacy and safety of these compounds, however, are intrinsically linked to their purity. Unreacted starting materials, byproducts, or residual solvents can significantly impact experimental results, leading to erroneous biological data and posing potential safety risks.[3] This guide provides a detailed exploration of the principles and protocols for the effective purification of N-substituted benzenesulfonamides, empowering researchers to achieve the high levels of purity required for their work.

I. Foundational Principles of Purification

The choice of purification strategy is dictated by the physicochemical properties of the target sulfonamide and the nature of the impurities.[3][4] Key properties to consider include polarity, solubility, melting point, and acid-base characteristics. A thorough understanding of these properties allows for the rational selection and optimization of the purification method.

II. Recrystallization: The Gold Standard for Solid Compounds

Recrystallization is often the most effective method for purifying solid N-substituted benzenesulfonamides.[3][5] The principle behind this technique is the differential solubility of the desired compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the sulfonamide at an elevated temperature but have limited solubility at lower temperatures, while impurities remain soluble at all temperatures.[5]

Causality Behind Experimental Choices in Recrystallization
  • Solvent Selection: The choice of solvent is paramount. Common solvents for sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[5] A good solvent will have a steep solubility curve for the target compound.

  • Minimal Solvent Volume: Using the minimum amount of hot solvent necessary for complete dissolution is crucial for maximizing yield.[5][6] Excess solvent will keep a larger portion of the product in solution upon cooling, leading to lower recovery.[6]

  • Slow Cooling: Gradual cooling allows for the formation of large, well-defined crystals, which tend to exclude impurities more effectively.[7] Rapid cooling can trap impurities within the crystal lattice.

  • Hot Filtration: This step is necessary to remove insoluble impurities or decolorizing agents like activated charcoal.[6][8] Pre-heating the filtration apparatus prevents premature crystallization of the product.[6]

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude N-substituted benzenesulfonamide and a boiling chip. Add a minimal amount of a suitable solvent (e.g., 95% ethanol). Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If necessary, add small portions of hot solvent until a clear solution is obtained.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6][8]

  • Hot Gravity Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[6][8]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice-water bath.[5][8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[5]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is useful when a single suitable solvent cannot be identified.

  • Dissolution: Dissolve the crude sulfonamide in a minimum amount of a "good" solvent in which it is highly soluble at room temperature.

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise with constant swirling until the solution becomes persistently turbid.[8]

  • Crystal Growth: Set the flask aside undisturbed to allow for crystal formation.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.

Troubleshooting Recrystallization
Problem Possible Cause Solution
Oiling Out The melting point of the solid is lower than the boiling point of the solvent; high impurity concentration.Re-heat to dissolve the oil, add more solvent, and cool slowly. Consider a more polar solvent or a solvent mixture.[6]
No Crystal Formation Too much solvent was used; the solution is not saturated.Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If necessary, evaporate some of the solvent.[6]
Low Recovery Too much solvent was used; premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated and perform the filtration quickly.[6]

III. Column Chromatography: Separation by Polarity

Column chromatography is a versatile technique for purifying N-substituted benzenesulfonamides, especially when dealing with complex mixtures or when recrystallization is ineffective.[3] This method separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase (the eluent).[9]

Causality Behind Experimental Choices in Column Chromatography
  • Stationary Phase Selection: Silica gel is the most common stationary phase for the normal-phase chromatography of sulfonamides due to its polar nature.[3][9]

  • Mobile Phase Selection: The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is often used.[10] The polarity of the mobile phase is adjusted to control the elution of the compounds.

  • Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased over time, can be highly effective.[9] This allows for the separation of compounds with a wide range of polarities.

Protocol 3: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then add a layer of sand to the top to protect the surface.

  • Sample Loading: Dissolve the crude sulfonamide in a minimal amount of a suitable solvent (e.g., dichloromethane).[10] Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., 10% ethyl acetate in hexanes).[10] The polarity of the eluent can be gradually increased to facilitate the elution of more polar compounds.[9]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified N-substituted benzenesulfonamide.[10]

Troubleshooting Column Chromatography
Problem Possible Cause Solution
Poor Separation Inappropriate mobile phase polarity.Optimize the solvent system by running TLC plates with different solvent mixtures. Consider using a gradient elution.[9]
Compound Stuck on Column Mobile phase is not polar enough.Gradually increase the polarity of the eluent.
Cracked Column Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and not allowed to run dry.

IV. Liquid-Liquid Extraction: Exploiting Differential Solubility

Liquid-liquid extraction is a useful technique for separating N-substituted benzenesulfonamides from impurities with different acid-base properties or solubilities in immiscible solvents.[3] This method relies on the principle that a compound will partition between two immiscible liquid phases based on its relative solubility in each phase.[11] The acidity of the aqueous phase can be adjusted to control the protonation state and thus the solubility of the sulfonamide.[12][13]

Causality Behind Experimental Choices in Liquid-Liquid Extraction
  • Solvent Selection: A pair of immiscible solvents is chosen, typically an aqueous phase and an organic phase (e.g., water and dichloromethane). The choice of organic solvent depends on the solubility of the target compound.

  • pH Adjustment: The pH of the aqueous phase can be manipulated to selectively extract acidic or basic impurities. For example, washing an organic solution of the sulfonamide with an acidic aqueous solution can remove basic impurities.[5]

Protocol 4: General Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude N-substituted benzenesulfonamide in a suitable organic solvent (e.g., dichloromethane).

  • Washing: Transfer the organic solution to a separatory funnel. Add an equal volume of an appropriate aqueous solution (e.g., 1M HCl to remove basic impurities, or a saturated sodium bicarbonate solution to remove acidic impurities).[5]

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate completely, then drain the lower layer.

  • Repeat: Repeat the washing process as necessary.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

V. Visualization of Purification Workflows

Recrystallization Workflow

Recrystallization_Workflow A Crude Sulfonamide B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C If insoluble impurities present D Slow Cooling & Crystallization B->D C->D I Insoluble Impurities C->I E Vacuum Filtration D->E F Wash with Cold Solvent E->F J Soluble Impurities in Mother Liquor E->J G Dry Crystals F->G H Pure Sulfonamide G->H

Caption: Workflow for the purification of N-substituted benzenesulfonamides by recrystallization.

Column Chromatography Workflow

Column_Chromatography_Workflow A Prepare Silica Gel Column B Load Crude Sulfonamide A->B C Elute with Solvent Gradient B->C D Collect Fractions C->D E Analyze Fractions (TLC) D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Pure Sulfonamide G->H

Caption: Workflow for the purification of N-substituted benzenesulfonamides by column chromatography.

VI. Safety Precautions

Working with organic solvents and sulfonamides requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves (e.g., nitrile).[14]

  • Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors.[14][15]

  • Handling Solvents: Avoid direct contact with skin and eyes. Keep solvent containers closed when not in use.[16]

  • Spill Response: Have a spill kit readily available and be familiar with the procedures for cleaning up solvent spills.[14][16]

  • Waste Disposal: Dispose of all chemical waste according to institutional and regulatory guidelines.

VII. Conclusion

The purification of N-substituted benzenesulfonamides is a critical step in ensuring the reliability and reproducibility of research in medicinal chemistry and drug development. By understanding the underlying principles of recrystallization, column chromatography, and liquid-liquid extraction, and by following established protocols, researchers can consistently obtain high-purity compounds essential for their scientific endeavors.

References

  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
  • Hossain, A. M. (1978). Facile separation of sulfonamides from their degradates by liquid--liquid extraction. Journal of Pharmaceutical Sciences, 67(10), 1415–1419.
  • BenchChem. (2025). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. BenchChem.
  • Hossain, A. M. (1978). Facile separation of sulfonamides from their degradates by liquid--liquid extraction. Journal of Pharmaceutical Sciences, 67(10), 1415-1419.
  • Li, Y., et al. (2022).
  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem.
  • BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis. BenchChem.
  • ResearchGate. (2024). What is the best extraction method of sulfonamides group from honey samples?. ResearchGate.
  • BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem.
  • Papakonstantinou, I., et al. (2020).
  • YouTube. (2021). Crystallization of Sulfanilamide. YouTube. Retrieved from [Link]

  • Akocak, S., et al. (2017). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1276–1282.
  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses. Retrieved from [Link]

  • Synthesis of Benzenesulfonamide Derivatives Via Ring Opening of Aziridines In The Presence of Magnetically Retrievable Graphene. (2021). SciSpace.
  • ResearchGate. (n.d.). Physicochemical properties of synthesized N-(substituted.... ResearchGate. Retrieved from [Link]

  • CBG Biotech. (n.d.). Safety First: How to Handle Solvents Safely in Industrial and Laboratory Environments. CBG Biotech. Retrieved from [Link]

  • Dalhousie University. (n.d.). Safe Work Instructions for Working With Solvents. Dalhousie University. Retrieved from [Link]

  • Taiwan Centers for Disease Control. (n.d.). Precautions for Handling Organic Solvent. Taiwan Centers for Disease Control. Retrieved from [Link]

  • Weekly Safety. (2018). Weekly Safety Meeting – Working Safely with Solvents. Weekly Safety. Retrieved from [Link]

Sources

The Strategic Application of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, medicinal chemists, and structural biologists on the effective utilization of the fragment, 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide, in fragment-based drug discovery (FBDD) campaigns. We will delve into the rationale behind its selection, its physicochemical properties, and detailed protocols for its application in primary screening and hit validation using state-of-the-art biophysical techniques.

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-based drug discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] By screening small, low-molecular-weight molecules (fragments), typically with molecular weights below 300 Da, FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency.[2][3] These initial fragment hits, although typically exhibiting weak binding affinities (in the micromolar to millimolar range), serve as high-quality starting points for structure-guided optimization into potent and selective drug candidates.[3]

This guide focuses on a specific, strategically designed fragment: 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide . We will explore how its unique structural and chemical features can be leveraged to accelerate the discovery of novel therapeutics for a wide range of biological targets.

The Rationale for Employing 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide in FBDD

The selection of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide as a valuable fragment is underpinned by several key considerations:

  • The Privileged Sulfonamide Scaffold: The benzenesulfonamide moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs with diverse therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.[4][5] Its presence in a fragment library provides a high probability of identifying interactions with biologically relevant targets.

  • The Strategic Role of the Bromine Atom: The bromine atom is not merely a bulky substituent. It can participate in specific, directional interactions known as halogen bonds with electron-donating atoms (such as oxygen or nitrogen) in the protein's binding pocket.[6] This interaction can significantly enhance binding affinity and selectivity. Furthermore, the high electron density of bromine makes it an excellent anomalous scatterer, which is highly advantageous for hit identification and validation using X-ray crystallography.[7]

  • Modulated Physicochemical Properties: The tert-butyl and methyl groups on the sulfonamide nitrogen provide steric bulk and lipophilicity, which can influence the fragment's binding mode and solubility. The tert-butyl group, in particular, can explore hydrophobic pockets within the target protein.

Physicochemical Properties, Synthesis, and Quality Control

A thorough understanding of the fragment's properties is crucial for successful screening and follow-up chemistry.

Physicochemical Data
PropertyValueReference
Molecular Formula C₁₀H₁₄BrNO₂S[8]
Molecular Weight 292.19 g/mol [8]
CAS Number 308283-47-8[8]
XLogP3 2.8[9]
Hydrogen Bond Donors 1[9]
Hydrogen Bond Acceptors 3[9]
Rotatable Bonds 3[9]
Synthesis Outline

While commercially available, understanding the synthesis of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is valuable for analog preparation during hit-to-lead optimization. A general synthetic route involves the reaction of 3-bromobenzenesulfonyl chloride with N-tert-butyl-N-methylamine in the presence of a suitable base.

Synthesis_Outline A 3-Bromobenzenesulfonyl chloride C 3-Bromo-N-tert-butyl-N- methylbenzenesulfonamide A->C Base (e.g., Pyridine) DCM, 0°C to rt B N-tert-butyl-N-methylamine B->C

Caption: General synthesis of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide.

Quality Control

For reliable and reproducible screening results, the purity and identity of the fragment must be rigorously confirmed.

  • Purity: Assessed by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. Purity should be ≥95%.

  • Identity: Confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight and by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

  • Solubility: Determined in the screening buffer and in a stock solvent (typically DMSO). A minimum solubility of 1 mM in the final assay buffer is recommended.

Biophysical Screening Protocols

Due to the typically weak binding affinities of fragments, sensitive biophysical techniques are required for primary screening and hit validation.[2] We present detailed protocols for three widely used methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Surface Plasmon Resonance (SPR).

Primary Screening and Hit Identification using NMR Spectroscopy

NMR spectroscopy is a powerful technique for detecting weak binding events and can provide information on the binding site.[10] Both ligand-observed and protein-observed experiments can be employed.

NMR_Screening_Workflow cluster_prep Sample Preparation cluster_screen Screening cluster_analysis Data Analysis P1 Prepare isotopically labeled protein (e.g., ¹⁵N) P4 Prepare protein and fragment samples P1->P4 P2 Prepare fragment stock solution in d6-DMSO P2->P4 P3 Prepare NMR buffer P3->P4 S1 Acquire reference ¹H-¹⁵N HSQC spectrum of protein P4->S1 S2 Add fragment to protein sample S1->S2 S3 Acquire ¹H-¹⁵N HSQC spectrum of protein-fragment complex S2->S3 A1 Overlay and compare spectra S3->A1 A2 Identify chemical shift perturbations (CSPs) A1->A2 A3 Map CSPs onto protein structure (if assigned) A2->A3 F F A3->F Hit Identification

Caption: Workflow for protein-observed NMR fragment screening.

Protocol: Protein-Observed ¹H-¹⁵N HSQC Screening

  • Protein Preparation: Express and purify the target protein with uniform ¹⁵N labeling. Prepare a stock solution of the protein at a concentration of 50-100 µM in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4, containing 10% D₂O).

  • Fragment Preparation: Prepare a 100 mM stock solution of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide in d6-DMSO.

  • Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Screening: Add the fragment stock solution to the protein sample to a final concentration of 200-500 µM.

  • Data Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: Overlay the reference and screening spectra. Significant chemical shift perturbations (CSPs) of specific amide resonances indicate a binding event. If resonance assignments for the protein are available, these perturbations can be mapped onto the protein structure to identify the binding site.[11]

Hit Validation and Structural Elucidation using X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the protein-fragment complex, which is invaluable for structure-based drug design.[12] The bromine atom in the fragment facilitates the identification of the bound ligand in the electron density map.[7]

Xray_Crystallography_Workflow cluster_prep Crystal Preparation cluster_soaking Fragment Soaking cluster_data Data Collection & Processing cluster_structure Structure Determination C1 Grow high-quality protein crystals S1 Transfer crystal to fragment solution C1->S1 C2 Prepare fragment soaking solution (e.g., 10 mM in cryoprotectant) C2->S1 S2 Incubate for a defined period (e.g., 1-24 hours) S1->S2 D1 Flash-cool the crystal in liquid nitrogen S2->D1 D2 Collect X-ray diffraction data D1->D2 D3 Process data (integration, scaling) D2->D3 ST1 Solve the structure by molecular replacement D3->ST1 ST2 Build and refine the protein model ST1->ST2 ST3 Identify fragment density in the electron map ST2->ST3 ST4 Model and refine the fragment ST3->ST4 F F ST4->F Structural Validation of Hit SPR_Workflow cluster_prep Assay Preparation cluster_binding Binding Measurement cluster_analysis Data Analysis P1 Immobilize target protein on a sensor chip B1 Inject fragment solutions over the sensor surface P1->B1 P2 Prepare serial dilutions of the fragment P2->B1 P3 Prepare running buffer P3->B1 B2 Monitor the change in refractive index (response units) B1->B2 B3 Regenerate the sensor surface B2->B3 A1 Generate sensorgrams for each concentration B2->A1 A2 Fit the data to a binding model (e.g., steady-state affinity) A1->A2 A3 Determine the dissociation constant (KD) A2->A3 F F A3->F Affinity Determination

Sources

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of clinically approved drugs.[1] This guide focuses on a highly versatile and functionalized building block, 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide , for the synthesis of novel bioactive molecules. The strategic placement of a bromine atom provides a reactive handle for modern cross-coupling reactions, while the N-tert-butyl-N-methylsulfonamide moiety offers steric influence and metabolic stability. This document provides an in-depth exploration of its synthesis and application, presenting detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions and directed ortho-metalation, enabling researchers, scientists, and drug development professionals to construct diverse molecular libraries for therapeutic discovery.

Introduction: The Strategic Value of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide

The utility of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide stems from the distinct roles of its constituent parts:

  • The Benzenesulfonamide Core: This functional group is a key pharmacophore known to engage with various biological targets, often acting as a bioisostere for carboxylic acids and participating in crucial hydrogen bonding interactions. Its incorporation into molecular design is a well-established strategy for enhancing pharmacological properties.[1][2][3][4]

  • The Bromine Atom: Positioned at the meta-position, the bromine atom is an exceptionally versatile functional handle. It serves as a prime substrate for a multitude of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5][6][7] This allows for the direct and modular installation of diverse aryl, heteroaryl, and amino substituents.

  • The N-tert-butyl-N-methyl Group: The tertiary substitution on the sulfonamide nitrogen renders it chemically robust and metabolically stable. The bulky tert-butyl group provides significant steric hindrance, which can be strategically employed to influence the molecule's conformational preferences and its interactions with biological macromolecules.[8][9] Furthermore, the sulfonamide itself is a powerful directing group in ortho-metalation reactions, offering a pathway to functionalize the aromatic ring at positions adjacent to the sulfonamide anchor.[10][11][12]

This guide provides the necessary protocols to harness these features, transforming a single building block into a diverse array of complex, drug-like molecules.

Synthesis of the Core Reagent: 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide

The synthesis of the title compound is a straightforward two-step process starting from commercially available 3-bromobenzenesulfonyl chloride. The protocol below ensures high yields and purity.

Experimental Protocol 2.1: Two-Step Synthesis

Step 1: Synthesis of 3-Bromo-N-tert-butylbenzenesulfonamide

  • To a stirred solution of tert-butylamine (1.5 equivalents) in dichloromethane (DCM, 5 mL per 1 g of sulfonyl chloride) at 0 °C (ice bath), add a solution of 3-bromobenzenesulfonyl chloride (1.0 equivalent) in DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x volume of DCM), water (2 x volume), and brine (2 x volume).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary sulfonamide, which is often pure enough for the next step.

Step 2: N-Methylation to Yield 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide

  • Dissolve the crude 3-bromo-N-tert-butylbenzenesulfonamide (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF, 10 mL per 1 g).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (MeI, 1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash thoroughly with water (4 x volume) to remove DMF, followed by a final wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure title compound.

G cluster_0 Step 1: Sulfonamidation cluster_1 Step 2: N-Methylation 3-Bromobenzenesulfonyl\nChloride 3-Bromobenzenesulfonyl Chloride Reaction_Vessel_1 Reaction_Vessel_1 3-Bromobenzenesulfonyl\nChloride->Reaction_Vessel_1 DCM Workup_1 Aqueous Workup (HCl, H2O, Brine) Reaction_Vessel_1->Workup_1 Stir 4-6h tert-Butylamine tert-Butylamine tert-Butylamine->Reaction_Vessel_1 Intermediate 3-Bromo-N-tert-butyl- benzenesulfonamide Workup_1->Intermediate Dry & Concentrate Reaction_Vessel_2 Reaction_Vessel_2 Intermediate->Reaction_Vessel_2 DMF Add_MeI Add_MeI Reaction_Vessel_2->Add_MeI Stir 30min @ 0°C NaH NaH NaH->Reaction_Vessel_2 Workup_2 Quench, Extract, Purify Add_MeI->Workup_2 Stir 12-16h MeI MeI MeI->Add_MeI Final_Product 3-Bromo-N-tert-butyl-N- methylbenzenesulfonamide Workup_2->Final_Product G Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-Br(L2) Ar-Pd(II)(L₂)-Br Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)(L₂)-Ar' Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination ArAr Ar-Ar' Ar-Pd(II)-Ar'(L2)->ArAr ArBr Ar-Br ArBr->Ar-Pd(II)-Br(L2) ArBOH Ar'-B(OH)₂ + Base ArBOH->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol 3.1: General Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask or microwave vial, combine 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v, 0.1 M concentration relative to the aryl bromide), via syringe. [13]5. Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions are typically complete within 8-16 hours. [14]6. Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Arylboronic Acid Partner Catalyst System Base Temp (°C) Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃10085-95
4-Methoxyphenylboronic acidPd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄10090-98
4-Trifluoromethylphenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃10080-90
Pyridine-3-boronic acidPdCl₂(dppf) (3 mol%)Cs₂CO₃9075-85

Application II: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the synthesis of arylamines from aryl halides. [6][7]This reaction is fundamental in drug discovery, as the arylamine motif is ubiquitous in bioactive compounds.

Principle of the Reaction

Similar to the Suzuki coupling, this reaction follows a palladium-catalyzed cycle involving oxidative addition of the aryl bromide, coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex, and subsequent reductive elimination to yield the C-N coupled product. [7][15]The choice of ligand is critical for reaction efficiency and scope. [15][16]

G Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-Br(L2) Ar-Pd(II)(L₂)-Br Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-NR1R2(L2) [Ar-Pd(II)(L₂)-NHR¹R²]⁺Br⁻ Ar-Pd(II)-Br(L2)->Ar-Pd(II)-NR1R2(L2) Amine Coordination AmidoComplex Ar-Pd(II)(L₂)-NR¹R² Ar-Pd(II)-NR1R2(L2)->AmidoComplex Deprotonation (Base) AmidoComplex->Pd(0)L2 Reductive Elimination ArNR1R2 Ar-NR¹R² AmidoComplex->ArNR1R2 ArBr Ar-Br ArBr->Ar-Pd(II)-Br(L2) R1R2NH R¹R²NH R1R2NH->Ar-Pd(II)-NR1R2(L2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol 4.1: General Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried vial or flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and the base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4 eq.).

  • Reagent Addition: Add 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide (1.0 eq.) and the desired amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF, 0.1-0.2 M concentration).

  • Reaction: Seal the vessel and heat to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 4-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Amine Partner Catalyst/Ligand System Base Solvent Typical Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene90-99
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene80-90
BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄Dioxane85-95
N-Boc-piperazinePd₂(dba)₃ / DavePhosNaOtBuTHF>95

Application III: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful regioselective functionalization technique. [10][11]The sulfonamide group acts as a Directed Metalation Group (DMG) by coordinating to a strong organolithium base. This interaction positions the base to deprotonate the sterically accessible and electronically activated ortho position (C-2 or C-4), forming an aryllithium intermediate that can be trapped by various electrophiles. [10][12][17]

Principle of the Reaction
  • Coordination: The Lewis basic oxygen atoms of the sulfonamide coordinate to the Lewis acidic lithium of an alkyllithium base (e.g., n-BuLi).

  • Deprotonation: This coordination directs the base to deprotonate the nearest (ortho) proton on the aromatic ring.

  • Electrophilic Quench: The resulting highly reactive aryllithium species is quenched with an electrophile (E⁺), installing a new substituent exclusively at the ortho position. [10]

G Start Substrate (Ar-DMG) Coordination Coordination with (R-Li)n Start->Coordination + R-Li Deprotonation ortho-Deprotonation Coordination->Deprotonation Aryllithium Aryllithium Intermediate (Ar-Li) Deprotonation->Aryllithium Quench Electrophilic Quench (E+) Aryllithium->Quench Product ortho-Functionalized Product (Ar-E) Quench->Product

Caption: General workflow for Directed ortho-Metalation (DoM).
Experimental Protocol 5.1: ortho-Formylation via DoM
  • Reaction Setup: To a solution of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide (1.0 eq.) in anhydrous THF (0.2 M) in a flame-dried, three-neck flask under argon, cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour. A color change is typically observed.

  • Electrophilic Quench: Add anhydrous DMF (3.0 eq.) dropwise.

  • Warming: Stir the reaction at -78 °C for another 2 hours, then allow it to slowly warm to room temperature overnight.

  • Workup: Quench the reaction by carefully adding 1M HCl. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the ortho-formylated product (a mixture of 2- and 4-formyl isomers may be obtained and require separation).

Note on Regioselectivity: The deprotonation will occur at either the C-2 or C-4 position. The C-2 position is flanked by both the bromine and the DMG, making it more acidic and often the preferred site of metalation. However, a mixture of isomers is possible and requires empirical verification.

Conclusion

3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is a powerful and versatile building block for modern medicinal chemistry. Its capacity to undergo a wide range of high-yielding transformations—including Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and directed ortho-metalations—provides facile access to a vast chemical space of novel, drug-like molecules. The protocols detailed in this guide are robust and scalable, empowering researchers to efficiently construct libraries of complex sulfonamides for screening and lead optimization in their drug discovery programs.

References

  • Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. (2023). MDPI. [Link]

  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). PubMed Central. [Link]

  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024). PubMed. [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (2022). Longdom Publishing. [Link]

  • Directed ortho metalation. (n.d.). Wikipedia. [Link]

  • Directed (ortho) Metallation. (n.d.). University of Liverpool. [Link]

  • Directed ortho metalation. (n.d.). Grokipedia. [Link]

  • 3-bromo-N-tert-butylbenzenesulfonamide. (n.d.). PharmaCompass. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2021). organic-chemistry.org. [Link]

  • ortho metalation. (n.d.). Andrew G Myers Research Group, Harvard University. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). National Center for Biotechnology Information. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. [Link]

  • 3-bromo-N-tert-butylbenzenesulfonamide. (n.d.). PharmaCompass. [Link]

  • 3-Bromo-N-tert-butylbenzene-1-sulfonamide. (n.d.). PubChem. [Link]

  • 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and molecular docking studies. (2021). ResearchGate. [Link]

  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. (n.d.). ChemRxiv. [Link]

  • N-Methylbenzenesulfonamide. (n.d.). PubChem. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is a versatile aromatic building block poised for significant applications in pharmaceutical and materials science research. Its structure, featuring a reactive aryl bromide handle, a sterically demanding tert-butyl group, and an N-methylated sulfonamide moiety, offers a unique combination of properties that can be exploited for the synthesis of novel and complex molecular architectures. The sulfonamide group is a well-established pharmacophore, and the ability to functionalize the aromatic ring through palladium-catalyzed cross-coupling reactions opens a vast landscape for the exploration of new chemical space.

This comprehensive technical guide provides detailed application notes and protocols for the most common and impactful palladium-catalyzed reactions of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to instill a deep understanding of the underlying principles and the rationale behind experimental choices. While specific literature examples for this exact substrate are emerging, the protocols herein are built upon well-established principles for similar aryl bromides and are designed to serve as robust starting points for reaction optimization. Each protocol is presented as a self-validating system, with guidance on how to fine-tune conditions to achieve optimal results.

Synthesis of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide

Before embarking on cross-coupling reactions, a reliable supply of the starting material is paramount. The following protocol outlines a general and efficient two-step synthesis of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide starting from 3-bromobenzenesulfonyl chloride.

Experimental Workflow: Synthesis

cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: N-Methylation 3-Bromobenzenesulfonyl chloride 3-Bromobenzenesulfonyl chloride Reaction with tert-butylamine Reaction with tert-butylamine 3-Bromobenzenesulfonyl chloride->Reaction with tert-butylamine Base (e.g., Et3N) DCM, 0 °C to rt 3-Bromo-N-tert-butylbenzenesulfonamide 3-Bromo-N-tert-butylbenzenesulfonamide Reaction with tert-butylamine->3-Bromo-N-tert-butylbenzenesulfonamide Reaction with Methyl Iodide Reaction with Methyl Iodide 3-Bromo-N-tert-butylbenzenesulfonamide->Reaction with Methyl Iodide Base (e.g., K2CO3) DMF, rt 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide Reaction with Methyl Iodide->3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide

Caption: Two-step synthesis of the target compound.

Protocol 1: Synthesis of 3-Bromo-N-tert-butylbenzenesulfonamide

This initial step involves the reaction of 3-bromobenzenesulfonyl chloride with tert-butylamine. The bulky tert-butyl group can moderate the reactivity of the amine, necessitating careful control of the reaction conditions.

Materials:

  • 3-Bromobenzenesulfonyl chloride (1.0 equiv)

  • tert-Butylamine (1.2 equiv)

  • Triethylamine (Et3N) (1.5 equiv)

  • Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO3 (aq)

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • Dissolve 3-bromobenzenesulfonyl chloride in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add tert-butylamine, followed by the dropwise addition of triethylamine. The triethylamine acts as a base to quench the HCl generated during the reaction.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-Bromo-N-tert-butylbenzenesulfonamide.

Protocol 2: N-Methylation

The second step introduces the methyl group onto the sulfonamide nitrogen.

Materials:

  • 3-Bromo-N-tert-butylbenzenesulfonamide (1.0 equiv)

  • Methyl iodide (CH3I) (1.5 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • Dissolve 3-Bromo-N-tert-butylbenzenesulfonamide in DMF in a round-bottom flask.

  • Add potassium carbonate to the solution. This base is crucial for deprotonating the sulfonamide nitrogen, making it nucleophilic.

  • Add methyl iodide dropwise to the stirring suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography (hexane/ethyl acetate gradient) to afford 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom on the aromatic ring of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide provides a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. The following sections detail the application of this substrate in four key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck reaction, and Sonogashira coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an aryl halide with an organoboron reagent.[1] This reaction is prized for its mild conditions and the commercial availability and stability of boronic acids.[1]

Catalytic Cycle: Suzuki-Miyaura Coupling

Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Ar-R->Pd(0)L2 Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 3: Generalized Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide with a variety of arylboronic acids.

Materials:

  • 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (1-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DME/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • In a Schlenk flask, combine 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously. The choice of temperature is crucial and should be optimized.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Suzuki-Miyaura Coupling Optimization
ParameterVariation 1Variation 2Variation 3Rationale for Optimization
Catalyst Pd(PPh3)4Pd(dppf)Cl2[Pd(allyl)Cl]2/SPhosThe choice of catalyst and ligand is critical for efficient oxidative addition and reductive elimination.[2]
Base K2CO3Cs2CO3K3PO4The base activates the boronic acid for transmetalation.[2]
Solvent Dioxane/H2OToluene/H2O2-MeTHF/H2OSolvent choice influences solubility and reaction kinetics.
Temperature 80 °C90 °C100 °CHigher temperatures can increase reaction rates but may also lead to decomposition.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[3][4] This reaction has broad utility in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[3][5]

Catalytic Cycle: Buchwald-Hartwig Amination

Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-NR'R''(L2) [Ar-Pd(II)-NR'R''(L2)] Ar-Pd(II)-Br(L2)->Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L2)->Ar-NR'R'' Ar-NR'R''->Pd(0)L2 Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 4: Generalized Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide with primary or secondary amines.

Materials:

  • 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) (1-5 mol%)

  • Ligand (e.g., XPhos, RuPhos, BINAP) (1.2-1.5 times the Pd loading)

  • Base (e.g., NaOtBu, K3PO4, Cs2CO3) (1.5-2.5 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk tube.

  • Add 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the mixture in an oil bath at 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of Celite, eluting with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Data Presentation: Buchwald-Hartwig Amination Optimization
ParameterVariation 1Variation 2Variation 3Rationale for Optimization
Catalyst/Ligand Pd2(dba)3/XPhosPd(OAc)2/RuPhosPd(dppf)Cl2The choice of ligand is critical for promoting the amination of sterically hindered substrates.[6]
Base NaOtBuK3PO4Cs2CO3The strength of the base can significantly impact the reaction rate and yield.[5]
Solvent TolueneDioxaneTHFThe solvent can affect the solubility of the reactants and the stability of the catalytic species.
Temperature 80 °C95 °C110 °CTemperature optimization is key to balancing reaction rate and potential side reactions.

Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[7][8] It is a powerful tool for the synthesis of substituted alkenes.[7]

Catalytic Cycle: Heck Reaction

Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Alkene-Complex [Ar-Pd(II)-Alkene(L2)]+ Ar-Pd(II)-Br(L2)->Alkene-Complex Alkene Coordination Substituted Alkene Substituted Alkene Alkene-Complex->Substituted Alkene Migratory Insertion & β-Hydride Elimination Substituted Alkene->Pd(0)L2 Base-mediated Regeneration

Caption: Simplified catalytic cycle for the Heck reaction.

Protocol 5: Generalized Heck Reaction

This protocol outlines a general procedure for the Heck reaction of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide with various alkenes.

Materials:

  • 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)2, Pd(PPh3)4) (1-5 mol%)

  • Ligand (e.g., P(o-tolyl)3, PPh3) (if required)

  • Base (e.g., Et3N, K2CO3, NaOAc) (2.0 equiv)

  • Anhydrous solvent (e.g., DMF, DMA, acetonitrile)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • In a sealed tube, combine 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide, the palladium catalyst, and the ligand (if used).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, the alkene, and the base via syringe.

  • Seal the tube and heat the reaction mixture to 100-140 °C.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation: Heck Reaction Optimization
ParameterVariation 1Variation 2Variation 3Rationale for Optimization
Catalyst Pd(OAc)2Pd(PPh3)4Pd2(dba)3The choice of palladium source can influence the generation of the active Pd(0) species.[7]
Ligand NoneP(o-tolyl)3P(t-Bu)3Ligands can stabilize the catalyst and influence selectivity, particularly with challenging substrates.
Base Et3NK2CO3NaOAcThe base is required to regenerate the Pd(0) catalyst at the end of the cycle.[7]
Solvent DMFDMAAcetonitrileHigh-boiling polar aprotic solvents are commonly used in Heck reactions.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[9][10]

Catalytic Cycle: Sonogashira Coupling

cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Alkyne Ar-Alkyne Ar-Pd(II)-Br(L2)->Ar-Alkyne Transmetalation Ar-Alkyne->Pd(0)L2 Reductive Elimination Terminal Alkyne Terminal Alkyne Cu-Acetylide Cu-Acetylide Terminal Alkyne->Cu-Acetylide Cu(I), Base Cu-Acetylide->Ar-Pd(II)-Br(L2)

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Protocol 6: Generalized Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide with terminal alkynes.

Materials:

  • 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2, Pd(PPh3)4) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., Et3N, diisopropylamine) (serves as base and solvent)

  • Anhydrous solvent (e.g., THF, DMF) (optional)

  • Ethyl acetate

  • Saturated NH4Cl (aq)

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • To a Schlenk flask, add 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (if used) and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature to 60 °C.

  • Monitor the reaction by TLC or GC.

  • Upon completion, quench with saturated aqueous NH4Cl.

  • Extract with ethyl acetate, wash with brine, and dry the organic layer.

  • Concentrate and purify the crude product by column chromatography.

Data Presentation: Sonogashira Coupling Optimization
ParameterVariation 1Variation 2Variation 3Rationale for Optimization
Catalyst Pd(PPh3)2Cl2Pd(PPh3)4Pd(OAc)2/PPh3Different palladium sources can be used to generate the active catalyst.[9]
Co-catalyst CuINone (Copper-free)Copper-free conditions can be beneficial for sensitive substrates to avoid alkyne homocoupling.
Base Et3NDiisopropylaminePiperidineThe amine base is crucial for both the copper and palladium catalytic cycles.[9]
Solvent Neat AmineTHFDMFA co-solvent can improve the solubility of the aryl bromide.

Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group

The introduction of a nitrile group is a valuable transformation in organic synthesis, as nitriles can be readily converted to other functional groups such as carboxylic acids, amines, and amides. Palladium-catalyzed cyanation offers a direct method for this conversion from aryl halides.[11][12]

Protocol 7: Generalized Palladium-Catalyzed Cyanation

This protocol provides a general procedure for the cyanation of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide.

Materials:

  • 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide (1.0 equiv)

  • Cyanide source (e.g., Zn(CN)2, K4[Fe(CN)6]) (0.6-1.2 equiv)

  • Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) (1-5 mol%)

  • Ligand (e.g., dppf, XPhos) (1.2-1.5 times the Pd loading)

  • Solvent (e.g., DMF, DMA, NMP)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • In a glovebox, add the palladium precatalyst, ligand, and cyanide source to a Schlenk tube.

  • Add 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide and the anhydrous solvent.

  • Seal the tube and heat the mixture to 100-140 °C.

  • Monitor the reaction by LC-MS.

  • After cooling, carefully quench the reaction with an aqueous solution of NaHCO3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify the resulting nitrile by column chromatography.

Data Presentation: Cyanation Reaction Optimization
ParameterVariation 1Variation 2Variation 3Rationale for Optimization
Cyanide Source Zn(CN)2K4[Fe(CN)6]Zinc cyanide is a common and effective source, while potassium ferrocyanide is a less toxic alternative.[12][13]
Catalyst/Ligand Pd2(dba)3/dppfPd(OAc)2/XPhosThe choice of ligand is crucial to prevent catalyst poisoning by cyanide.[13]
Solvent DMFDMANMPHigh-boiling polar aprotic solvents are typically required for this transformation.
Temperature 100 °C120 °C140 °CHigher temperatures are often necessary to achieve good conversion.

Conclusion

3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is a promising scaffold for the development of novel compounds in medicinal chemistry and materials science. The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust toolkit for the synthetic chemist to functionalize this versatile building block. While the provided protocols are based on established methodologies for analogous aryl bromides, they are intended to be starting points for optimization. Careful consideration of the catalyst, ligand, base, solvent, and temperature will be key to achieving high yields and purity for each specific transformation. The principles and guidance provided herein are designed to empower researchers to unlock the full synthetic potential of this valuable compound.

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  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. Available at: [Link]

  • Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions - ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Yield Optimization and Troubleshooting

Welcome to the technical support center for the synthesis of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or developing synthetic routes for this and related sulfonamide compounds. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to overcome common synthetic challenges, optimize your reaction yields, and ensure the highest purity of your final product.

The synthesis of sulfonamides, while a cornerstone of organic chemistry, is often plagued by issues ranging from low yields to difficult purifications.[1] This is particularly true when dealing with sterically hindered amines like N-tert-butyl-N-methylamine. This guide provides a structured approach to troubleshooting and optimization through a detailed Q&A format, supported by validated protocols and mechanistic insights.

Reaction Overview: The Core Synthesis

The most direct and common method for synthesizing 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is the nucleophilic substitution reaction between 3-bromobenzenesulfonyl chloride and N-tert-butyl-N-methylamine.[1][2] This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.[2]

G SM1 3-Bromobenzenesulfonyl Chloride Reaction Reaction Mixture SM1->Reaction + SM2 N-tert-butyl-N-methylamine SM2->Reaction + Base Base (e.g., Pyridine, TEA) Base->Reaction + Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction + Workup Aqueous Workup (Acidic & Basic Washes) Reaction->Workup Reaction Complete Product Crude 3-Bromo-N-tert-butyl- N-methylbenzenesulfonamide Purification Purification (Column Chromatography) Product->Purification Workup->Product FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for sulfonamide synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low or I've isolated no product. What went wrong?

Low or no yield is the most frequent complaint, often stemming from one of several preventable factors.

  • Probable Cause A: Hydrolysis of 3-Bromobenzenesulfonyl Chloride.

    • Explanation: Sulfonyl chlorides are highly susceptible to moisture.[2] Any water present in the reaction will rapidly hydrolyze the sulfonyl chloride to the corresponding 3-bromobenzenesulfonic acid. This sulfonic acid is unreactive towards the amine, leading to a direct loss of your electrophile and a significant reduction in yield.[2]

    • Solution:

      • Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use.

      • Solvents: Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation).

      • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., dry nitrogen or argon) to prevent exposure to atmospheric moisture.[3]

  • Probable Cause B: Protonation of the Amine.

    • Explanation: The reaction generates one equivalent of HCl. Without a suitable base to act as a scavenger, this acid will protonate the starting N-tert-butyl-N-methylamine.[2] The resulting ammonium salt is no longer nucleophilic and cannot react with the sulfonyl chloride, effectively stopping the reaction.

    • Solution:

      • Stoichiometry: Use at least one equivalent of a non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine. It is common practice to use a slight excess (1.1 to 2 equivalents) to ensure complete HCl neutralization.[2][4]

      • Order of Addition: Consider adding the sulfonyl chloride solution slowly to a solution of the amine and the base. This ensures a basic environment is always maintained.

  • Probable Cause C: Steric Hindrance.

    • Explanation: N-tert-butyl-N-methylamine is a sterically bulky secondary amine. The large tert-butyl group can sterically hinder the nitrogen's lone pair from effectively attacking the sulfur atom of the sulfonyl chloride, slowing the reaction rate significantly compared to less hindered amines.[2]

    • Solution:

      • Temperature: While many sulfonamide syntheses run at room temperature, for a hindered amine, gentle heating (e.g., 40-50 °C) may be required to increase the reaction rate.[2] Monitor the reaction by TLC to avoid decomposition.

      • Reaction Time: Allow for a longer reaction time. What might take a few hours for a simple amine could require 12-24 hours for a hindered one.

Question 2: My final product is difficult to purify and the NMR shows multiple components. How can I improve purity?

Purification challenges often arise from unreacted starting materials or side products generated during the reaction or workup.

  • Probable Cause A: Residual Amine Base (Pyridine/Triethylamine).

    • Explanation: Tertiary amine bases can be difficult to remove completely by solvent evaporation alone due to their relatively high boiling points.[4]

    • Solution: During the aqueous workup, perform an acidic wash. Wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid). This will protonate the amine base, forming a salt that is soluble in the aqueous layer and easily removed.[4]

  • Probable Cause B: Presence of 3-Bromobenzenesulfonic Acid.

    • Explanation: As mentioned, this is the hydrolysis product of the starting sulfonyl chloride. Being a strong acid, it can complicate purification.

    • Solution: Perform a basic wash during the workup. Washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution will deprotonate the sulfonic acid, converting it to its water-soluble salt, which is then extracted into the aqueous phase.[4]

  • Probable Cause C: Formation of a Disulfonamide (from a primary amine impurity).

    • Explanation: While less common for this specific synthesis, if your N-tert-butyl-N-methylamine is contaminated with a primary amine, the initially formed sulfonamide can be deprotonated by the base and react with a second molecule of sulfonyl chloride, leading to a disulfonamide byproduct.

    • Solution: Ensure the purity of your starting amine. If this side product is suspected, careful column chromatography can usually separate it from the desired monosulfonamide.

G start Problem: Low Yield q1 Are all reagents and solvents anhydrous? start->q1 s1 Solution: Oven-dry glassware, use anhydrous solvents, run under N2/Ar. q1->s1 No q2 Is sufficient base (>1 equiv.) present? q1->q2 Yes s2 Solution: Use 1.1-2 equiv. of TEA or Pyridine. q2->s2 No q3 Has reaction time/ temperature been optimized for a hindered amine? q2->q3 Yes s3 Solution: Increase reaction time (12-24h) and/or gently heat (40°C). q3->s3 No

Caption: Troubleshooting flowchart for low yield issues.

Frequently Asked Questions (FAQs)

Q1: Which base is best for this reaction? A tertiary amine like triethylamine (TEA) or pyridine is the standard and recommended choice.[1][4] They are effective HCl scavengers but are not nucleophilic enough to compete with the secondary amine in reacting with the sulfonyl chloride. Inorganic bases like potassium carbonate can also be used, but may suffer from solubility issues in common organic solvents.

Q2: What is the best solvent for this synthesis? Aprotic solvents are generally preferred. Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile (ACN) are all commonly used and effective solvents for sulfonamide synthesis.[3] The choice often depends on the solubility of the specific starting materials and the desired reaction temperature. DCM is a good starting point for room temperature reactions.

Q3: Can I use 3-bromobenzenesulfonyl fluoride instead of the chloride? While possible, sulfonyl chlorides are significantly more reactive than the corresponding sulfonyl fluorides.[5] For a reaction that is already potentially slow due to a sterically hindered amine, using the more reactive sulfonyl chloride is highly advisable to achieve a reasonable reaction rate and yield.[5]

Q4: How do I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside your starting materials (3-bromobenzenesulfonyl chloride and the amine). The formation of a new, typically less polar spot corresponding to the product and the disappearance of the limiting reagent will indicate the reaction's progress. A common eluent system for TLC analysis is a mixture of hexane and ethyl acetate.[4]

Data Presentation: Optimizing Reaction Conditions

The following table, based on general principles of sulfonamide synthesis, illustrates how changing key parameters can affect reaction outcomes.[2][4] Yields are illustrative for a model reaction and will vary based on specific substrates.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Expected Yield OutcomeRationale
1Pyridine (2)DCM2524HighStandard conditions, effective base.[4]
2Triethylamine (2)DCM2524HighSimilar to pyridine, easier to remove with acidic wash.[4]
3NoneDCM2524Very Low/NoneAmine is protonated by HCl byproduct, halting the reaction.[2]
4Triethylamine (2)DCM (wet)2524LowSulfonyl chloride is hydrolyzed by water.[2]
5Triethylamine (2)DCM4012Potentially Higher/FasterHeat overcomes activation energy barrier from steric hindrance.[2]

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide.

Materials:

  • 3-Bromobenzenesulfonyl chloride (1.0 equiv)

  • N-tert-butyl-N-methylamine (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-tert-butyl-N-methylamine (1.2 equiv) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.5 equiv) to the stirred solution.

  • Addition of Sulfonyl Chloride: Dissolve 3-bromobenzenesulfonyl chloride (1.0 equiv) in a separate volume of anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate). The reaction may require 12-24 hours for completion. If the reaction is sluggish, consider gently heating to 40 °C.

  • Workup - Quenching: Once the reaction is complete, cool the mixture back to room temperature and dilute with additional DCM.

  • Workup - Washes: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl to remove excess amines.

    • Wash with water.

    • Wash with saturated NaHCO₃ solution to remove any sulfonic acid byproduct.

    • Wash with brine to aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide.

References

  • Technical Support Center: Optimizing Sulfonamide Synthesis. (2025). BenchChem.
  • Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. (2025). BenchChem.
  • Minimizing side products in sulfonamide synthesis. (2025). BenchChem.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020).
  • Preparation of sulfonamides
  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2.
  • Aromatic Sulfonamides. (2023). Journal of Synthetic Chemistry.
  • Sulfonamide. (n.d.). Wikipedia.
  • Avoiding common errors in sulfonamide synthesis experimental protocols. (2025). BenchChem.
  • 3-Bromo-N-(tert-butyl)-N-methylbenzenesulfonamide. (n.d.). BLDpharm.
  • 3-Bromobenzenesulfonyl chloride. (n.d.). Sigma-Aldrich.

Sources

Technical Support Center: Synthesis of N-tert-butyl benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-tert-butyl benzenesulfonamides. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this sterically hindered yet valuable compound. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven experience.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: Why is my yield of N-tert-butyl benzenesulfonamide consistently low when reacting benzenesulfonyl chloride with tert-butylamine?

This is the most frequently encountered challenge, and its root cause lies in the inherent steric hindrance of the tert-butyl group.[1][2]

Core Problem: Steric Hindrance

The classical synthesis of sulfonamides is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride.[3][4] However, the tert-butyl group is exceptionally bulky, featuring three methyl groups that create a congested environment around the nitrogen atom.[1][2] This steric bulk physically impedes the nitrogen's lone pair from effectively approaching and attacking the sulfonyl chloride, leading to a slow reaction rate and low conversion. Tert-butylamine is considered a poor nucleophile for standard SN2-type reactions for this very reason.[2]

Troubleshooting Workflow

Here is a systematic approach to diagnosing and resolving low-yield issues.

G Start Low Yield Reported CheckReagents 1. Verify Reagent Purity & Stoichiometry Start->CheckReagents OptimizeCond 2. Optimize Reaction Conditions CheckReagents->OptimizeCond Reagents OK AltRoute 3. Consider Alternative Synthetic Routes OptimizeCond->AltRoute Optimization Fails Solvent A. Change Solvent OptimizeCond->Solvent Base B. Modify Base OptimizeCond->Base Temp C. Increase Temperature OptimizeCond->Temp Catalyst Explore Lewis Acid Catalysis (e.g., TiCl4, HfCl4) AltRoute->Catalyst AltSource Use Alternative tert-butyl Source (e.g., MTBE) AltRoute->AltSource

Caption: Troubleshooting decision tree for low-yield synthesis.

Detailed Optimization Steps:

  • Reagent Purity: Ensure benzenesulfonyl chloride is not hydrolyzed. It is sensitive to moisture and can decompose to benzenesulfonic acid, which will not react.[5] Use freshly opened or purified reagents.

  • Solvent Choice: The polarity of the solvent can influence the reaction. While aprotic solvents like Dichloromethane (DCM) are common, consider switching to a more polar aprotic solvent like N-methylpyrrolidone (NMP) or Dimethyl sulfoxide (DMSO), which may help stabilize charged intermediates.[6]

  • Base Selection: A non-nucleophilic base like pyridine is typically used to scavenge the HCl byproduct.[3] However, for a sterically hindered amine, a stronger, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) or triethylamine (TEA) might be more effective at promoting the reaction by ensuring the amine remains deprotonated and maximally nucleophilic.

  • Temperature and Reaction Time: Due to the high activation energy caused by steric hindrance, these reactions often require more forcing conditions. Increase the temperature (refluxing in a higher-boiling solvent may be necessary) and extend the reaction time significantly.[6] Monitor the reaction progress by TLC or LC-MS to determine the optimal time.

Comparative Table of Reaction Conditions:

ParameterStandard ConditionsOptimized for Steric HindranceRationale
Amine Primary/Secondary Aminetert-ButylamineBulky nucleophile, source of the challenge.[1]
Solvent Dichloromethane (DCM)Toluene, NMP, or Xylene[6]Higher boiling point allows for increased reaction temperature.
Base Pyridine[3]Triethylamine (TEA), DBUStronger, non-nucleophilic bases can better facilitate the reaction.
Temperature Room Temperature to 40°C50°C to 150°C (Reflux)[6]Overcomes the high activation energy barrier from steric hindrance.
Catalyst NoneLewis Acid (e.g., HfCl₄, ZrCl₄)[6]Activates the sulfonyl group, making it more electrophilic.
Q2: I'm observing significant amounts of an unidentifiable, possibly polymeric, side product. What is it and how can I prevent it?

This issue often arises if the starting materials can self-react under the reaction conditions.

Core Problem: Dimerization/Polymerization

If your benzenesulfonyl chloride is generated in situ from a starting material that also contains a nucleophilic site (like an unprotected aniline), intermolecular reactions can occur.[7] The newly formed sulfonyl chloride on one molecule can react with the amine group of another, leading to a chain of unwanted polymer.[7]

Preventative Measures:

  • Protecting Groups: If your aryl starting material contains an amine, it is crucial to protect it before generating the sulfonyl chloride. Acetylation is a common and effective strategy to temporarily block the amine's nucleophilicity.[7][8]

  • Controlled Addition: Add the sulfonating agent (e.g., chlorosulfonic acid) slowly and at a low temperature. This minimizes the concentration of the reactive sulfonyl chloride at any given time, favoring the intramolecular reaction or reaction with the intended amine over intermolecular polymerization.[7]

Q3: My purification is difficult. The product seems to co-elute with starting material or is difficult to crystallize. What are the best practices?

N-tert-butyl benzenesulfonamide is a crystalline solid, a property often exploited for purification.[3] If you're facing difficulties, consider the following.

Troubleshooting Purification:

  • Aqueous Work-up: Ensure the work-up is thorough. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted tert-butylamine and base. Follow with a wash using a dilute base (e.g., NaHCO₃ solution) to remove any acidic impurities like benzenesulfonic acid.

  • Crystallization: This is the preferred method. A common solvent system is ethanol/water or isopropanol/water. Dissolve the crude product in the minimum amount of hot alcohol and slowly add water until turbidity persists. Allow it to cool slowly to promote the growth of large, pure crystals.

  • Column Chromatography: If crystallization fails, silica gel chromatography can be used. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The less polar nature of the product compared to the starting amine should allow for good separation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this sulfonylation reaction?

The reaction is a nucleophilic substitution at the sulfur center.

Caption: General mechanism for sulfonamide formation.

The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electron-deficient sulfur atom of the benzenesulfonyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group, and after deprotonation of the nitrogen (facilitated by a base), the final sulfonamide product is formed.

Q2: Are there more modern or alternative synthetic routes that bypass the steric hindrance problem?

Yes, several newer methods have been developed to address the challenges of reacting sterically hindered amines.

  • Catalytic N-Alkylation: Some methods use alternative sources for the tert-butyl group. For instance, reacting benzenesulfonamide with an ether like methyl tert-butyl ether (MTBE) in the presence of a Lewis acid catalyst (e.g., hafnium tetrachloride or zirconium tetrachloride) can provide the N-tert-butyl product, avoiding the direct use of the less reactive tert-butylamine.[6][9]

  • Reactions with Organometallic Reagents: Innovative methods involve reacting organometallic reagents (like Grignard or organolithium reagents) with novel sulfinylamine reagents, such as N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), to form primary sulfonamides in a single step.[5][10][11][12] While this produces a primary sulfonamide, it demonstrates a modern approach to forming the S-N bond that can sometimes be adapted for more complex structures.

  • Oxidative Coupling: Direct oxidative coupling of thiols and amines is another strategy.[13] However, these methods can also be challenging with sterically hindered amines like tert-butylamine, which may be inert and lead to disulfide formation as a side product.[13]

Q3: How does the basicity of tert-butylamine affect the reaction?

While its nucleophilicity is low due to steric hindrance, tert-butylamine is a relatively strong base (pKa of conjugate acid ~10.7).[1] This is due to the inductive effect of the three electron-donating methyl groups, which stabilize the resulting ammonium cation.[1] Its basicity means it can effectively neutralize the HCl byproduct. However, in doing so, it protonates itself, forming the non-nucleophilic tert-butylammonium salt. This is why an additional, non-nucleophilic base (like pyridine or TEA) is essential to act as a dedicated acid scavenger, leaving the tert-butylamine free to act as the nucleophile.

References

  • Tert-butylamine - Organic Chemistry Key Term. Fiveable. [Link]

  • Sulfonamide. Wikipedia. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. [Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

  • Steric Hindrance Underestimated: It´s a Long, Long Way to Tri-tert-alkylamines | Request PDF. ResearchGate. [Link]

  • Steric Hindrance Underestimated: It is a Long, Long Way to Tri- tert-alkylamines. PubMed. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters. ACS Publications. [Link]

  • Synthesis method of N-tert-butyl benzene sulfonamide.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve. [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. NIH. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

  • (PDF) Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO. ResearchGate. [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]

  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Reddit. [Link]

  • Method for synthesizing benzene sulfonamide compounds.

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byproduct formation in the synthesis of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this specific sulfonamide synthesis. Our focus is on anticipating and resolving issues related to byproduct formation, ensuring the integrity and purity of your target compound.

Introduction: The Synthetic Challenge

The synthesis of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with N-tert-butyl-N-methylamine. While seemingly straightforward, this reaction is susceptible to several side reactions that can complicate purification and reduce yield. Understanding the mechanistic origins of these byproducts is crucial for developing effective strategies to mitigate their formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture shows multiple spots on TLC analysis besides the product. What are the likely byproducts?

A1: The most common byproducts in this synthesis stem from side reactions involving the starting materials and intermediates.[1] Key potential impurities include:

  • Unreacted 3-bromobenzenesulfonyl chloride: This is often due to incomplete reaction.

  • 3-Bromobenzenesulfonic acid: This results from the hydrolysis of the highly reactive 3-bromobenzenesulfonyl chloride, which can occur if there is residual moisture in the reactants or solvent.[1]

  • N,N-di-tert-butyl-N-methylamine: This could arise from impurities in the starting amine.

  • Over-alkylation products: While less common with the sterically hindered tert-butyl group, there is a possibility of further reactions if reaction conditions are too harsh.[1][2]

Q2: I have a significant amount of a water-soluble impurity. How do I identify and remove it?

A2: A prominent water-soluble byproduct is likely 3-bromobenzenesulfonic acid, formed from the hydrolysis of 3-bromobenzenesulfonyl chloride.[1] The presence of water in your reaction setup is the primary cause.

Troubleshooting Steps:

  • Confirmation: The identity of the sulfonic acid can be confirmed by LC-MS analysis, as it will have a distinct mass and retention time compared to the desired product.

  • Prevention:

    • Rigorous Drying: Ensure all glassware is oven-dried or flame-dried before use.

    • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Removal:

    • Aqueous Workup: During the workup, washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will deprotonate the sulfonic acid, forming a salt that will be extracted into the aqueous layer. Be cautious not to use a strong base, which could potentially hydrolyze the desired sulfonamide product.

    • Liquid-Liquid Extraction: A standard liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and water will effectively partition the polar sulfonic acid into the aqueous phase.

Q3: My NMR spectrum shows signals that I cannot attribute to the product or starting materials. Could this be an over-alkylation issue?

A3: While the steric hindrance of the tert-butyl group makes over-alkylation less probable, it is not impossible under certain conditions.[2][3] More likely, these unknown signals could correspond to byproducts from reactions with impurities in the starting materials or solvent.

Investigative Workflow:

Byproduct_Investigation_Workflow start Unidentified NMR Signals check_sm Analyze Starting Materials (3-bromobenzenesulfonyl chloride and N-tert-butyl-N-methylamine) via GC-MS or NMR start->check_sm lcms Perform LC-MS Analysis on Crude Reaction Mixture start->lcms modify Modify Reaction Conditions: - Lower Temperature - Slower Addition of Reagents - Use High-Purity Starting Materials check_sm->modify analyze_lcms Analyze Mass Fragments and Compare with Potential Byproduct Structures lcms->analyze_lcms purify Purify via Column Chromatography and Characterize Fractions analyze_lcms->purify purify->modify end Identify and Mitigate Byproduct Formation modify->end

Caption: Workflow for investigating unknown byproducts.

Detailed Steps:

  • Starting Material Purity: First, verify the purity of your 3-bromobenzenesulfonyl chloride and N-tert-butyl-N-methylamine using techniques like GC-MS or NMR. Impurities in these reagents are a common source of unexpected byproducts.

  • LC-MS Analysis: High-performance liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying components in your reaction mixture.[4] It will provide the molecular weights of the impurities, offering clues to their structures.

  • Isolation and Characterization: If a significant unknown byproduct is present, attempt to isolate it using column chromatography. Subsequent characterization by NMR and MS will provide a definitive structure.

  • Reaction Condition Optimization: If over-alkylation or other side reactions are suspected, consider modifying the reaction conditions. This may include lowering the reaction temperature, slowing the rate of addition of the sulfonyl chloride, or using a less reactive base if one is employed.

Analytical & Purification Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring

Objective: To monitor the progress of the reaction and identify the presence of byproducts.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate, start with a 4:1 ratio and optimize)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • Prepare the mobile phase and add it to the developing chamber. Allow the chamber to saturate.

  • Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate baseline. Also, spot the starting materials (3-bromobenzenesulfonyl chloride and N-tert-butyl-N-methylamine) as references.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. Circle the visible spots.

  • If necessary, further visualize the plate by dipping it into a potassium permanganate stain and gently heating.

  • Calculate the Rf values for each spot and compare them to the starting material references to assess reaction completion and byproduct formation.

Protocol 2: Purification by Column Chromatography

Objective: To isolate the desired 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide from byproducts and unreacted starting materials.

Materials:

  • Glass chromatography column

  • Silica gel (appropriate for column chromatography)

  • Eluent (e.g., a gradient of hexane and ethyl acetate)

  • Collection tubes

  • TLC supplies (from Protocol 1)

Procedure:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Adsorb the crude reaction mixture onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Begin eluting the column with the low-polarity solvent, collecting fractions.

  • Monitor the collected fractions by TLC.

  • Gradually increase the polarity of the eluent to elute the compounds with higher polarity. The desired product is expected to be less polar than the sulfonic acid byproduct but more polar than any unreacted sulfonyl chloride.

  • Combine the fractions containing the pure product, as determined by TLC.

  • Remove the solvent under reduced pressure to obtain the purified 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide.

Data Summary

CompoundTypical Rf Value (4:1 Hexane:EtOAc)Key Analytical Features
3-Bromobenzenesulfonyl chloride~0.8Highly reactive, may streak on TLC
3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide ~0.6 Target product
3-Bromobenzenesulfonic acid~0.1 (or remains at baseline)Highly polar, water-soluble

Note: Rf values are approximate and can vary based on the specific TLC plate, solvent system, and laboratory conditions.

Mechanistic Insights into Byproduct Formation

Byproduct_Formation_Mechanisms Start Starting Materials: 3-Bromobenzenesulfonyl Chloride + N-tert-butyl-N-methylamine Desired_Reaction Desired Reaction (Nucleophilic Acyl Substitution) Start->Desired_Reaction Anhydrous Conditions Hydrolysis Side Reaction: Hydrolysis (Presence of H2O) Start->Hydrolysis Moisture Contamination Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Insufficient Reaction Time/ Temperature or Stoichiometry Issues Product 3-Bromo-N-tert-butyl-N- methylbenzenesulfonamide Desired_Reaction->Product Sulfonic_Acid Byproduct: 3-Bromobenzenesulfonic Acid Hydrolysis->Sulfonic_Acid Unreacted_SM Byproduct: Unreacted Starting Materials Incomplete_Reaction->Unreacted_SM

Caption: Key reaction pathways in the synthesis.

The primary desired reaction is a nucleophilic acyl-type substitution at the sulfur atom of the sulfonyl chloride by the amine.[5] The most significant side reaction is the hydrolysis of the electrophilic sulfonyl chloride, which competes with the desired amination.

References

  • BenchChem. (2025). Minimizing side products in sulfonamide synthesis. BenchChem.
  • An, G., et al. (n.d.).
  • YMER. (n.d.).
  • BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis. BenchChem.
  • BenchChem. (n.d.). Monitoring Sulfonamide Synthesis: A Comparative Guide to Reaction Progress Analysis. BenchChem.
  • Wallach, D. R., & Chisholm, J. D. (2016).
  • Wallach, D. R., & Chisholm, J. D. (2016).
  • Organic Chemistry Portal. (n.d.).
  • Iammarino, M., et al. (2019).
  • Slideshare. (n.d.). Analysis of sulfonamides.
  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides.
  • Boyd, D. R., et al. (2016, August 1). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Cativiela, C., et al. (n.d.).
  • Supporting Inform
  • PharmaCompass.com. (n.d.).
  • PubChem. (n.d.). 3-Bromo-N-tert-butylbenzene-1-sulfonamide | C10H14BrNO2S | CID 4820926.
  • BLDpharm. (n.d.). 1187386-30-6|3-Bromo-N-(tert-butyl)-N-methylbenzenesulfonamide.
  • Sigma-Aldrich. (n.d.). N-tert-Butyl 3-bromo-4-methylbenzenesulfonamide.
  • RSC Publishing. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Benzenesulfonyl chloride.
  • ChemicalBook. (2025, September 25). 3-Bromobenzenesulfonyl chloride | 2905-24-0.
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Santa Cruz Biotechnology. (n.d.). 3-Bromobenzenesulfonyl chloride | CAS 2905-24-0 | SCBT.
  • Sigma-Aldrich. (n.d.). 3-Bromobenzenesulfonyl chloride 96 2905-24-0.
  • Sigma-Aldrich. (n.d.). 3-Bromo-N-(tert-butyl)benzenesulfonamide | 308283-47-8.
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide.
  • PubChem. (n.d.). m-Bromobenzenesulphonyl chloride | C6H4BrClO2S | CID 17943.
  • The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride.

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions with Brominated Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting strategies for improving the efficiency of Suzuki-Miyaura cross-coupling reactions involving brominated sulfonamides. Given the unique electronic properties of these substrates, achieving high yields and purity can be challenging. This document provides a framework for diagnosing issues and systematically optimizing your reaction conditions.

Troubleshooting Guide: From Low Yields to Pure Product

Brominated sulfonamides are electron-deficient aryl halides. The strong electron-withdrawing nature of the sulfonamide group (-SO₂NR₂) significantly influences the reactivity of the C-Br bond, primarily by making the rate-limiting oxidative addition step of the catalytic cycle more challenging compared to electron-rich or neutral aryl bromides.[1][2] This guide will address the most common issues encountered in this specific class of Suzuki couplings.

Initial Diagnostic Workflow

Before diving into specific issues, it's beneficial to follow a logical diagnostic path. The workflow below outlines a systematic approach to troubleshooting a suboptimal reaction.

G cluster_start Start cluster_analysis Analysis cluster_pathways Problem Identification cluster_solutions Corrective Actions start Reaction Underperforming (Low Yield / Impure) check_sm 1. Confirm Starting Material Purity & Integrity (Aryl Bromide, Boronic Acid/Ester) start->check_sm analyze_crude 2. Analyze Crude Reaction Mixture (LCMS/NMR) Identify Components check_sm->analyze_crude no_reaction Mainly Unreacted Starting Materials analyze_crude->no_reaction side_products Significant Side Products Observed analyze_crude->side_products purification_issue Complex Mixture, Purification Difficulty analyze_crude->purification_issue optimize_conditions Re-evaluate Core Conditions: - Catalyst & Ligand - Base & Solvent - Temperature no_reaction->optimize_conditions [Low Conversion] address_side_rxns Address Specific Side Reactions: - Protodeboronation - Homocoupling - Dehalogenation side_products->address_side_rxns [High Impurities] refine_purification Develop Purification Strategy: - Scavengers - Recrystallization - Chromatography Tuning purification_issue->refine_purification [Post-Reaction] optimize_conditions->start Re-run Reaction address_side_rxns->start Re-run Reaction

Caption: A general workflow for troubleshooting Suzuki coupling reactions.

Problem 1: Low or No Yield of the Desired Product

This is the most frequent issue, often indicating that the catalytic cycle is stalled or inefficient.

Question: My reaction shows mostly unreacted starting materials after 24 hours. What is the likely cause and how can I fix it?

Answer:

Low conversion points to a problem with one of the key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. For electron-deficient brominated sulfonamides, the bottleneck is often the initial oxidative addition of the aryl bromide to the Pd(0) center.

Causality & Solutions:

  • Ineffective Catalyst/Ligand System: The standard Pd(PPh₃)₄ may not be active enough for these challenging substrates.[3] The Pd(0) center needs to be sufficiently electron-rich to readily insert into the C-Br bond.

    • Expert Recommendation: Employ a more robust catalyst system. Use a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand. These ligands stabilize the Pd(0) species and accelerate oxidative addition.[2][4]

    • Ligands to Screen:

      • Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent starting points for electron-deficient aryl halides.[5][6]

      • Trialkylphosphines: P(t-Bu)₃ and PCy₃ are also highly effective.[4]

  • Suboptimal Base: The base plays a crucial role in the transmetalation step, where it activates the boronic acid. An inappropriate base can lead to poor solubility or fail to facilitate the catalytic cycle effectively.

    • Expert Recommendation: Screen a variety of bases. While K₂CO₃ is common, stronger bases are often required.

    • Bases to Screen:

      • K₃PO₄ (Potassium Phosphate): Often provides excellent results, especially in anhydrous or low-water conditions.[7]

      • Cs₂CO₃ (Cesium Carbonate): A strong, soluble base that can significantly accelerate the reaction.[8]

      • KF (Potassium Fluoride): Can be effective and may prevent hydrolysis of sensitive functional groups.[9]

  • Incorrect Solvent Choice: The solvent must solubilize all components (especially the base) and is often used as a biphasic mixture with water.

    • Expert Recommendation: A polar aprotic solvent, often with water, is typically required.

    • Solvents to Screen: 1,4-Dioxane/H₂O, THF/H₂O, Toluene/H₂O, or DMF (for substrates with poor solubility).[9][10][11]

  • Insufficient Temperature: Many Suzuki couplings require thermal energy to overcome activation barriers, particularly for difficult oxidative additions.

    • Expert Recommendation: If the reaction is sluggish at a lower temperature (e.g., 80 °C), incrementally increase the temperature to 100-110 °C, monitoring for potential decomposition.[1][10]

Problem 2: Significant Formation of Side Products

Even when the starting material is consumed, the desired product may be a minor component of a complex mixture. Identifying the main side products is key to solving this issue.

Question: My LCMS shows consumption of my starting materials, but my desired product yield is low, and I see several major byproducts. What are they and how do I prevent them?

Answer:

The primary off-target pathways in Suzuki coupling are protodeboronation of the boronic acid, homocoupling of the boronic acid, and dehalogenation of the aryl bromide.

G ArSO2Br Ar(SO₂NR₂)Br Dehalo Dehalogenation Product Ar(SO₂NR₂)H ArSO2Br->Dehalo [H⁻ source] Catalyst Pd(0)Ln Base, Solvent, Heat ArSO2Br->Catalyst ArBOH Ar'-B(OH)₂ Proto Protodeboronation Product Ar'-H ArBOH->Proto [H⁺ source] (e.g., H₂O) Homo Homocoupling Product Ar'-Ar' ArBOH->Homo [Pd(0), Base] ArBOH->Catalyst Product Desired Product Ar(SO₂NR₂)-Ar' Catalyst->Product Suzuki Coupling (Desired Pathway)

Caption: Competing reaction pathways in Suzuki coupling.

Causality & Solutions:

  • Protodeboronation: This is the protonolysis of the C-B bond of the organoboron reagent, replacing it with a C-H bond. It is a very common and often dominant side reaction.[12][13][14][15]

    • Expert Recommendation: The stability of the boronic species is paramount.

      • Use Boronic Esters: Potassium trifluoroborates or boronic acid pinacol esters (Bpin) are significantly more stable towards protodeboronation than their corresponding boronic acids.[7][16][17][18][19] They act as a "slow-release" source of the active boron species.[16][18]

      • Minimize Water or Use Anhydrous Conditions: While many protocols use water, it can be the proton source for this side reaction.[20] Running the reaction under anhydrous conditions with a base like K₃PO₄ can suppress protodeboronation.

      • Increase Reaction Rate: A faster productive coupling will outcompete the slower protodeboronation side reaction. Using more active catalysts can help.[12]

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl (Ar'-Ar'). This is often catalyzed by the palladium complex under basic conditions.[16]

    • Expert Recommendation:

      • Rigorous Degassing: Oxygen can promote homocoupling. Ensure your solvent and reaction mixture are thoroughly degassed by sparging with argon or nitrogen, or by using freeze-pump-thaw cycles.

      • Control Stoichiometry: Use a slight excess of the brominated sulfonamide (e.g., 1.05 equivalents) relative to the boronic acid/ester.

  • Dehalogenation (Reduction): The aryl bromide is reduced to the corresponding arene (Ar-H).

    • Expert Recommendation: This can occur if there is a hydride source in the reaction. Ensure solvents are pure and consider if the base or other additives could be contributing. Sometimes, a change in ligand can mitigate this pathway.

Problem 3: Difficulty in Product Purification

Question: My reaction worked, but I am struggling to isolate a pure product. My column chromatography fractions are all contaminated. What should I do?

Answer:

Purification is often complicated by residual palladium, boron-containing byproducts, and products with similar polarity to the starting materials.

Causality & Solutions:

  • Palladium Residue: Residual palladium can contaminate the product and interfere with subsequent steps or biological assays.

    • Expert Recommendation: Use a palladium scavenger. After the reaction is complete, add a scavenger (e.g., a thiol-functionalized silica gel) to the crude mixture and stir for a few hours before filtration and workup.

  • Boron Byproducts: Boronic acid homocoupling products and residual boric acid can be difficult to remove.

    • Expert Recommendation:

      • Aqueous Wash: During workup, perform an aqueous wash with a dilute base (e.g., 1M NaOH) to extract acidic boron species into the aqueous layer.

      • Biphase Recrystallization: This can be a powerful technique to separate the desired nonpolar product from polar impurities.

  • Chromatography Issues: If the product and a major impurity have very similar Rf values.

    • Expert Recommendation:

      • Optimize Solvent System: Screen different solvent systems for column chromatography (e.g., Hexanes/EtOAc, DCM/Methanol) to maximize separation.

      • Consider an Alternative Purification Method: If chromatography fails, explore preparative HPLC or recrystallization.

General Experimental Protocol: A Validated Starting Point

This protocol provides a robust set of starting conditions for the Suzuki coupling of a generic brominated sulfonamide. It should be used as a baseline for further optimization.

Materials:

  • Brominated Sulfonamide (1.0 mmol, 1.0 equiv)

  • Arylboronic Pinacol Ester (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv, finely ground)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

Step-by-Step Procedure:

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the brominated sulfonamide, arylboronic pinacol ester, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LCMS by taking small aliquots.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., 0% to 50% ethyl acetate in hexanes).

Frequently Asked Questions (FAQs)

Q1: Why are brominated sulfonamides considered "challenging" substrates? The sulfonamide group is strongly electron-withdrawing, which deactivates the aromatic ring. This makes the C-Br bond more electron-poor and thus less reactive towards oxidative addition by the electron-rich Pd(0) catalyst, which is the rate-limiting step of the reaction.[1][2][21]

Q2: Should I use a boronic acid or a boronic ester? For consistency and to minimize side reactions, boronic esters (especially pinacol esters, Bpin) are highly recommended.[7] While boronic acids can be more reactive, they are significantly more prone to protodeboronation, which lowers yield and complicates purification.[19][22] Boronic esters offer greater stability and often lead to more reproducible outcomes.[19]

Q3: What is the general mechanism of the Suzuki Coupling? The reaction proceeds via a catalytic cycle involving three main steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond to form a Pd(II) complex.

  • Transmetalation: The organic group from the base-activated boronic acid/ester is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[17]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)Br pd0->pd2_complex pd0->pd2_complex Oxidative Addition oxidative_addition Oxidative Addition pd2_diaryl L₂Pd(II)(Ar)(Ar') pd2_complex->pd2_diaryl pd2_complex->pd2_diaryl Transmetalation transmetalation Transmetalation pd2_diaryl->pd0 pd2_diaryl->pd0 Reductive Elimination ar_ar Ar-Ar' l5 Ar(SO₂NR₂)-Ar' pd2_diaryl->l5 reductive_elimination Reductive Elimination arbr Ar(SO₂NR₂)Br l1 Ar(SO₂NR₂)Br arbr->l1 boronic Ar'B(OR)₂ + Base l3 Ar'B(OR)₂ + Base boronic->l3 l1->pd2_complex l2 l3->pd2_diaryl l4 l5->ar_ar l6

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Wikipedia. Protodeboronation. [Link]

  • Vedejs, E., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

  • Vedejs, E., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Ser, C.-T., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • Ser, C.-T., et al. (2024). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Ser, C.-T. (2024). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Naceur, S. M., et al. (2014). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • Wu, J., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central. [Link]

  • Yin, J., & Rainka, M. P. (2004). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry. [Link]

  • Ghorbani-Choghamarani, A., & Azadi, G. (2017). Optimization of conditions in the Suzuki-Miyaura coupling reaction. ResearchGate. [Link]

  • LibreTexts Chemistry. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Köhler, K., et al. (2004). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]

  • Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Semantic Scholar. [Link]

  • D'Amico, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Kumar, S., et al. (2019). Optimization of reaction conditions for Suzuki coupling. ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Jamil, H., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [Link]

  • Yoshimura, T., et al. (2020). Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. Chemistry – A European Journal. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Ye, Y., et al. (2020). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ResearchGate. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Reeve, J. T., & Willis, M. C. (2012). Synthesis of Aryl Sulfonamides via Palladium- Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2021). Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields. [Link]

  • Chen, Y., & Willis, M. C. (2017). Copper( i )-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. Chemical Science. [Link]

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Technical Support Center: Troubleshooting Failed N-Alkylation of Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of benzenesulfonamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during this crucial transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low to No Conversion or Yield

Question: My N-alkylation of benzenesulfonamide is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low conversion is a common issue that can stem from several factors, ranging from inadequate deprotonation of the sulfonamide to unfavorable reaction kinetics. Here is a systematic approach to troubleshooting:

1. Re-evaluate Your Base and Deprotonation Strategy:

The acidity of the N-H proton in benzenesulfonamides is a critical factor. The pKa of the sulfonamide proton can be influenced by substituents on the aromatic ring. For effective deprotonation, the chosen base must be sufficiently strong.

  • Weak Bases: If you are using a weak base like potassium carbonate (K₂CO₃) with a less reactive alkylating agent, you may see low conversion. While K₂CO₃ can be effective in some modern catalytic systems like manganese-catalyzed "borrowing hydrogen" reactions, it may be insufficient for traditional SN2 alkylations with alkyl halides.[1][2]

  • Stronger Bases: For classical alkylations with alkyl halides, stronger bases such as sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), or cesium carbonate (Cs₂CO₃) are often more effective.[1]

  • Catalyst and Base Compatibility: In catalytic systems, the choice of base can be nuanced. For instance, in certain manganese-catalyzed N-alkylations, K₂CO₃ provided the best results, while stronger bases like KOH and KOt-Bu led to lower conversions.[1] It's crucial that the base is compatible with the catalyst and does not lead to its deactivation.

2. Optimize Reaction Temperature and Time:

  • Insufficient Temperature: Many N-alkylation reactions require elevated temperatures to overcome the activation energy barrier. For example, thermal alkylations using trichloroacetimidates often necessitate refluxing in a solvent like toluene.[2] Performing the reaction at room temperature when heating is required will likely result in no product formation.

  • Reaction Monitoring: It is essential to monitor the reaction's progress over time using techniques like TLC or LC-MS. A reaction may simply be slow and require a longer duration for completion. Conversely, excessively long reaction times at high temperatures can lead to product decomposition.[2]

3. Assess Solvent Effects:

The solvent plays a pivotal role in solubilizing reactants and influencing the reaction mechanism.

  • Polar Aprotic Solvents: For SN2-type alkylations with alkyl halides, polar aprotic solvents like DMF, DMSO, or THF are generally preferred.[2] These solvents can effectively solvate the cation of the base, leaving the anion more nucleophilic.

  • Solvent for Specific Methodologies: In manganese-catalyzed "borrowing hydrogen" reactions, xylenes have been shown to be effective.[1][2] For thermal alkylations with trichloroacetimidates, toluene is a common choice.[2][3]

4. Consider the Nature of Your Substrates:

  • Steric Hindrance: Highly sterically hindered alkylating agents or sulfonamides can dramatically reduce the reaction rate. For example, 2,4,6-trimethylbenzyl alcohol was found to be unreactive in a manganese-catalyzed N-alkylation.[1] Similarly, N-substituted sulfonamides are less reactive than their primary counterparts in thermal alkylations with trichloroacetimidates due to increased steric bulk around the nitrogen atom.[3]

  • Electronic Effects: The electronic properties of both the benzenesulfonamide and the alkylating agent are important. Electron-withdrawing groups on the benzenesulfonamide can increase the acidity of the N-H proton, facilitating deprotonation. However, very strong electron-withdrawing groups like nitro or cyano groups can render the resulting sulfonamide anion less nucleophilic, potentially halting the reaction.[1] In such cases, no N-alkylation products were observed, and the starting materials were recovered.[1]

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products. How can I identify and minimize them?

Answer: Side product formation can complicate purification and reduce the yield of the desired product. Common side products in N-alkylations of benzenesulfonamides include dialkylated products and products from competing elimination reactions.

1. Dialkylation:

The formation of a disubstituted sulfonamide is a frequent issue, especially with primary sulfonamides and reactive alkylating agents.

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the alkylating agent. A large excess will drive the reaction towards dialkylation.[4]

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration, favoring mono-alkylation.[4]

  • Bulky Sulfonamides: If your synthesis allows, using a sulfonamide with a bulky group can sterically hinder the second alkylation step.[4]

  • Fukuyama-Mitsunobu Reaction: This method is particularly well-suited for the mono-alkylation of nitrobenzenesulfonamides.[4][5] The resulting nosyl group can be removed under mild conditions.

2. Elimination Reactions (E2):

When using secondary or tertiary alkyl halides as alkylating agents, the sulfonamide anion can act as a base, leading to the formation of an alkene via an E2 elimination pathway.

  • Choice of Alkylating Agent: Whenever possible, use primary alkyl halides or other alkylating agents that are less prone to elimination, such as those used in "borrowing hydrogen" or Mitsunobu reactions.

  • Reaction Conditions: Lower reaction temperatures and the use of less sterically hindered bases can sometimes favor substitution over elimination.

Issue 3: Reaction Incompatibility with Functional Groups

Question: My starting materials contain sensitive functional groups that are not compatible with the strong bases or high temperatures required for the N-alkylation. What are my options?

Answer: Protecting group strategies and the use of milder reaction conditions are essential when dealing with sensitive functional groups.

  • Milder Reaction Conditions:

    • Manganese-Catalyzed "Borrowing Hydrogen": This methodology has demonstrated tolerance for reducible functional groups such as benzyl ethers, olefins, and esters.[4]

    • Fukuyama-Mitsunobu Reaction: This reaction proceeds under mild, neutral conditions, making it an excellent choice for substrates with sensitive functionalities.[4][5][6]

  • Protecting Groups:

    • The sulfonamide group itself can serve as a protecting group for an amine. Different types of sulfonamides (e.g., tosyl (Ts), mesyl (Ms), nosyl (Ns)) offer varying degrees of stability and can be removed under different conditions.[3]

Experimental Protocols & Data

Data Presentation: Comparison of Reaction Conditions

The following table summarizes reaction conditions from the literature to aid in selecting an appropriate starting point for your N-alkylation reaction.

MethodAlkylating AgentCatalystBaseSolventTemperature (°C)Typical YieldsReference
Borrowing Hydrogen AlcoholsMn(I) PNP pincer complexK₂CO₃ (catalytic)Xylenes15085% (average)[1]
Thermal Alkylation TrichloroacetimidatesNoneNoneTolueneRefluxGood yields for stable carbocation precursors[3]
Mitsunobu Reaction AlcoholsNoneDEAD/DIAD & PPh₃THF0 to RTVaries[5][6]
Classical SN2 Alkyl HalidesNoneNaH, KOt-Bu, Cs₂CO₃DMF, THFVariesVaries[2]
Experimental Protocol: Manganese-Catalyzed N-Alkylation of Benzenesulfonamide with Benzyl Alcohol

This protocol is adapted from Reed-Berendt, B. G., et al. (2019).[1]

  • To a flame-dried Schlenk tube, add the benzenesulfonamide (1.0 mmol), Mn(I) PNP pincer precatalyst (5 mol %), and K₂CO₃ (10 mol %).

  • Evacuate and backfill the tube with argon three times.

  • Add benzyl alcohol (1.0 mmol) and xylenes (to achieve a 1 M concentration of the sulfonamide) via syringe.

  • Seal the tube and place it in a preheated oil bath at 150 °C.

  • Stir the reaction mixture for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the N-benzylbenzenesulfonamide.

Visualizations

General N-Alkylation Troubleshooting Workflow

Troubleshooting N-Alkylation of Benzenesulfonamides Start Reaction Failed: Low/No Conversion CheckBase Is the base strong enough? Start->CheckBase CheckTemp Is the temperature adequate? CheckBase->CheckTemp Yes IncreaseBaseStrength Action: Use stronger base (e.g., NaH, KOtBu) CheckBase->IncreaseBaseStrength No CheckSolvent Is the solvent appropriate? CheckTemp->CheckSolvent Yes IncreaseTemp Action: Increase temperature/reflux CheckTemp->IncreaseTemp No CheckSubstrates Are substrates sterically/electronically viable? CheckSolvent->CheckSubstrates Yes ChangeSolvent Action: Switch to polar aprotic solvent (e.g., DMF, THF) CheckSolvent->ChangeSolvent No CheckSubstrates->Start Yes, re-evaluate other factors ModifySubstrates Action: Consider less hindered substrates or alternative methods (Mitsunobu) CheckSubstrates->ModifySubstrates No Success Reaction Successful IncreaseBaseStrength->Success IncreaseTemp->Success ChangeSolvent->Success ModifySubstrates->Success

Caption: A decision-making workflow for troubleshooting failed N-alkylation reactions.

Mechanism of Manganese-Catalyzed "Borrowing Hydrogen" N-Alkylation

Mn-Catalyzed 'Borrowing Hydrogen' Cycle Mn_cat [Mn]-H Product ArSO₂NHCH₂R Mn_cat->Product RCH2OH RCH₂OH RCH2OH->Mn_cat + H₂O RCHO RCHO RCH2OH->RCHO Dehydrogenation Imine ArSO₂N=CHR RCHO->Imine Condensation Sulfonamide ArSO₂NH₂ Sulfonamide->Imine Imine->RCHO - H₂O Imine->Product Reduction Active_Mn [Mn] Product->Active_Mn Regeneration Active_Mn->RCH2OH Coordination

Caption: The catalytic cycle for the N-alkylation of sulfonamides using alcohols.

References

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC. [Link]

  • Kasyan, L. I., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies. [Link]

  • Ai, Y., et al. (2019). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. New Journal of Chemistry. [Link]

  • Kocienski, P. J., & Kocienski, P. (2002). Protecting Groups. Georg Thieme Verlag.
  • Demir, A. S., & Sariaslan, C. (2005). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

  • Bibi, A., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. [Link]

Sources

stability of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound under various reaction conditions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, design robust experiments, and interpret your results with confidence.

Introduction

3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is a bespoke chemical entity whose stability is paramount to its successful application in research and development. The molecule's structure, featuring a brominated aromatic ring and a sterically hindered N,N-disubstituted sulfonamide group, dictates its reactivity and potential degradation pathways. Understanding its stability profile under various stressors is critical for reaction optimization, impurity profiling, and ensuring the integrity of experimental outcomes.

This guide provides a structured overview of the compound's expected stability under common laboratory and process conditions, including hydrolytic, oxidative, thermal, photolytic, and reductive stress. Each section is presented in a question-and-answer format to directly address potential user concerns and provide actionable solutions.

Frequently Asked Questions (FAQs) on Stability

Hydrolytic Stability

Question: How stable is 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide to acidic and basic hydrolysis?

Answer: Generally, the sulfonamide bond is relatively stable to hydrolysis. However, under forced conditions, particularly acidic pH, degradation can occur. Sulfonamides are generally more stable under neutral to basic conditions.[1] For 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide, the bulky tert-butyl group may offer some steric protection to the sulfur-nitrogen bond, potentially slowing the rate of hydrolysis compared to less hindered sulfonamides.

  • Acidic Conditions (pH < 4): At low pH, the sulfonamide nitrogen can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. While many sulfonamides show increased degradation at pH 4, some can be stable.[1] We recommend careful monitoring for the appearance of 3-bromobenzenesulfonic acid and N-tert-butyl-N-methylamine as potential hydrolysis products.

  • Neutral to Basic Conditions (pH 7-9): Most sulfonamides exhibit good stability in this range.[1] Significant degradation is not expected under typical neutral or mildly basic reaction conditions at ambient temperature.

Troubleshooting Guide: Unexpected Hydrolysis

Observation Potential Cause Recommended Action
Appearance of new, more polar spots on TLC/peaks in LC-MS corresponding to potential hydrolytic degradants.Reaction conditions are too acidic or the temperature is too high, promoting hydrolysis.Buffer the reaction mixture to maintain a neutral or slightly basic pH. If possible, lower the reaction temperature.
Inconsistent reaction yields.Partial hydrolysis of the starting material or product.Perform a forced degradation study under your reaction's pH and temperature conditions to quantify the rate of hydrolysis. This will help in optimizing the reaction time to maximize yield before significant degradation occurs.
Oxidative Stability

Question: Is 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide susceptible to oxidation?

Answer: Yes, the sulfonamide functional group can be susceptible to oxidative degradation.[2][3] Common laboratory oxidants like hydrogen peroxide or peroxy acids can lead to the formation of various degradation products.[3] The reaction mechanism can be complex, potentially involving hydroxylation of the aromatic ring or oxidation at the sulfur atom, although the latter is less common for a hexavalent sulfur in a sulfonamide. The presence of the electron-withdrawing bromo group might slightly deactivate the ring towards oxidative attack compared to an unsubstituted ring.

Troubleshooting Guide: Oxidative Degradation

Observation Potential Cause Recommended Action
Formation of multiple, unidentified byproducts, especially in the presence of oxidizing agents or air.Oxidative degradation of the sulfonamide or the aromatic ring.If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid the use of strong oxidizing agents unless they are a required part of the reaction chemistry. Consider adding an antioxidant if compatible with your reaction.
Reaction mixture changes color (e.g., turns yellow or brown).Often an indication of oxidative degradation and the formation of colored byproducts.Degas solvents prior to use. Minimize the headspace in the reaction vessel.
Thermal Stability

Question: What is the thermal stability of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide?

Answer: Sulfonamides generally exhibit good thermal stability, with many being stable at temperatures used for pasteurization (e.g., 60-100°C for short periods).[4][5][6] However, prolonged exposure to higher temperatures can lead to degradation.[7] For 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide, we recommend keeping reaction temperatures below 100°C where possible, unless higher temperatures are essential for the desired transformation.

Troubleshooting Guide: Thermal Degradation

Observation Potential Cause Recommended Action
Decreased product yield and increased impurity profile in reactions run at high temperatures.Thermal decomposition of the starting material or product.If the desired reaction is slow at lower temperatures, consider using a more active catalyst or a different solvent system to enable a reduction in the reaction temperature.
Inconsistent results for reactions heated over long periods.Time-dependent thermal degradation.Determine the thermal stability of your compound by heating a sample at the intended reaction temperature and monitoring its purity over time using HPLC.
Photostability

Question: Is 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide sensitive to light?

Answer: Yes, there is a high probability of photosensitivity. Aromatic bromine compounds are known to be photolabile and can undergo photodebromination via homolytic cleavage of the carbon-bromine bond upon exposure to UV light.[8][9] Additionally, the sulfonamide functional group itself can contribute to photodegradation.[4] Therefore, it is crucial to protect reactions and stored solutions of this compound from light.

Troubleshooting Guide: Photodegradation

Observation Potential Cause Recommended Action
Appearance of a new peak in the chromatogram with a mass corresponding to the debrominated analogue.Photolytic cleavage of the C-Br bond.Protect the reaction from light by using amber glassware or by wrapping the reaction vessel in aluminum foil. Work in a dimly lit area when handling the compound.
Gradual degradation of the compound in solution when stored at room temperature on the benchtop.Photodegradation from ambient light.Store solutions of the compound in amber vials or in a dark cabinet. For long-term storage, solid material should be kept in a light-protected container.
Reductive Stability

Question: Can the sulfonamide bond in 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide be cleaved under reductive conditions?

Answer: Yes, the N-S bond of secondary and by extension, tertiary sulfonamides can be cleaved under certain reductive conditions.[10][11] While generally stable to many reducing agents (e.g., NaBH₄), more potent reducing systems, such as those involving low-valent titanium or samarium iodide, can cleave the sulfonamide bond to yield the corresponding amine and a sulfinic acid derivative.[12][13] This is an important consideration if subsequent reaction steps involve strong reducing agents.

Troubleshooting Guide: Reductive Cleavage

Observation Potential Cause Recommended Action
Formation of N-tert-butyl-N-methylamine or 3-bromobenzenesulfinic acid as byproducts in a reduction reaction.Reductive cleavage of the N-S bond.If the desired reduction is on another functional group, consider using a milder, more selective reducing agent. Screen different reducing agents to find one that is compatible with the sulfonamide group.
Complete consumption of starting material with no desired product formed under strong reducing conditions.The sulfonamide is not stable to the chosen reducing agent.Consult the literature for reducing agents known to be compatible with sulfonamides.[11][13]

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This workflow provides a systematic approach to evaluating the stability of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide.[14][15]

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours in a sealed vial.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours. A control sample should be wrapped in foil and kept alongside.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base samples before dilution. Dilute all samples to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products. Aim for 5-20% degradation to ensure that the primary degradation products are formed without excessive decomposition.[16]

Forced_Degradation_Workflow cluster_setup Setup cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) stock->acid Expose base Base Hydrolysis (1M NaOH, 60°C) stock->base Expose oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose thermal Thermal (80°C) stock->thermal Expose photo Photolytic (UV light) stock->photo Expose sampling Sampling & Neutralization acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Evaluation hplc->data

Caption: Workflow for Forced Degradation Study.

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide based on the known chemistry of sulfonamides and bromo-aromatic compounds.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic) cluster_photolysis Photolysis (UV) cluster_reduction Reduction parent 3-Bromo-N-tert-butyl-N- methylbenzenesulfonamide h_prod1 3-Bromobenzenesulfonic acid parent->h_prod1 H₂O/H⁺ h_prod2 N-tert-butyl-N-methylamine parent->h_prod2 H₂O/H⁺ p_prod1 N-tert-butyl-N-methyl- benzenesulfonamide (Debromination) parent->p_prod1 r_prod1 3-Bromobenzenesulfinic acid parent->r_prod1 [H] r_prod2 N-tert-butyl-N-methylamine parent->r_prod2 [H]

Caption: Potential Degradation Pathways.

References

  • Fier, P. S., Kim, S., & Maloney, K. M. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society, 141(46), 18456–18460. [Link][10][11][12]

  • Białk-Bielińska, A., Stolte, S., Arning, J., Matzke, M., Böschen, A., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 262–270. [Link][1]

  • García-Galán, M. J., Díaz-Cruz, M. S., & Barceló, D. (2008). Identification and determination of metabolites and degradation products of sulfonamide antibiotics. TrAC Trends in Analytical Chemistry, 27(11), 1008–1022. [Link][17]

  • Reyes-Herrera, J., & Cano-Serrano, E. (2019). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Journal of Pharmaceutical Sciences, 98(11), 4437–4447. [Link][3]

  • Roca, M., Castillo, M., Martorell, L., & Barceló, D. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 796–801. [Link][5][6]

  • Sharma, G., Kumar, A., & Kumar, S. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link][15]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-8. [Link][16]

  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575–1578. [Link][13]

  • Hossan, S., Al-Humaidi, J., & Kamal, M. (2024). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. Molecules, 29(10), 2289. [Link][8]

  • Podgórski, A., & Pucińska, A. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ChemInform, 38(49). [Link][18]

  • Wang, D., Wang, J., & Li, Y. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Journal of Hazardous Materials, 340, 149–156. [Link][7]

  • Perez, S., Eichhorn, P., & Aga, D. S. (2005). On the occasional biodegradation of pharmaceuticals in the activated sludge process: The example of the antibiotic sulfamethoxazole. Journal of Hazardous Materials, 122(3), 209-215. [Link]

  • Patel, K., & Patel, J. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(5), 634-642. [Link][14]

  • Albini, A., & Fagnoni, M. (2011). Photochemistry of aromatic compounds. RSC Publishing. [Link][9]

  • Wolf, W. D., & Zbořil, V. (2003). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (16), 2086–2087. [Link][19]

  • Gomez-Ramos, M. J., Mezcua, M., Agüera, A., & Fernández-Alba, A. R. (2007). Rapid simultaneous determination of 14 sulfonamides in wastewater by liquid chromatography tandem mass spectrometry. Journal of Separation Science, 30(16), 2618–2626. [Link]

  • Riemha, M., & Tawab, M. (2018). Bacterial degradation pathways of sulfonamide antibiotics. ResearchGate. [Link][20]

  • Reis, B. F., & Lanças, F. M. (2019). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Critical Reviews in Environmental Science and Technology, 49(19), 1735–1766. [Link][21]

  • Sanghavi, N. M., Parab, V. L., Patravale, B. S., & Patel, M. N. (1989). N-alkylation of Sufonamides Using Anion Exchange Resin. Synthetic Communications, 19(9-10), 1499-1503. [Link][22]

  • Ciba, J., & Kubik, T. (1983). Study of the thermal properties of derivatives of sulfonamides. Journal of Thermal Analysis, 26(1), 145–149. [Link][23]

  • Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 64(1), 104–130. [Link][24]

  • Gauthier, D. R., & Irons, K. A. (2019). Reductive cleavage of secondary sulfonamides. ResearchGate. [Link][25]

  • Wolf, J., & Schüth, C. (2016). Sulfonamide Degradation. Technische Universität München. [Link][26]

  • Liu, D., & Li, P. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. BMC Microbiology, 24(1), 125. [Link][27]

  • Rodríguez-Gómez, R., & Zgoła-Grześkowiak, A. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Molecules, 29(12), 2888. [Link][28]

  • Wolf, W. D., & Zbořil, V. (2003). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. ResearchGate. [Link][29]

  • Rodriguez-Mozaz, S., & Weinberg, H. S. (2010). Degradation of sulfonamides as a microbial resistance mechanism. Current Opinion in Biotechnology, 21(2), 230–235. [Link][30]

  • Wolf, J., & Schüth, C. (2019). Redox-dependent biotransformation of sulfonamide antibiotics exceeds sorption and mineralization: Evidence from incubation of sediments from a reclaimed water-affected river. Water Research, 163, 114867. [Link][31]

  • Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial Agents and Chemotherapy, 28(4), 581–586.
  • Al-Abachi, A. M., & Al-Ghabsha, T. S. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. International Journal of Chemistry, 6(4). [Link][32]

  • Wolf, J., & Schüth, C. (2019). Research progress on biodegradation of sulfonamides. Journal of Environmental Engineering, 13(9), 2133-2142. [Link][33]

  • Wolf, J., & Schüth, C. (2018). Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. Journal of the American Chemical Society, 130(36), 12051–12059. [Link][34]

  • Rodriguez-Gomez, R., & Zgola-Grzeskowiak, A. (2017). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). Molecules, 22(11), 1893. [Link][35]

  • Rissler, J. (1999). Metabolism Studies of Phenylsulfonamides Relevant for Water Works. Environmental Science & Technology, 33(18), 3178–3185. [Link]

  • Salman, D., Peron, J. M. R., Goronga, T., Barton, S., Swinden, J., & Nabhani-Gebara, S. (2016). HPLC & NMR-based forced degradation studies of ifosfamide: The potential of NMR in stability studies. Journal of Pharmaceutical and Biomedical Analysis, 120, 364–373. [Link][36]

  • Hossan, S., Al-Humaidi, J., & Kamal, M. (2024). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. ResearchGate. [Link][37]

  • Patel, K., & Patel, J. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link][38]

  • Rissler, J. (2007). Oxidation of Sulfonamide Antimicrobials by Ferrate(VI) [FeO4]. Environmental Science & Technology, 41(10), 3632–3638. [Link]

  • Rodriguez-Gomez, R., & Zgola-Grzeskowiak, A. (2017). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Revista Internacional de Contaminación Ambiental, 33(4), 633–644. [Link][2]

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Sources

preventing decomposition of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of this compound during storage. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to prevent decomposition.

Introduction

3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is a substituted aromatic sulfonamide. The stability of this class of compounds is critical for the reproducibility of experimental results and the quality of downstream applications. While sulfonamides are generally robust, their stability can be compromised by environmental factors such as moisture, light, and temperature. This guide provides a comprehensive overview of the potential degradation pathways and practical measures to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide?

A1: The main environmental factors to control are moisture, light, and elevated temperatures.

  • Moisture: Can lead to hydrolysis of the sulfonamide bond, especially under acidic or strongly basic conditions. While many sulfonamides are stable at neutral pH, the presence of water is a risk factor.[1][2]

  • Light: The presence of a bromine atom on the aromatic ring makes the compound potentially susceptible to photodegradation. UV or prolonged exposure to sunlight can induce debromination or other radical reactions.[3][4]

  • Temperature: While many benzenesulfonamide derivatives are thermally stable at room temperature, elevated temperatures can accelerate degradation processes.[5][6]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, we recommend storing 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide under the following conditions:

  • Temperature: Store at room temperature or refrigerated (2-8 °C) for enhanced stability. Avoid repeated freeze-thaw cycles if stored in a freezer.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Light: Protect from light by using an amber glass vial and storing it in a dark place, such as a cabinet or a light-blocking container.

  • Container: Use a tightly sealed container to prevent moisture ingress. A vial with a PTFE-lined cap is recommended.[7]

Q3: How can I tell if my sample of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide has started to decompose?

A3: Signs of decomposition can be both visual and analytical:

  • Visual Changes: A change in the physical appearance of the solid, such as discoloration (e.g., developing a yellowish or brownish tint), clumping, or a change in texture, can indicate degradation.

  • Analytical Confirmation: The most reliable method is to check the purity of the compound using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks in the chromatogram is a clear indicator of degradation products.[8][9]

Q4: What are the likely decomposition products?

A4: Based on the structure, the two most probable degradation pathways are hydrolysis and photodegradation.

  • Hydrolysis: Cleavage of the sulfur-nitrogen (S-N) bond would yield 3-bromobenzenesulfonic acid and N-tert-butyl-N-methylamine.[10]

  • Photodegradation: Exposure to light could lead to the cleavage of the carbon-bromine (C-Br) bond, resulting in N-tert-butyl-N-methylbenzenesulfonamide and other brominated or debrominated species.[3]

Potential Decomposition Pathways

The following diagram illustrates the two primary hypothetical degradation routes for 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide.

G cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodegradation Pathway main 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide h2o Moisture (H₂O) (Acid/Base Catalyzed) main->h2o S-N Bond Cleavage light UV Light (hν) main->light C-Br Bond Cleavage prod1 3-Bromobenzenesulfonic Acid h2o->prod1 prod2 N-tert-butyl-N-methylamine h2o->prod2 prod3 N-tert-butyl-N-methylbenzenesulfonamide (Debrominated Product) light->prod3 prod4 Other Brominated Species light->prod4

Caption: Potential decomposition pathways for 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide.

Troubleshooting Guide: Purity Issues

This guide will help you diagnose and resolve issues related to the purity and stability of your compound.

Observed Problem Probable Cause(s) Recommended Actions & Preventive Measures
Change in color (e.g., to yellow/brown) or consistency (clumping). 1. Moisture Exposure: Absorption of atmospheric water. 2. Light Exposure: Photodegradation.Immediate Action: - Test purity via HPLC. - If purity is compromised, consider purification (e.g., recrystallization) if possible, or use a new batch. Preventive Measures: - Store in a desiccator or under an inert atmosphere. - Use a tightly sealed vial. - Store in a dark, light-protected container.
Decreased purity confirmed by HPLC/LC-MS (new peaks appear). 1. Hydrolysis: Due to improper storage in a non-anhydrous environment. 2. Photodegradation: From exposure to UV or ambient light. 3. Thermal Stress: Storage at elevated temperatures.Immediate Action: - Quantify the level of impurity. - If minor, the material may still be usable depending on the application's sensitivity. - If significant, procure a new, verified lot. Preventive Measures: - Strictly adhere to recommended storage conditions (cool, dry, dark, inert gas). - Minimize the time the container is open to the atmosphere.
Inconsistent experimental results using the same batch. 1. Non-homogenous Decomposition: The top layer of the material may have degraded more than the bulk due to exposure. 2. Contamination: Accidental introduction of contaminants during handling.Immediate Action: - Re-homogenize the sample in a dry, inert environment before taking a new aliquot. - Re-test purity. Preventive Measures: - Use clean spatulas and weighing instruments. - Aliquot the material into smaller, single-use vials upon receipt to avoid repeated opening of the main container.

Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Upon Receipt: Visually inspect the container for any damage to the seal.

  • Inert Atmosphere Overlay: If the compound is to be stored for an extended period, it is best practice to transfer it to a clean, dry amber glass vial inside a glovebox or to flush the headspace of the original container with a gentle stream of inert gas (argon or nitrogen) before sealing.

  • Sealing: Ensure the cap is tightly sealed. For long-term storage, consider wrapping the cap with Parafilm® to create an additional barrier against moisture.

  • Storage Location: Place the sealed vial in a cool, dark, and dry location. A desiccator cabinet at room temperature is a suitable option. For enhanced stability, refrigeration (2-8 °C) is recommended.

  • Dispensing: When accessing the compound, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Minimize the time the container is open.

Protocol 2: Purity Assessment by HPLC

This is a general method that can be adapted to monitor the stability of the compound.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at approximately 1 mg/mL. Dilute as necessary for injection.

  • Procedure:

    • Dissolve a small, accurately weighed sample of the compound in the mobile phase solvent.

    • Inject onto the HPLC system.

    • Run a gradient program (e.g., 5% to 95% B over 20 minutes).

    • Analyze the resulting chromatogram for the appearance of new peaks, which would indicate the presence of degradation products. The area percentage of the main peak can be used to estimate purity.

Troubleshooting Workflow

The following diagram outlines the logical steps to take when investigating a potential decomposition issue.

G cluster_good Material OK cluster_bad Material Degraded start Purity Issue Suspected (e.g., visual change, failed reaction) visual Perform Visual Inspection: - Color Change? - Clumping? start->visual hplc Analyze Purity via HPLC/LC-MS visual->hplc decision Purity > 98%? hplc->decision ok Material is likely stable. Investigate other experimental variables. decision->ok Yes review Review Storage Conditions: - Moisture? - Light? - Temperature? decision->review No action Action Plan: 1. Procure new material. 2. Implement correct storage protocols. 3. Aliquot new material for future use. review->action

Caption: Workflow for troubleshooting purity issues of the compound.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(8), 942-948. Available at: [Link]

  • Pino-Ramos, V. H., et al. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 57(17), 10773-10783. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Request PDF. Available at: [Link]

  • YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available at: [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available at: [Link]

  • García-Galán, M. J., et al. (2008). Identification and determination of metabolites and degradation products of sulfonamide antibiotics. TrAC Trends in Analytical Chemistry, 27(11), 1008-1022. Available at: [Link]

  • Sánchez-Lidón, J., et al. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 99, 106-114. Available at: [Link]

  • Ke, F., et al. (2011). Photochemical Degradation of Polybrominated Diphenylether BDE209 Under Ultraviolet Irradiation. Request PDF. Available at: [Link]

  • Pirkes, S. B., & Didenko, E. A. (1976). Study of thermal stability of benzenesulfonates of yttrium subgroup rare earths. Zhurnal Neorganicheskoi Khimii, 21(4), 900-905. Available at: [Link]

  • Prota, A. (n.d.). 4-(Trifluoromethyl)benzenesulfonamide Properties vs Temperature. Prota, Promising Chemical Solutions. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of N-Methyl-N-tert-butyl Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges in drug discovery and development. This guide provides in-depth troubleshooting for common side reactions encountered during the preparation of N-methyl-N-tert-butyl sulfonamides. The inherent steric hindrance of the tert-butyl group presents unique challenges, often leading to low yields and complex product mixtures. This document is designed for researchers, chemists, and drug development professionals to diagnose and mitigate these issues effectively by explaining the causality behind experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level issues that users frequently encounter.

Q1: Why is my overall yield of N-methyl-N-tert-butyl sulfonamide consistently low when using a two-step approach (sulfonylation of tert-butylamine followed by methylation)?

A: Low yields in this sequence typically stem from two main areas: incomplete reaction in the first step due to the steric bulk of tert-butylamine, and a combination of incomplete reaction and side reactions in the second, N-methylation step. The N-H of a secondary sulfonamide is not highly acidic and the nitrogen is a poor nucleophile, making the methylation step challenging and prone to competing O-alkylation or elimination reactions under harsh conditions.

Q2: My reaction mixture shows a significant amount of a water-soluble, acidic byproduct. What is it and how can I prevent its formation?

A: The most likely culprit is the corresponding sulfonic acid (R-SO₃H). This forms from the hydrolysis of your starting sulfonyl chloride (R-SO₂Cl) by adventitious moisture in the reaction setup. Sulfonyl chlorides are highly sensitive to water.[1] To prevent this, it is critical to use anhydrous solvents, flame-dried glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: During the methylation of N-tert-butyl sulfonamide, my NMR shows complex signals, and I suspect I am not getting clean N-methylation. What are the likely side reactions?

A: The primary side reaction is O-alkylation . The sulfonamide anion is an ambident nucleophile, meaning it can react at either the nitrogen or an oxygen atom. Reaction at the oxygen forms a sulfonate imidate, which is often unstable and can hydrolyze during workup, regenerating the starting N-tert-butyl sulfonamide. Another potential side reaction, especially under strongly basic or high-temperature conditions, is the elimination of the tert-butyl group to form isobutylene and the N-methyl sulfonamide.

Q4: Is it feasible to synthesize the target molecule in a single step by reacting N-methyl-tert-butylamine directly with a sulfonyl chloride?

A: Yes, this is a viable and more atom-economical approach. However, it presents its own challenge: N-methyl-tert-butylamine is a sterically hindered secondary amine. The reaction rate can be very slow, leading to incomplete conversion. This pathway is highly dependent on the steric bulk of both the amine and the sulfonyl chloride. Success requires optimized conditions, including extended reaction times, potentially higher temperatures, and the use of a non-nucleophilic base to scavenge the HCl byproduct.

Section 2: Troubleshooting Guide: Common Side Reactions & Solutions

This guide provides a detailed breakdown of specific experimental problems, their underlying causes, and actionable solutions.

Problem 1: Incomplete Sulfonylation
  • Symptom: Significant recovery of the starting amine (tert-butylamine or N-methyl-tert-butylamine) after the reaction.

  • Underlying Cause: The nucleophilic attack of the sterically bulky amine on the sulfur atom of the sulfonyl chloride is slow. The reaction may stall if the conditions are not forcing enough or if the generated HCl is not effectively neutralized, as it can protonate the starting amine, rendering it non-nucleophilic.

  • Troubleshooting & Solutions:

    • Choice of Base: Use a non-nucleophilic base to scavenge HCl. Pyridine can serve as both a base and a catalyst. For highly hindered systems, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) may be required. Triethylamine is a common choice, but ensure it is freshly distilled.

    • Solvent: Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are standard. For sluggish reactions, switching to a higher boiling point solvent like toluene or 1,4-dioxane and increasing the temperature may be beneficial.

    • Reaction Time & Temperature: Do not assume the reaction is complete in a few hours. Monitor the reaction by TLC or LC-MS. These reactions can often require stirring overnight at room temperature or gentle heating (40-60 °C) to proceed to completion.

    • Catalysis: The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the sulfonylation of hindered amines.

Problem 2: O-Alkylation Instead of N-Alkylation
  • Symptom: Low yield of the desired N-methyl product, with significant recovery of the starting N-tert-butyl sulfonamide after workup. This occurs because the initial O-alkylated product hydrolyzes back to the starting material.

  • Underlying Cause: The sulfonamide anion, formed by deprotonation of N-tert-butyl sulfonamide, has electron density on both nitrogen and oxygen. The outcome of alkylation (N- vs. O-) is influenced by the reaction conditions, according to Hard-Soft Acid-Base (HSAB) theory.

  • Troubleshooting & Solutions:

    • Base and Counter-ion: Use a base that yields a "softer" cation, which associates less tightly with the hard oxygen atom. For example, using potassium bases (e.g., K₂CO₃, KH) often gives better N-alkylation selectivity than sodium bases (e.g., NaH).

    • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are known to favor N-alkylation.[2] These solvents solvate the cation effectively, leading to a "freer" and more reactive nitrogen nucleophile.

    • Alkylating Agent: While methyl iodide is common, dimethyl sulfate can sometimes offer different selectivity.

    • Phase-Transfer Catalysis: Employing a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with a base like potassium carbonate in a solvent such as acetonitrile can improve N-alkylation yields by bringing the sulfonamide anion into the organic phase.

Problem 3: Elimination of the tert-Butyl Group
  • Symptom: Formation of N-methylsulfonamide (R-SO₂NHMe) or the primary sulfonamide (R-SO₂NH₂) as a byproduct. You may also detect isobutylene gas by GC-MS if a headspace analysis is performed.

  • Underlying Cause: The tert-butyl group is susceptible to elimination under either strongly basic/high-temperature conditions or strongly acidic conditions (e.g., during workup or silica gel chromatography).[3] The carbocation formed, (CH₃)₃C⁺, is highly stabilized.

  • Troubleshooting & Solutions:

    • Milder Bases: Avoid strong, non-hindered bases like sodium ethoxide or potassium tert-butoxide if possible, especially at elevated temperatures. Use milder inorganic bases like K₂CO₃ or Cs₂CO₃.

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For methylation, room temperature is often sufficient. Avoid prolonged heating.

    • Neutral Workup: During the aqueous workup, carefully neutralize the reaction mixture. Avoid strongly acidic washes. If an acid wash is necessary to remove basic impurities, use a dilute solution (e.g., 1 M HCl) and minimize contact time.

    • Chromatography: Be mindful that silica gel is acidic and can promote the cleavage of the tert-butyl group. If this is observed, neutralize the silica gel by preparing the slurry with a solvent containing a small amount of triethylamine (~0.5-1%). Alternatively, use a different stationary phase like alumina.

Section 3: Mechanistic Insights & Recommended Workflows

Understanding the competing reaction pathways is key to troubleshooting.

Visualizing Competing Pathways

G cluster_0 Methylation of N-tert-butyl Sulfonamide Anion Anion [R-SO₂(N⁻)-tBu ↔ R-S(O⁻)=N-tBu] N_Alk N-methyl-N-tert-butyl sulfonamide (Desired Product) Anion->N_Alk  N-Attack (Favored in DMF, DMSO) O_Alk Sulfonate Imidate (Unstable Intermediate) Anion->O_Alk  O-Attack (Competing Pathway) MeI CH₃-I (Methyl Iodide) Hydrolysis Hydrolysis (Workup) O_Alk->Hydrolysis Start_Mat N-tert-butyl Sulfonamide (Starting Material) Hydrolysis->Start_Mat

Caption: Competing N-alkylation vs. O-alkylation pathways.

Recommended Synthetic Workflow: Two-Step Approach

This is often the most reliable, albeit longer, route.

Caption: Recommended two-step synthetic workflow.

Section 4: Experimental Protocols

Protocol 1: Two-Step Synthesis via N-tert-butyl Sulfonamide

Step A: Synthesis of N-tert-butyl-p-toluenesulfonamide

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve tert-butylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred sulfonyl chloride solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from hexanes/ethyl acetate.

Step B: N-Methylation

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the N-tert-butyl-p-toluenesulfonamide (1.0 eq) and anhydrous DMF (~0.3 M).

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Add methyl iodide (CH₃I, 1.5 eq) dropwise.

  • Stir the mixture vigorously at room temperature for 18-24 hours, monitoring by LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash thoroughly with brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography on silica gel.

Section 5: Summary of Mitigation Strategies

Side ReactionPrimary CauseKey Mitigation Strategies
Incomplete Sulfonylation Steric HindranceUse DMAP catalyst; increase reaction time/temperature; use a strong, non-nucleophilic base.
Sulfonyl Chloride Hydrolysis MoistureUse anhydrous solvents, flame-dried glassware, and an inert atmosphere.[1]
O-Alkylation Ambident NucleophileUse polar aprotic solvents (DMF, DMSO); use potassium or cesium bases.[2]
De-tert-butylation Strong Base/Acid/HeatUse milder bases (K₂CO₃); maintain low temperatures; ensure neutral workup/chromatography.

References

  • Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. [Link]

  • Foubelo, F., & Yus, M. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1235–1280. [Link]

  • ChemicalBook. (n.d.). Synthesis and application of s-tert-butyl sulfonamide. ChemicalBook. Retrieved from a relevant chemical supplier's technical portal.
  • Wikipedia. (n.d.). tert-Butanesulfinamide. In Wikipedia. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Tert-Butyl Chloride. BenchChem. This source discusses the acid-labile nature of the tert-butyl group, which is relevant to potential cleavage under acidic conditions.
  • American Chemical Society Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • Harger, M. J. P. (2003). Competing sulfonylation and phosphonylation following rearrangement of an O-sulfonyl-N-phosphinoylhydroxylamine with tert-butylamine. Organic & Biomolecular Chemistry, 1(19), 3390–3395. [Link]

  • Ye, Z., et al. (2005). N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. ResearchGate.

Sources

Technical Support Center: Optimization of Reaction Parameters for 3-Bromobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-bromobenzenesulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. The content is structured in a question-and-answer format to directly address specific experimental issues, providing not just solutions but also the underlying scientific rationale to empower your research.

Introduction: The Sulfonamide Bond

The formation of a sulfonamide is a cornerstone reaction in medicinal chemistry and organic synthesis.[1] The classic and most common approach involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] This guide focuses on derivatives of 3-bromobenzenesulfonamide, utilizing 3-bromobenzenesulfonyl chloride as a key electrophilic precursor. While robust, this reaction is sensitive to several parameters that can significantly impact yield, purity, and scalability.

General Experimental Workflow

A typical synthesis involves the reaction of an amine with 3-bromobenzenesulfonyl chloride in the presence of a base.[1][3] Understanding this fundamental workflow is the first step to effective troubleshooting.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Amine (1.1-1.2 eq) 3-Bromobenzenesulfonyl Chloride (1.0 eq) Anhydrous Solvent (e.g., DCM) Inert_Atmosphere Setup under Inert Atmosphere (N2 or Ar) Reactants->Inert_Atmosphere Cooling Cool to 0 °C (Ice Bath) Inert_Atmosphere->Cooling Base_Addition Add Base (e.g., Pyridine, 1.5 eq) Dropwise Cooling->Base_Addition Stirring Warm to RT Stir for 2-12h Base_Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Dilute with DCM Monitoring->Quench Wash Sequential Washes: 1. 1M HCl 2. Sat. NaHCO3 3. Brine Quench->Wash Dry_Concentrate Dry (Na2SO4) Concentrate in vacuo Wash->Dry_Concentrate Purify Purify (Column Chromatography or Recrystallization) Dry_Concentrate->Purify Product Pure 3-Bromobenzenesulfonamide Derivative Purify->Product

Caption: Generalized workflow for the synthesis of 3-bromobenzenesulfonamide derivatives.

Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Problem Area 1: Low or No Product Yield

Question: My reaction has a very low yield, or I've recovered only starting material. What went wrong?

This is one of the most frequent issues, and it almost always points to a problem with one of the reactants or the reaction conditions.

Cause 1: Hydrolysis of 3-Bromobenzenesulfonyl Chloride The sulfur atom in a sulfonyl chloride is highly electrophilic, making the entire molecule extremely susceptible to nucleophilic attack by water.[4] This hydrolysis reaction converts the reactive sulfonyl chloride into the unreactive 3-bromobenzenesulfonic acid, halting your desired reaction.

  • Solution: Ensure Anhydrous Conditions.

    • Glassware: Thoroughly oven-dry or flame-dry all glassware before use and allow it to cool under an inert atmosphere (Nitrogen or Argon).

    • Solvents: Use anhydrous solvents. Solvents from freshly opened bottles or those stored over molecular sieves are recommended.

    • Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the flask.[4]

Cause 2: Inactivation of the Amine Nucleophile The reaction between the sulfonyl chloride and the amine generates one equivalent of hydrochloric acid (HCl).[1] If not neutralized, this acid will protonate the lone pair of the starting amine, converting it into an ammonium salt. This salt is no longer nucleophilic and cannot react with the sulfonyl chloride.

  • Solution: Optimize Base Usage.

    • Stoichiometry: Use at least one equivalent of a suitable base to scavenge the HCl produced.[5] Often, 1.5 to 2.0 equivalents are used to ensure the reaction medium remains basic.

    • Base Strength: The base must be strong enough to deprotonate the ammonium salt but should ideally be non-nucleophilic to avoid competing with your amine. Tertiary amines like triethylamine or pyridine are excellent choices.[4][5]

Cause 3: Poor Reagent Quality 3-Bromobenzenesulfonyl chloride can degrade over time, especially if stored improperly.

  • Solution: Verify Reagent Quality.

    • Use a fresh bottle of the sulfonyl chloride or one that has been stored properly in a desiccator. It is not recommended to use old sulfonyl chlorides, as they can hydrolyze over time from atmospheric moisture.[4]

    • Ensure the purity of your amine starting material. Impurities can interfere with the reaction.[5]

Problem Area 2: Product Impurity and Side Reactions

Question: My reaction worked, but the TLC plate is messy, and the final product is difficult to purify. What are the likely side products?

The formation of multiple products complicates purification and reduces the yield of the desired compound.

Cause 1: Bis-Sulfonylation of Primary Amines If you are using a primary amine (R-NH₂), the initially formed sulfonamide (R-NH-SO₂Ar) still has a proton on the nitrogen. Under basic conditions, this proton can be removed, and the resulting anion can react with a second molecule of the sulfonyl chloride. This forms a bis-sulfonated side product (R-N(SO₂Ar)₂).

  • Solution: Control Stoichiometry and Reaction Conditions.

    • Amine Excess: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the sulfonyl chloride is the limiting reagent.[4]

    • Slow Addition: Add the sulfonyl chloride solution slowly to the stirred solution of the amine and base at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile and favors the initial reaction.

    • Bulky Base: Using a sterically hindered base can sometimes disfavor the formation of the bulkier bis-sulfonated product.

Cause 2: Polymeric Material If your amine starting material also contains a group that can be converted into an electrophile, polymerization can occur.[6] While less common for simple amines, it's a consideration for more complex bifunctional molecules.

  • Solution: Use Protecting Groups. If your starting amine has other reactive functional groups, consider a protection strategy to prevent unwanted side reactions.[4]

Troubleshooting_Tree Start Low Yield or Impure Product? Check_Yield Is there any product at all? Start->Check_Yield Low Yield Check_Purity What is the amine type? Start->Check_Purity Impure Product solution solution No_Product No_Product Check_Yield->No_Product No Low_Product Low_Product Check_Yield->Low_Product Yes, but low Cause_Hydrolysis Sulfonyl Chloride Hydrolysis? No_Product->Cause_Hydrolysis Possible Cause Cause_Base Insufficient Base? Low_Product->Cause_Base Possible Cause Sol_Anhydrous Solution: - Dry glassware & solvents - Use inert atmosphere Cause_Hydrolysis->Sol_Anhydrous Sol_Base Solution: - Use 1.5-2.0 eq of base - Check base strength (e.g., Pyridine) Cause_Base->Sol_Base Primary_Amine Primary_Amine Check_Purity->Primary_Amine Primary (R-NH2) Secondary_Amine Secondary_Amine Check_Purity->Secondary_Amine Secondary (R2-NH) Cause_BisSulf Bis-Sulfonylation? Primary_Amine->Cause_BisSulf Likely Side Product Cause_Workup Unreacted Starting Materials? Secondary_Amine->Cause_Workup Check for... Sol_Stoich Solution: - Use slight excess of amine (1.1 eq) - Add sulfonyl chloride slowly at 0 °C Cause_BisSulf->Sol_Stoich Sol_Workup Solution: - Optimize reaction time via TLC - Perform acidic/basic washes during work-up Cause_Workup->Sol_Workup

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the best base for this reaction, and why?

The choice of base is critical.[4] An ideal base should be strong enough to neutralize the generated HCl but should not act as a competing nucleophile.

  • Recommended: Non-nucleophilic organic bases like pyridine or triethylamine (Et₃N) are the standard choices. Pyridine can also act as a catalyst in some cases.

  • Avoid: Aqueous inorganic bases like sodium hydroxide (NaOH) should generally be avoided. While they can be used under specific phase-transfer conditions (known as Schotten-Baumann conditions), the presence of water significantly increases the risk of hydrolyzing your expensive sulfonyl chloride.[4] Strong, sterically hindered non-nucleophilic bases like DBU may be required for less reactive amines.[5]

Q2: How do I select the right solvent?

The solvent must dissolve your reactants and be inert to the reaction conditions.

  • Recommended: Aprotic solvents are preferred. Dichloromethane (DCM) , tetrahydrofuran (THF) , and acetonitrile (ACN) are common and effective choices.[4][5]

  • Considerations: The polarity of the solvent can influence reaction rates.[7] It is often best to start with a standard solvent like DCM and optimize from there if necessary. A summary of common solvents is provided below.

SolventDielectric Constant (20°C)Boiling Point (°C)Key Characteristics
Dichloromethane (DCM)9.139.6Excellent solvating power, volatile
Tetrahydrofuran (THF)7.566.0Good for less soluble reactants
Acetonitrile (ACN)37.581.6More polar, aprotic
Pyridine12.4115.0Can act as both solvent and base

Q3: How can I effectively monitor the reaction's progress to know when it's complete?

Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for monitoring the reaction.[8]

  • Procedure:

    • Prepare a TLC plate (typically silica gel).[8]

    • Dissolve a small aliquot of your reaction mixture in a suitable solvent.

    • Spot the plate with your starting amine, 3-bromobenzenesulfonyl chloride (if stable enough), and the reaction mixture.

    • Develop the plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes - this must be optimized).

    • Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the limiting reagent (usually the sulfonyl chloride) has disappeared and a new, more polar spot corresponding to the sulfonamide product is dominant.

Q4: What is the purpose of each step in a standard aqueous work-up?

A proper work-up is crucial for removing excess reagents and byproducts before final purification.

  • Dilute HCl Wash: This acidic wash removes any unreacted amine and the organic base (e.g., pyridine, triethylamine) by converting them into their water-soluble hydrochloride salts.

  • Saturated NaHCO₃ (or Na₂CO₃) Wash: This basic wash removes any unreacted 3-bromobenzenesulfonyl chloride by hydrolyzing it to the water-soluble sodium sulfonate salt. It also neutralizes any remaining acid.

  • Brine (Saturated NaCl) Wash: This wash removes the bulk of the dissolved water from the organic layer before the drying step, making the drying agent more effective.

  • Drying (Anhydrous Na₂SO₄ or MgSO₄): This step removes the final traces of water from the organic solvent.

Detailed Methodologies

Protocol 1: General Synthesis of a 3-Bromobenzenesulfonamide Derivative

This protocol is a representative example and may require optimization for specific substrates.

  • To a clean, oven-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.1 mmol) and anhydrous dichloromethane (DCM, 0.2 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve 3-bromobenzenesulfonyl chloride (1.0 mmol) in a small amount of anhydrous DCM.

  • Slowly add the sulfonyl chloride solution to the stirred amine solution.

  • Add anhydrous pyridine (1.5 mmol) dropwise to the reaction mixture.[4]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction's progress periodically by TLC.[4]

  • Upon completion, dilute the reaction mixture with additional DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[4]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide derivative.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use a silica gel (Silica Gel 60 F254) TLC plate. Draw a baseline in pencil approximately 1 cm from the bottom.[8]

  • Spotting: Using a capillary tube, spot the baseline with the starting amine, a co-spot (starting amine + reaction mixture), and the reaction mixture.

  • Eluent Selection: Choose a mobile phase (eluent) that provides good separation. A common starting point is 20-40% ethyl acetate in hexanes. The goal is an Rf value of ~0.3-0.5 for the product.

  • Development: Place the plate in a sealed chamber containing the eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, staining with potassium permanganate or another suitable stain may be necessary.[9]

By understanding the key parameters and potential pitfalls, you can systematically optimize your reaction conditions to achieve high yields and purity for your target 3-bromobenzenesulfonamide derivatives.

References
  • common issues in sulfonamide synthesis and solutions - Benchchem. (URL: )
  • Monitoring Sulfonamide Synthesis: A Comparative Guide to Reaction Progress Analysis - Benchchem. (URL: )
  • Sulfonamide - Wikipedia. (URL: [Link])

  • Minimizing side products in sulfonamide synthesis - Benchchem. (URL: )
  • Synthetic approaches to biologically active sulfonates and sulfonamides - UCL Discovery. (URL: [Link])

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Validation & Comparative

A Comparative Analysis for Drug Discovery: 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide vs. 3-bromo-N-tert-butylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold remains a cornerstone for the development of a diverse array of therapeutic agents.[1] Its prevalence stems from a combination of synthetic accessibility, metabolic stability, and the ability to engage in key interactions with biological targets. Within this broad class of compounds, subtle structural modifications can profoundly influence physicochemical properties, reactivity, and ultimately, biological activity. This guide provides a detailed comparative analysis of two closely related benzenesulfonamide derivatives: the tertiary sulfonamide, 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide, and its secondary sulfonamide counterpart, 3-bromo-N-tert-butylbenzenesulfonamide. Through an examination of their synthesis, physicochemical properties, and predicted reactivity, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel sulfonamide-based therapeutics.

Structural Distinction: The Impact of N-Methylation

The fundamental difference between the two molecules lies in the substitution at the sulfonamide nitrogen. 3-bromo-N-tert-butylbenzenesulfonamide is a secondary sulfonamide, possessing a hydrogen atom on the nitrogen, which can act as a hydrogen bond donor. In contrast, 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is a tertiary sulfonamide, where this hydrogen is replaced by a methyl group, thereby eliminating its hydrogen bond donating capability. This seemingly minor alteration has significant implications for the molecules' properties and interactions.

Physicochemical Properties: A Tale of Two Sulfonamides

The introduction of a methyl group on the sulfonamide nitrogen is expected to alter several key physicochemical parameters that are critical for drug development, such as solubility, lipophilicity, and polar surface area. Below is a comparative table of the predicted and experimentally available properties of the two compounds.

Property3-bromo-N-tert-butylbenzenesulfonamide3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide (Predicted)Reference
Molecular Formula C₁₀H₁₄BrNO₂SC₁₁H₁₆BrNO₂S[2]
Molecular Weight 292.19 g/mol 306.22 g/mol [2]
XLogP3 2.8~3.2 (Estimated)[2]
Hydrogen Bond Donor Count 10[2]
Hydrogen Bond Acceptor Count 22[2]
Topological Polar Surface Area (TPSA) 54.6 Ų46.17 Ų (based on N-Methyl 3-bromobenzenesulfonamide)[2][3]
Acidity (pKa of N-H) ~10-11 (Estimated)Not Applicable

The N-methylation is predicted to increase the lipophilicity (higher XLogP3) and decrease the polar surface area (TPSA). The loss of the acidic proton on the sulfonamide nitrogen in the N-methylated analogue will significantly impact its ionization state at physiological pH, potentially influencing its solubility and interaction with biological targets.

Synthesis and Reactivity: A Comparative Workflow

The synthetic accessibility of these compounds is a key consideration for their application in drug discovery programs.

Synthesis of 3-bromo-N-tert-butylbenzenesulfonamide

The synthesis of the secondary sulfonamide is a straightforward and well-established process. It typically involves the reaction of 3-bromobenzenesulfonyl chloride with tert-butylamine in the presence of a base to neutralize the HCl byproduct.

G cluster_0 Synthesis of 3-bromo-N-tert-butylbenzenesulfonamide reagent1 3-Bromobenzenesulfonyl chloride reaction Sulfonamide Formation reagent1->reaction reagent2 tert-Butylamine reagent2->reaction product 3-bromo-N-tert-butyl- benzenesulfonamide base Base (e.g., Triethylamine, Pyridine) base->reaction Neutralizes HCl solvent Solvent (e.g., DCM, Chloroform) solvent->reaction reaction->product

Caption: General workflow for the synthesis of 3-bromo-N-tert-butylbenzenesulfonamide.

Experimental Protocol: Synthesis of 3-bromo-N-tert-butylbenzenesulfonamide

A representative procedure for the synthesis of the secondary sulfonamide is as follows:

  • To a stirred solution of 3-bromobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform at room temperature, add tert-butylamine (2.5 eq).[4]

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired 3-bromo-N-tert-butylbenzenesulfonamide.

The choice of excess tert-butylamine serves both as the nucleophile and the base to quench the generated HCl. Alternatively, an inert base like triethylamine or pyridine can be used.

Synthesis of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide

The synthesis of the tertiary sulfonamide can be achieved through the N-methylation of the pre-formed secondary sulfonamide.

G cluster_1 Synthesis of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide start_material 3-bromo-N-tert-butyl- benzenesulfonamide reaction N-Methylation start_material->reaction methylating_agent Methylating Agent (e.g., Methyl iodide, Dimethyl sulfate) methylating_agent->reaction base Base (e.g., K₂CO₃, NaH) base->reaction Deprotonates sulfonamide solvent Solvent (e.g., DMF, Acetone) solvent->reaction product 3-Bromo-N-tert-butyl-N- methylbenzenesulfonamide reaction->product

Caption: General workflow for the N-methylation of a secondary sulfonamide.

Experimental Protocol: N-Methylation of 3-bromo-N-tert-butylbenzenesulfonamide

A general procedure for the N-methylation is as follows:

  • To a solution of 3-bromo-N-tert-butylbenzenesulfonamide (1.0 eq) in an aprotic solvent such as dimethylformamide (DMF) or acetone, add a suitable base (e.g., potassium carbonate, 1.5 eq).

  • Stir the mixture for a short period to allow for the deprotonation of the sulfonamide.

  • Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.2 eq), to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the desired 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide.

The acidity of the N-H proton in the secondary sulfonamide facilitates its deprotonation by a mild base, forming a nucleophilic sulfonamidate anion that readily reacts with the methylating agent.

Comparative Reactivity and Stability

The presence of the N-H proton in 3-bromo-N-tert-butylbenzenesulfonamide imparts a different reactivity profile compared to its N-methylated counterpart.

  • Acidity and Nucleophilicity: The secondary sulfonamide is weakly acidic and can be deprotonated to form a potent nucleophile. This allows for further functionalization at the nitrogen atom. The tertiary sulfonamide lacks this acidic proton and is therefore not readily deprotonated.

  • Chemical Stability: Studies on related N-methylated and non-N-methylated sulfonylhydrazones have shown that N-methylation can enhance chemical stability, particularly towards acid-catalyzed hydrolysis.[5] The non-N-methylated analogs were found to be unstable in acidic conditions, while the N-methylated counterparts remained stable.[5] This suggests that 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide may exhibit greater stability in acidic environments, a property that can be advantageous for oral drug formulations.

  • Metabolic Stability: The N-H bond in secondary sulfonamides can be a site for metabolic transformations, such as oxidation or conjugation. The N-methyl group in the tertiary sulfonamide blocks this site, potentially leading to a different metabolic profile and a longer in vivo half-life.

Predicted Biological Activity and Structure-Activity Relationships

  • Hydrogen Bonding: The ability of 3-bromo-N-tert-butylbenzenesulfonamide to act as a hydrogen bond donor is a critical feature for its interaction with many biological targets. The loss of this hydrogen bond donor in the N-methylated analog could significantly alter its binding affinity and selectivity for specific enzymes or receptors.

  • Conformational Effects: The introduction of the methyl group can induce conformational changes that may either be beneficial or detrimental to binding. The steric bulk of the N-tert-butyl group is already significant, and the addition of a methyl group will further constrain the rotational freedom around the S-N bond.

  • Permeability: N-methylation can influence a compound's ability to cross biological membranes. In a study on sulfonylhydrazones, N-methylated analogs demonstrated an enhanced ability to cross an artificial blood-brain barrier.[5] This suggests that 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide might have better central nervous system (CNS) penetration compared to its non-methylated counterpart.

The choice between a secondary and a tertiary sulfonamide in a drug discovery campaign will, therefore, depend on the specific target and the desired pharmacological profile. If a hydrogen bond donation is crucial for target engagement, the secondary sulfonamide would be preferred. However, if improved metabolic stability, increased lipophilicity, or enhanced membrane permeability is desired, the tertiary sulfonamide may be the more promising candidate.

Conclusion

The comparison between 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide and 3-bromo-N-tert-butylbenzenesulfonamide highlights the profound impact of a single methyl group on the properties of a benzenesulfonamide scaffold. The N-methylated derivative is predicted to have increased lipophilicity, enhanced chemical and metabolic stability, and potentially better membrane permeability, at the cost of losing a key hydrogen bond donor. The synthetic routes to both compounds are well-established, allowing for their ready incorporation into drug discovery pipelines. The decision to pursue either the secondary or tertiary sulfonamide will be guided by the specific requirements of the biological target and the desired pharmacokinetic and pharmacodynamic properties of the final drug candidate. This guide serves as a foundational resource for researchers to make informed decisions in the design and optimization of novel benzenesulfonamide-based therapeutics.

References

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  • Angeli, A., et al. (2012). Secondary and tertiary sulfonamides: a patent review (2008 - 2012). Expert Opinion on Therapeutic Patents, 22(12), 1475–1489. [Link]

  • Nikoofard, H., et al. (2018). Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies. Acta Chimica Slovenica, 65(3), 649–660. [Link]

  • Khan, S. A., & Siddiqui, N. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151. [Link]

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  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • PubChem. N-tert-butyl-2-methylsulfonylbenzenesulfonamide. [Link]

  • Wang, Z., et al. (2022). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]

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A Comparative Guide to the Reactivity of N-H vs. N-Alkylated Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive examination of the chemical reactivity of N-H and N-alkylated benzenesulfonamides. This guide is designed for researchers, scientists, and professionals in drug development who frequently encounter this crucial functional group. Our objective is to provide an in-depth, objective comparison, supported by experimental data and protocols, to inform synthetic strategy and molecular design.

Introduction: The Dichotomy of the Sulfonamide Nitrogen

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry and a versatile functional group in organic synthesis.[1] Its prevalence in marketed drugs underscores its importance.[2] A fundamental distinction within this class of compounds lies at the nitrogen atom: whether it bears a hydrogen (a secondary sulfonamide) or is fully substituted with alkyl groups (a tertiary sulfonamide). This seemingly simple difference profoundly impacts the molecule's electronic properties, nucleophilicity, and overall chemical reactivity, dictating its behavior in synthetic transformations and its role as a protecting group.

This guide will dissect these differences, moving beyond a simple list of reactions to explain the underlying principles that govern their reactivity. We will explore their comparative performance as nucleophiles, their stability, and the strategic implications for deprotection and late-stage functionalization in complex molecule synthesis.

Core Structural and Electronic Differences: The Role of the N-H Proton

The defining feature of an N-H benzenesulfonamide is the presence of a proton on the nitrogen atom. This proton is acidic due to the powerful electron-withdrawing effect of the adjacent sulfonyl group. This acidity is the primary driver of the divergent reactivity between N-H and N-alkylated sulfonamides.

Acidity and pKa

The N-H proton of a benzenesulfonamide is readily removed by a base, forming a resonance-stabilized sulfonamidate anion. This deprotonation is the crucial first step in many reactions where the sulfonamide acts as a nucleophile. The acidity, quantified by the pKa, is a key parameter. While values can vary based on substituents and the solvent, they typically fall in a range that makes deprotonation feasible with common laboratory bases.[3][4]

Compound TypeTypical pKa Range (in DMSO)Key Feature
N-H Benzenesulfonamide16-18Acidic proton allows for deprotonation to form a nucleophilic anion.
N-Alkylated BenzenesulfonamideN/ALacks an acidic proton; the nitrogen is non-nucleophilic.

Data compiled from various sources on sulfonamide acidity.[4][5]

The absence of this acidic proton in N-alkylated analogs renders the nitrogen lone pair significantly less available for donation. The steric bulk of the alkyl groups and the electron-withdrawing power of the sulfonyl group combine to make the nitrogen atom in a tertiary sulfonamide a very poor nucleophile.

Comparative Reactivity as Nucleophiles

The most significant divergence in reactivity is observed when the sulfonamide nitrogen is intended to act as a nucleophile, primarily in alkylation reactions to form N-C bonds.

N-H Benzenesulfonamides: Versatile Nucleophiles

Primary and secondary sulfonamides are excellent pronucleophiles.[6] Upon deprotonation, the resulting anion readily participates in nucleophilic substitution reactions with various electrophiles, most commonly alkyl halides or alcohols under Mitsunobu conditions.[7][8]

This reactivity is fundamental to the synthesis of N-alkylsulfonamides, a common motif in drug discovery.[9] Numerous catalytic methods have been developed to facilitate this transformation, including "borrowing hydrogen" methodologies that use alcohols as alkylating agents, generating water as the only byproduct.[9][10][11]

G

N-Alkylated Benzenesulfonamides: Poor Nucleophiles

In stark contrast, N,N-dialkyl (tertiary) benzenesulfonamides are generally unreactive as nitrogen nucleophiles. The nitrogen lone pair is sterically hindered and its electron density is significantly reduced by the sulfonyl group. Consequently, they do not undergo further alkylation at the nitrogen under standard conditions. This lack of reactivity is a key feature exploited in synthetic chemistry, as the sulfonamide group can protect a primary amine from over-alkylation.[12][13]

Stability and Bond Cleavage: The Sulfonamide as a Protecting Group

The robustness of the sulfonamide bond is a critical consideration, especially when it is employed as a protecting group for amines. The choice between an N-H and an N-alkylated sulfonamide can be influenced by the desired stability and the conditions available for its eventual removal.

Cleavage of the N-S Bond

The sulfonamide bond (N-S) is notoriously stable and often requires harsh conditions for cleavage.[14][15] This stability is a double-edged sword: it makes the sulfonamide an excellent protecting group for amines during multi-step syntheses, but deprotection can be challenging.

Historically, reductive cleavage using harsh reagents like sodium in liquid ammonia or sodium amalgam was required. More contemporary methods have been developed that offer milder conditions:

  • Reductive Cleavage: Reagents like samarium iodide (SmI₂) or low-valent titanium can effectively cleave the N-S bond.[16][17] Recent advances have developed mild methods for the reductive cleavage of secondary sulfonamides, converting them into versatile synthetic intermediates.[18][19][20][21]

  • Photolytic Cleavage: The sulfonamide bond can be susceptible to cleavage upon irradiation with UV light, typically at wavelengths below 3000 angstroms.[15][22]

  • Acidic/Hydrolytic Cleavage: While generally stable, the S-N bond can be cleaved under strong acidic conditions and high temperatures.[14]

The reactivity towards cleavage does not differ dramatically between N-H and N-alkylated sulfonamides at the N-S bond itself, but the nature of the N-substituents can influence the choice of deprotection strategy, particularly for methods targeting the alkyl groups.

Cleavage of the N-C Bond (N-Dealkylation)

For N-alkylated sulfonamides, an alternative deprotection pathway is the cleavage of the nitrogen-carbon (N-C) bond, which regenerates a secondary (N-H) sulfonamide or a primary amine. This is a particularly important transformation in medicinal chemistry, as N-dealkylation is a common metabolic pathway for drugs.[2]

Electrochemical methods, such as the Shono oxidation, provide a means for oxidative N-dealkylation.[2] This process mimics the cytochrome P450-catalyzed metabolism and can be used to synthesize potential metabolites or as a deprotection strategy.[2]

G cluster_NH N-H Sulfonamide Path cluster_NAlk N-Alkylated Sulfonamide Path Start Choose Sulfonamide Strategy Node_NH Use N-H Sulfonamide (e.g., TsNH₂) Start->Node_NH Need N-Nucleophilicity? Node_NAlk Use N-Alkylated Sulfonamide (e.g., TsNR'R'') Start->Node_NAlk Need Inert Protecting Group? Alkylation N-Alkylation (e.g., Mitsunobu, Williamson) Node_NH->Alkylation Deprotection_NS Deprotection (N-S Cleavage) (e.g., SmI₂, HBr/Phenol) Alkylation->Deprotection_NS FinalAmine1 Final Amine Product Deprotection_NS->FinalAmine1 Stability High Stability (Inert to further N-alkylation) Node_NAlk->Stability Deprotection_NC Deprotection (N-C Cleavage) (e.g., Shono Oxidation) Stability->Deprotection_NC FinalAmine2 Final Amine Product Deprotection_NC->FinalAmine2

Experimental Protocols

To provide practical context, we present a detailed, self-validating protocol for a common transformation that highlights the reactivity of N-H sulfonamides.

Protocol: Mitsunobu N-Alkylation of Benzenesulfonamide

This protocol describes the N-alkylation of a primary sulfonamide with an alcohol, a classic transformation leveraging the nucleophilicity of the deprotonated sulfonamide.[6][23][24]

Objective: To synthesize N-benzylbenzenesulfonamide from benzenesulfonamide and benzyl alcohol.

Materials:

  • Benzenesulfonamide (1.0 eq)

  • Benzyl alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF, 10 vol)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzenesulfonamide (1.0 eq) and triphenylphosphine (1.5 eq).

    • Causality: PPh₃ is a key reagent in the Mitsunobu reaction, acting as the oxygen acceptor. An inert atmosphere is crucial as the reagents can be sensitive to moisture and air.

  • Dissolution: Add anhydrous THF (10 vol) and stir the mixture until all solids are dissolved. Then, add benzyl alcohol (1.0 eq).

    • Causality: THF is a common aprotic solvent for this reaction, effectively dissolving the reagents.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: The addition of DIAD is exothermic. Cooling the reaction prevents side reactions and controls the reaction rate. The order of addition is critical; DIAD is added last to the pre-formed mixture of alcohol, nucleophile, and phosphine.[23]

  • DIAD Addition: Add DIAD (1.5 eq) dropwise to the cooled, stirring solution over 10-15 minutes.

    • Causality: Dropwise addition maintains temperature control. A rapid reaction is often indicated by the formation of a white precipitate, which is the byproduct triphenylphosphine oxide (TPPO).

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-8 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Self-Validation: The progress can be monitored by TLC, observing the disappearance of the benzenesulfonamide spot and the appearance of a new, less polar product spot. The formation of solid TPPO is also a visual indicator of reaction progress.[23]

  • Workup: a. Dilute the reaction mixture with ethyl acetate. b. Filter the mixture to remove the precipitated triphenylphosphine oxide. c. Wash the filtrate successively with water and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-benzylbenzenesulfonamide.

Conclusion

The reactivity of a benzenesulfonamide is fundamentally dictated by the substitution at its nitrogen atom.

  • N-H benzenesulfonamides are acidic and serve as excellent pronucleophiles upon deprotonation. This reactivity is the basis for a vast array of N-C bond-forming reactions, making them essential building blocks in synthesis.

  • N-alkylated benzenesulfonamides are non-nucleophilic at the nitrogen. This inertness makes them robust protecting groups, particularly when prevention of over-alkylation is desired. Their deprotection often targets either the highly stable N-S bond or the N-C bond through specific oxidative or reductive methods.

Understanding this fundamental dichotomy is crucial for any chemist working in drug discovery or complex molecule synthesis. The choice between these two classes of sulfonamides is a strategic decision that impacts reaction feasibility, protecting group strategy, and the potential for late-stage functionalization. By appreciating the causality behind their reactivity, researchers can make more informed and effective decisions in the laboratory.

References

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A Comparative Guide to the Analytical Characterization of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectra of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide, a key intermediate in various synthetic pathways. Furthermore, it offers a comparative overview of alternative analytical techniques, furnishing researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate characterization methods for this and similar sulfonamide compounds.

Introduction: The Significance of Sulfonamide Characterization

3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry and materials science. The precise structural elucidation and purity assessment of these molecules are paramount for ensuring the reliability and reproducibility of experimental results, as well as for meeting regulatory standards in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the unambiguous determination of molecular structure. This guide will delve into the detailed interpretation of both ¹H and ¹³C NMR spectra of the title compound and place this technique in context with other powerful analytical methods.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy provides a wealth of information regarding the chemical environment of magnetically active nuclei, such as protons (¹H) and carbon-13 (¹³C). The analysis of chemical shifts, signal multiplicities, and coupling constants allows for a complete assignment of the molecule's structure.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is predicted to exhibit distinct signals corresponding to the aromatic protons and the aliphatic protons of the N-tert-butyl and N-methyl groups.

Table 1: Predicted ¹H NMR Data for 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95ddd1HH-2
~7.70t1HH-4
~7.45t1HH-6
~7.35ddd1HH-5
2.85s3HN-CH₃
1.30s9HN-C(CH₃)₃

The aromatic region of the spectrum is anticipated to be complex due to the meta-substitution pattern. The proton at the 2-position (H-2), being ortho to the electron-withdrawing sulfonyl group and meta to the bromine atom, is expected to be the most downfield. The protons at the 4, 5, and 6-positions will exhibit characteristic splitting patterns (triplets and doublet of doublets of doublets) arising from their coupling with neighboring protons.

The N-methyl group is expected to appear as a sharp singlet at approximately 2.85 ppm. The nine equivalent protons of the N-tert-butyl group will also produce a singlet, shifted further upfield to around 1.30 ppm due to the shielding effect of the neighboring quaternary carbon.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~142.5C-1
~136.0C-3
~130.5C-5
~129.0C-6
~125.0C-4
~122.0C-2
~60.0N-C (CH₃)₃
~35.0N-C H₃
~30.0N-C(C H₃)₃

The carbon atom attached to the sulfonyl group (C-1) and the carbon bearing the bromine atom (C-3) are expected to be the most downfield in the aromatic region. The remaining aromatic carbons will appear in the typical range of 120-135 ppm. The quaternary carbon of the tert-butyl group is predicted around 60 ppm, while the methyl carbons of the tert-butyl and N-methyl groups will be found at approximately 30 ppm and 35 ppm, respectively.

Structural Assignment Visualization

The following diagram illustrates the molecular structure of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide with the predicted NMR assignments.

Caption: Molecular structure of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide with ¹H NMR assignments.

Comparative Analysis of Analytical Techniques

While NMR spectroscopy is unparalleled for structural elucidation, other analytical techniques offer complementary information and may be more suitable for specific applications such as routine purity checks or quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating components of a mixture, making it ideal for purity assessment and quantification.[1] For sulfonamides, reversed-phase HPLC with UV detection is a commonly employed method.[2][3]

  • Advantages: High sensitivity, excellent for determining purity and identifying impurities, well-established methods for quantification.[4]

  • Disadvantages: Does not provide the detailed structural information of NMR, requires reference standards for identification and quantification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.[5] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and specific tool for both qualitative and quantitative analysis.[6][7]

  • Advantages: Extremely high sensitivity (trace level analysis), provides molecular weight information, fragmentation patterns can aid in structural confirmation.[8][9]

  • Disadvantages: Isomeric compounds can be difficult to distinguish without chromatographic separation, can be destructive to the sample.

A Workflow for Method Selection

The choice of analytical technique depends on the specific research question. The following workflow can guide the decision-making process.

G start Analytical Goal q1 Structural Elucidation? start->q1 q2 Purity Assessment? q1->q2 No nmr NMR Spectroscopy q1->nmr Yes q3 Quantitative Analysis? q2->q3 No hplc HPLC-UV q2->hplc Yes q4 Trace Level Detection? q3->q4 No lcms LC-MS q3->lcms Yes q4->lcms Yes end Analysis Complete q4->end No nmr->q2 nmr->end hplc->q3 hplc->end lcms->q4 lcms->end

Caption: Decision workflow for selecting an appropriate analytical technique.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectra on a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 250 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the relaxation delay to 5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare working standards and samples by diluting the stock solution.

  • Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), a UV detector, and an autosampler.[3]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Analysis: Inject 10 µL of each standard and sample. Identify the peak corresponding to 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide by comparing its retention time with that of a reference standard. Calculate the purity based on the peak area percentage.

Conclusion

The comprehensive analysis of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide necessitates a multi-faceted analytical approach. NMR spectroscopy remains the gold standard for unequivocal structural confirmation. However, for routine quality control, purity determination, and quantitative analysis, chromatographic techniques such as HPLC and LC-MS offer superior sensitivity and throughput. By understanding the strengths and limitations of each technique, researchers can design a robust analytical strategy to ensure the quality and integrity of their chemical entities.

References

  • PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • PubMed. (n.d.). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Retrieved from [Link]

  • ACS Publications. (n.d.). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • SlideShare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]

  • Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Retrieved from [Link]

  • IJRTE. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]

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  • Semantic Scholar. (n.d.). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Retrieved from [Link]

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  • PMC. (n.d.). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]

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  • Agilent. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Retrieved from [Link]

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A Comparative Guide to the Mass Spectrometry Analysis of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and reliable characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the analysis of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide, a sulfonamide derivative of interest. By examining various ionization techniques and their resultant fragmentation patterns, this document aims to equip the reader with the expertise to select the most appropriate analytical strategy for this and structurally related molecules.

Introduction to the Analyte and Analytical Challenges

3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is a halogenated organic compound with a molecular weight of 306.22 g/mol .[1] Its structure presents several key features that influence its behavior in a mass spectrometer: a brominated phenyl ring, a sulfonamide core, and N-alkylation with both a methyl and a sterically hindering tert-butyl group. The analytical challenge lies in choosing a technique that provides not only accurate mass determination but also rich structural information through controlled fragmentation, while being robust and sensitive.

This guide will compare three primary mass spectrometry approaches: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-ESI-MS/MS), and Liquid Chromatography-Mass Spectrometry with Atmospheric Pressure Chemical Ionization (LC-APCI-MS/MS).

Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical and is dictated by the analyte's polarity, volatility, and thermal stability. For 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide, both GC-MS and LC-MS platforms offer viable analytical routes, each with distinct advantages and limitations.

Ionization TechniquePrincipleSuitability for the AnalyteExpected Performance
GC-MS (with derivatization) Electron Impact (EI) ionization of volatile and thermally stable compounds.Requires derivatization to improve volatility and thermal stability.[2][3]Provides detailed fragmentation patterns for structural elucidation. High chromatographic resolution.
LC-ESI-MS/MS Soft ionization of polar and semi-polar compounds from a liquid phase.Suitable for direct analysis of the native compound in solution.[4]Excellent sensitivity, provides molecular ion information with controlled fragmentation through MS/MS.
LC-APCI-MS/MS Gas-phase chemical ionization for less polar and more volatile compounds than ESI.A good alternative to ESI, particularly for compounds of moderate polarity.[5]Often less susceptible to matrix effects than ESI and can handle higher flow rates.

Experimental Protocols and Expected Data

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[6] However, many sulfonamides, including our target molecule, may exhibit poor chromatographic performance and thermal degradation. To overcome this, derivatization is often employed to increase volatility and stability.[2][3]

Experimental Workflow: GC-MS with Derivatization

Caption: Workflow for GC-MS analysis with a necessary derivatization step.

Detailed Protocol for GC-MS Analysis (with Methylation):

  • Derivatization: To 100 µL of a solution of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide in a suitable organic solvent, add 50 µL of a methylating agent such as Trimethylsulfonium hydroxide (TMSH).[7] Vortex and incubate at 60°C for 15 minutes.

  • Extraction: After cooling, add 200 µL of water and 500 µL of a non-polar solvent (e.g., hexane). Vortex thoroughly and centrifuge to separate the phases.

  • Sample Preparation for Injection: Carefully transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of solvent (e.g., 100 µL of ethyl acetate).

  • GC-MS Parameters:

    • Injection: 1 µL, splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Initial temperature of 80°C held for 2 minutes, ramp to 180°C at 30°C/min, hold for 2 minutes, then ramp to 280°C at 10°C/min and hold for 5 minutes.[8]

    • MS Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 50-500.

Expected Fragmentation Pattern (GC-EI-MS):

Electron ionization is a "hard" ionization technique that will likely lead to extensive fragmentation. The presence of bromine will result in a characteristic M+2 isotope pattern for bromine-containing fragments.

  • Molecular Ion (M+•): A weak or absent molecular ion peak is expected due to the lability of the molecule under EI conditions.

  • Loss of Methyl Radical (-•CH₃): A peak corresponding to the loss of a methyl group from the tert-butyl moiety is highly probable, leading to a stable tertiary carbocation.

  • Loss of tert-Butyl Radical (-•C(CH₃)₃): Cleavage of the N-tert-butyl bond will result in a significant fragment.

  • Loss of SO₂: A common fragmentation pathway for sulfonamides is the extrusion of sulfur dioxide.[9]

  • Brominated Phenyl Cation: A prominent peak corresponding to the brominated phenyl ring fragment will likely be observed.

  • Formation of tert-Butyl Cation: A peak at m/z 57, corresponding to the tert-butyl cation, is expected to be a major fragment.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS is well-suited for the analysis of less volatile and more polar compounds, making it an excellent choice for the direct analysis of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide without derivatization. Both ESI and APCI are viable ionization sources.

Experimental Workflow: LC-MS/MS

Caption: General workflow for LC-MS/MS analysis.

Detailed Protocol for LC-ESI-MS/MS and LC-APCI-MS/MS:

  • Sample Preparation: Dissolve the analyte in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL. Filter the solution through a 0.22 µm syringe filter.

  • LC Parameters:

    • LC System: A standard HPLC or UPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Parameters (ESI - Positive Mode):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 600 L/hr.

    • Collision Energy (for MS/MS): Ramped to induce fragmentation.

  • MS Parameters (APCI - Positive Mode):

    • Corona Current: 4 µA.

    • Cone Voltage: 35 V.

    • Probe Temperature: 450°C.

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 500 L/hr.

    • Collision Energy (for MS/MS): Ramped to induce fragmentation.

Expected Fragmentation Patterns (LC-ESI/APCI-MS/MS):

Both ESI and APCI are "soft" ionization techniques that will readily produce the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.

  • Precursor Ion ([M+H]⁺): The base peak in the MS1 spectrum will be the protonated molecule, showing the characteristic bromine isotope pattern.

  • Loss of Isobutylene: A characteristic fragmentation of N-tert-butyl compounds is the loss of isobutylene (C₄H₈).

  • Loss of tert-Butyl Group: Cleavage of the N-tert-butyl bond.

  • Loss of SO₂: Similar to EI, the neutral loss of sulfur dioxide is a likely fragmentation pathway.[9]

  • Cleavage of the Sulfonamide Bond: Fragmentation at the S-N bond can occur.

Comparison of Performance and Recommendations

TechniqueProsConsBest For
GC-MS High chromatographic resolution. Detailed, library-searchable EI spectra.Requires derivatization, which adds complexity and potential for sample loss. Not suitable for thermally labile compounds.Definitive structural elucidation when a reference spectrum is available.
LC-ESI-MS/MS High sensitivity. No derivatization needed. Soft ionization preserves the molecular ion.Can be susceptible to matrix effects and ion suppression.Quantitative analysis and confirmation of identity for moderately polar compounds.
LC-APCI-MS/MS Tolerant of higher flow rates and less susceptible to some matrix effects compared to ESI. Good for moderately polar to non-polar compounds.[5]Generally less sensitive than ESI for polar compounds.Analysis of complex matrices where ESI may suffer from suppression.

Recommendation:

For routine analysis and quantification of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide, LC-ESI-MS/MS is the recommended starting point due to its high sensitivity and the ability to analyze the compound directly without derivatization. If matrix effects are a concern, or if the compound shows better ionization efficiency with APCI, LC-APCI-MS/MS is an excellent alternative. GC-MS with derivatization should be considered for in-depth structural confirmation, especially if a spectral library of related compounds is available for comparison.

Conclusion

The mass spectrometric analysis of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide can be successfully achieved using several complementary techniques. The choice between GC-MS and LC-MS (with ESI or APCI) will depend on the specific analytical goals, such as the need for high-throughput quantification versus detailed structural elucidation. By understanding the principles and expected outcomes of each method as outlined in this guide, researchers can develop and validate robust and reliable analytical protocols for this and other novel sulfonamide derivatives.

References

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  • Tsikas, D., et al. (2019). GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine. Journal of Chromatography B, 1134-1135, 121865. Available at: [Link]

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  • Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. Available at: [Link]

  • Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Available at: [Link]

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  • PubChem. (n.d.). 3-Bromo-N-tert-butylbenzene-1-sulfonamide. Available at: [Link]

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A Comparative Guide to Catalytic N-tert-butylation of Sulfonamides for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and agrochemical development, the sulfonamide functional group remains a cornerstone of molecular design. Its unique physicochemical properties, including the ability to act as a bioisostere of carboxylic acids and engage in crucial hydrogen bonding interactions, have cemented its role in a myriad of therapeutic agents.[1] The strategic modification of the sulfonamide nitrogen, particularly through the introduction of a tert-butyl group, offers a powerful tool to modulate a molecule's lipophilicity, metabolic stability, and conformational rigidity. This guide provides an in-depth comparative analysis of key catalytic methodologies for the N-tert-butylation of sulfonamides, offering researchers, scientists, and drug development professionals the critical insights needed to select and implement the most effective synthetic strategies.

The Strategic Importance of N-tert-butyl Sulfonamides

The introduction of a bulky tert-butyl group onto the sulfonamide nitrogen can have profound effects on a molecule's pharmacological profile. This substitution prevents N-dealkylation, a common metabolic pathway, thereby enhancing the compound's in vivo half-life. Furthermore, the steric hindrance imparted by the tert-butyl group can lock the conformation of the molecule, leading to higher binding affinity and selectivity for its biological target. Given these advantages, the development of efficient and scalable methods for N-tert-butylation is of paramount importance.

Comparative Analysis of Catalytic Systems

The N-tert-butylation of sulfonamides is typically achieved through acid-catalyzed reactions involving a source of the tert-butyl cation. Here, we compare two prominent approaches: a classic homogenous acid catalysis method and a more modern, sustainable approach using a solid acid catalyst.

Method 1: Homogeneous Catalysis with Perchloric Acid and tert-Butyl Acetate

A long-standing method for tert-butylation involves the use of a strong Brønsted acid in conjunction with a tert-butylating agent. Perchloric acid (HClO₄) in tert-butyl acetate has been a common choice for this transformation, particularly for the analogous tert-butylation of amino acids.[2]

Reaction Principle: The strong acid protonates the tert-butyl acetate, facilitating the formation of a tert-butyl cation. This highly electrophilic intermediate is then attacked by the nucleophilic nitrogen of the sulfonamide to form the N-tert-butylated product.

Causality of Experimental Choices: The use of tert-butyl acetate serves as both the solvent and the source of the tert-butyl group. Perchloric acid is a strong, non-coordinating acid that effectively promotes the formation of the tert-butyl cation. However, the use of perchloric acid is often discouraged due to its hazardous and potentially explosive nature.[2]

Method 2: Heterogeneous Catalysis with Montmorillonite K-10

In a move towards greener and safer chemistry, solid acid catalysts have emerged as a viable alternative to hazardous mineral acids. Montmorillonite K-10, a type of clay, is an inexpensive, non-corrosive, and reusable solid acid catalyst that can effectively promote various organic transformations.[3][4] While direct protocols for N-tert-butylation of sulfonamides are not extensively documented, its proven efficacy in related acid-catalyzed reactions, such as the synthesis of N-sulfonylimines from sulfonamides and aldehydes, underscores its potential.[3]

Reaction Principle: The Brønsted and Lewis acid sites on the surface of Montmorillonite K-10 can activate the tert-butylating agent (e.g., tert-butanol or isobutylene) to generate the tert-butyl cation, which then reacts with the sulfonamide.

Causality of Experimental Choices: Montmorillonite K-10 offers the advantages of operational simplicity, ease of separation from the reaction mixture, and reusability, making it an environmentally benign choice.[4][5] The reaction can often be performed under milder conditions compared to those requiring strong, corrosive acids.

Performance Comparison

FeatureMethod 1: Perchloric Acid / tert-Butyl AcetateMethod 2: Montmorillonite K-10
Catalyst Perchloric Acid (HClO₄)Montmorillonite K-10
tert-Butyl Source tert-Butyl Acetatetert-Butanol or Isobutylene (postulated)
Typical Conditions Often requires stoichiometric acid, can be slow and may stall[6]Catalytic amounts, potentially milder conditions
Advantages Established methodology for related transformationsEnvironmentally benign, reusable catalyst, operational simplicity[3][4]
Disadvantages Hazardous and potentially explosive catalyst, often slow, may give incomplete conversion[2][6]Limited direct literature for this specific reaction, may require higher temperatures
Work-up Neutralization of strong acid requiredSimple filtration to remove the catalyst[4]

Experimental Protocols

General Experimental Workflow

Caption: General workflow for catalytic N-tert-butylation of sulfonamides.

Protocol 1: N-tert-butylation using Perchloric Acid (Adapted from analogous reactions)

Disclaimer: Perchloric acid is a strong oxidizing agent and can be explosive. This procedure should only be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a stirred suspension of the primary sulfonamide (1.0 mmol) in tert-butyl acetate (10 mL), cautiously add a solution of 70% perchloric acid (1.1 mmol) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Postulated N-tert-butylation using Montmorillonite K-10
  • Catalyst Activation: Activate Montmorillonite K-10 by heating at 120 °C under vacuum for 4 hours prior to use.[3]

  • Reaction Setup: To a flame-dried round-bottom flask, add the primary sulfonamide (1.0 mmol), activated Montmorillonite K-10 (100 mg, 10 wt%), and tert-butanol (5.0 mmol) in an anhydrous solvent such as toluene (10 mL).

  • Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the Montmorillonite K-10 catalyst. Wash the catalyst with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights

The N-tert-butylation of sulfonamides under acidic conditions proceeds via the formation of a tert-butyl cation, a highly reactive carbocation.

reaction_mechanism cluster_catalyst Catalyst Action cluster_nucleophilic_attack Nucleophilic Attack cluster_deprotonation Deprotonation tBuOH tert-Butanol tBuOH2_plus Protonated tert-Butanol tBuOH->tBuOH2_plus + H⁺ H_plus H⁺ (from Acid Catalyst) tBu_cation tert-Butyl Cation tBuOH2_plus->tBu_cation - H₂O Sulfonamide R-SO₂NH₂ tBu_cation->Sulfonamide H2O Water Intermediate Protonated Product Sulfonamide->Intermediate + tert-Butyl Cation Product N-tert-butyl Sulfonamide R-SO₂NH-tBu Intermediate->Product - H⁺

Caption: Proposed mechanism for acid-catalyzed N-tert-butylation of sulfonamides.

The reaction is initiated by the protonation of the tert-butylating agent (e.g., tert-butanol) by the acid catalyst, followed by the loss of a water molecule to generate the tert-butyl cation. The sulfonamide nitrogen then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation yields the final N-tert-butylated sulfonamide and regenerates the acid catalyst.

Conclusion and Future Perspectives

The N-tert-butylation of sulfonamides is a valuable transformation in medicinal and agricultural chemistry. While traditional methods employing strong, hazardous acids are effective, the field is increasingly moving towards safer and more sustainable alternatives. Solid acid catalysts like Montmorillonite K-10 represent a promising avenue for future development in this area. Further research is warranted to fully explore the scope and limitations of these heterogeneous catalysts for the N-tert-butylation of a diverse range of sulfonamides. The optimization of reaction conditions and a deeper understanding of the catalyst-substrate interactions will be crucial for the widespread adoption of these greener methodologies in both academic and industrial settings.

References

  • Studley, J. Put and Take Shakes It Up. Scientific Update. March 19, 2024. [Link]

  • Jin, T.-S., Yu, M.-J., Liu, L.-B., Zhao, Y., & Li, T.-S. Efficient and convenient procedure for preparation of N-sulfonylimines catalyzed by montmorillonite K-10. ResearchGate. [Link]

  • Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Institutes of Health. [Link]

  • Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. [Link]

  • Ogasa, C., Kayano, K., & Namba, K. A simple and powerful tert-butylation of carboxylic acids and alcohols. Synfacts. 2024, 20(03), 0271. [Link]

  • Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PubMed. [Link]

  • D'yakonov, V. A., Kovyazin, P. V., Dzhemilev, U. M. Montmorillonite K 10 and montmorillonite KSF as new and reusable catalysts for conversion of amines to N-tert-butylcarbamates. ResearchGate. [Link]

  • Nino, R., Aprile, S., & Protopapa, C. Montmorillonite K10: An Efficient Organo-Heterogeneous Catalyst for Synthesis of Benzimidazole Derivatives. MDPI. [Link]

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validation of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

An Expert’s Guide to the Validation of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide Purity by High-Performance Liquid Chromatography

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method to determine the purity of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring a robust and reliable analytical procedure fit for its intended purpose.

Introduction: The Analytical Imperative

3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide (CAS: 1187386-30-6, Molecular Formula: C₁₁H₁₆BrNO₂S, Molecular Weight: 306.22 g/mol ) is a sulfonamide derivative often used as an intermediate in pharmaceutical synthesis.[1] The purity of such intermediates is a critical quality attribute, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy.

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2][3] This guide details a systematic approach to developing a stability-indicating HPLC method and validating it according to the stringent standards set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guidelines.[4][5]

Foundational Strategy: HPLC Method Development

The objective is to create a method that separates the main compound from any potential process-related impurities or degradation products. The molecular structure, featuring a substituted benzene ring, makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection.

Rationale for Chromatographic Conditions
  • Column Chemistry: The analyte is a relatively nonpolar molecule, making a hydrophobic stationary phase ideal. A C18 (octadecylsilane) column is the universal choice for such compounds, offering excellent retention and selectivity.[6] A standard dimension of 4.6 x 250 mm with a 5 µm particle size provides a good balance between efficiency and backpressure.

  • Mobile Phase Selection: A typical mobile phase for sulfonamides consists of an aqueous component and an organic modifier.[7]

    • Aqueous Phase: 0.1% Acetic Acid in Water. The acidic pH suppresses the ionization of any residual silanol groups on the silica backbone of the column, preventing peak tailing and improving peak shape.

    • Organic Phase: Acetonitrile. It is chosen for its low viscosity and UV transparency.

  • Elution Mode: A gradient elution is selected over an isocratic one. This is a critical choice for purity analysis, as it ensures that impurities with a wide range of polarities, from early-eluting polar compounds to late-eluting nonpolar ones, are effectively separated and eluted from the column within a reasonable runtime.

  • Detection Wavelength: The benzenoid structure will exhibit strong UV absorbance. While a common wavelength like 254 nm can be used, it is imperative to determine the wavelength of maximum absorbance (λmax) using a Photo Diode Array (PDA) detector.[2][6] This maximizes sensitivity and minimizes interference. For this guide, we will proceed with a proposed wavelength of 265 nm.[2]

  • Sample Diluent: The diluent should fully dissolve the sample and be compatible with the mobile phase. A mixture of water and acetonitrile is a suitable choice.

Optimized Chromatographic Conditions
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 265 nm
Injection Volume 10 µL
Sample Diluent Water:Acetonitrile (50:50, v/v)

The Core of Confidence: HPLC Method Validation Protocol

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. The following protocols are designed based on ICH Q2(R2) guidelines to establish a self-validating system of analytical trust.[5][8][9]

G cluster_dev Phase 1: Development cluster_val Phase 2: Validation Dev Method Development & Optimization SysSuit System Suitability Testing Dev->SysSuit Spec Specificity SysSuit->Spec Proceed to Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob G center Reliable Method acc Accuracy (Closeness to True Value) center->acc prec Precision (Agreement Between Measurements) center->prec lin Linearity (Proportional Response) center->lin spec Specificity (Discrimination) center->spec acc->prec 互相依赖 lin->acc 是准确度的基础 lin->prec 是精度的基础

Sources

A Comparative Guide to Brominating Agents: Evaluating 3-Bromo-N-t-butyl-N-methylbenzenesulfonamide Against Industry Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise and selective introduction of bromine atoms into molecular scaffolds is a cornerstone of modern organic synthesis. The choice of a brominating agent is critical, influencing not only the yield and regioselectivity of the reaction but also its safety and environmental impact. This guide provides an in-depth comparison of 3-Bromo-N-t-butyl-N-methylbenzenesulfonamide alongside established brominating agents such as N-Bromosuccinimide (NBS), Dibromoisocyanuric acid (DBI), and molecular bromine (Br₂). While direct comparative experimental data for this compound is not yet prevalent in published literature, this guide will offer a prospective analysis of its potential reactivity based on the known chemistry of N-bromo sulfonamides, alongside a robust comparison of the aforementioned industry-standard reagents.

The Landscape of Brominating Agents: A Comparative Overview

The ideal brominating agent offers a balance of reactivity, selectivity, safety, and ease of handling. The selection process is often dictated by the nature of the substrate and the desired outcome of the bromination reaction.

Reactivity and Selectivity Profiles

The reactivity of a brominating agent determines its ability to brominate a substrate under a given set of conditions, while selectivity refers to its preference for a particular position on the molecule.

  • Molecular Bromine (Br₂): As the elemental source of bromine, Br₂ is a powerful and versatile brominating agent. It is highly reactive and can be used for the bromination of a wide range of substrates, including alkenes, alkynes, and aromatic compounds. However, its high reactivity can lead to a lack of selectivity and the formation of multiple byproducts. For aromatic bromination, a Lewis acid catalyst is typically required to enhance the electrophilicity of the bromine.[1]

  • N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[2] It is a versatile reagent used for the selective bromination of allylic and benzylic positions via a free-radical mechanism, a reaction known as the Wohl-Ziegler reaction.[3] NBS can also be used for the electrophilic bromination of activated aromatic rings.[4] The selectivity of NBS can often be tuned by the choice of solvent and reaction conditions.[5]

  • Dibromoisocyanuric acid (DBI): DBI is a potent N-bromo compound that often surpasses NBS in reactivity, particularly for the bromination of deactivated aromatic systems under mild conditions.[6][7] It is a solid reagent that is considered a safer alternative to liquid bromine.[8]

The following table summarizes the general reactivity and primary applications of these established brominating agents.

ReagentFormulaMolecular Weight ( g/mol )FormKey ApplicationsAdvantagesDisadvantages
Molecular Bromine Br₂159.81Fuming red-brown liquidElectrophilic addition to alkenes and alkynes, aromatic bromination (with Lewis acid), α-bromination of carbonyls.[8]Strong brominating agent, readily available.[8]Highly corrosive, toxic, and difficult to handle due to high vapor pressure. Reactions can be exothermic and produce HBr as a corrosive byproduct.[8]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂177.98White crystalline solidAllylic and benzylic bromination, bromohydrin formation, α-bromination of carbonyls.[2][8]Easy to handle solid, provides a low, constant concentration of Br₂ during the reaction, which can improve selectivity.[2]Can be less reactive than Br₂. Purity can affect reaction outcomes.[9]
Dibromoisocyanuric acid (DBI) C₃HBr₂N₃O₃310.88SolidBromination of activated and deactivated aromatic compounds.[6]Mild and highly effective, superior brominating ability compared to NBS for some substrates.[7]Less commonly used than NBS or Br₂.[8]
Mechanistic Considerations

The mechanism of bromination is highly dependent on the reagent and the substrate.

  • Electrophilic Aromatic Substitution (SEAr): The bromination of aromatic compounds typically proceeds through an SEAr mechanism.[10][11] The brominating agent, often activated by a Lewis acid in the case of Br₂, generates a highly electrophilic bromine species that is attacked by the electron-rich aromatic ring. This forms a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), which then loses a proton to restore aromaticity.[12]

Caption: Generalized mechanism of electrophilic aromatic bromination.

  • Free Radical Bromination: The bromination of allylic and benzylic C-H bonds with NBS proceeds via a free-radical chain reaction.[2] The reaction is typically initiated by light or a radical initiator, which generates a bromine radical. This radical then abstracts a hydrogen atom from the allylic or benzylic position to form a resonance-stabilized radical intermediate. This intermediate then reacts with a molecule of Br₂ (present in low concentrations from the reaction of NBS with HBr) to yield the brominated product and another bromine radical, which continues the chain.[2]

Caption: Simplified workflow of free radical benzylic/allylic bromination.

A Prospective Look at this compound

While direct comparative studies on the brominating capabilities of this compound are scarce in peer-reviewed literature, we can infer its potential reactivity based on the known chemistry of N-bromo sulfonamides.

Structural Features and Potential Reactivity

This compound belongs to the class of N-bromo sulfonamides. The key structural feature influencing its potential as a brominating agent is the N-Br bond, which is polarized towards the nitrogen atom, rendering the bromine atom electrophilic. The reactivity of N-bromo sulfonamides can be modulated by the electronic and steric nature of the substituents on the sulfonamide nitrogen and the aromatic ring.

The presence of the electron-withdrawing benzenesulfonyl group is expected to enhance the electrophilicity of the bromine atom, potentially making it a more potent brominating agent than N-bromo amides like NBS under certain conditions. N-halosulfonamides are known to be effective reagents for a variety of organic transformations, including halogenation and oxidation reactions.[13] The bulky t-butyl group on the nitrogen atom may introduce steric hindrance, which could influence the regioselectivity of its reactions.

Hypothetical Comparison with NBS and DBI

Based on the general reactivity trends of N-halo reagents, we can hypothesize the following:

  • Reactivity: this compound might exhibit reactivity intermediate between or comparable to NBS and DBI for electrophilic aromatic bromination, particularly for activated aromatic systems. The electron-withdrawing nature of the sulfonyl group could make it more reactive than NBS.

  • Selectivity: The steric bulk of the t-butyl group could potentially lead to higher regioselectivity in certain bromination reactions, favoring attack at less sterically hindered positions.

  • Handling and Stability: As a solid, it is likely to be easier and safer to handle than liquid bromine. Its stability would need to be experimentally determined, but N-bromo compounds are generally handled with care and stored in cool, dark conditions.[14]

Proposed Experimental Protocol for Comparative Reactivity Analysis

To rigorously evaluate the performance of this compound, a standardized experimental protocol is essential. The following proposed workflow is designed to compare its reactivity and selectivity against NBS in the electrophilic bromination of a model substrate, anisole.

Objective

To compare the reactivity and regioselectivity of this compound and N-Bromosuccinimide (NBS) in the bromination of anisole.

Materials
  • Anisole

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane) for GC analysis

Experimental Workflow

Caption: A generalized workflow for the comparative bromination experiment.

Step-by-Step Procedure
  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stirrers, dissolve anisole (1.0 mmol) and the internal standard in anhydrous DCM (10 mL).

  • Reagent Addition: Cool the flasks to 0°C in an ice bath. To one flask, add this compound (1.0 mmol) in one portion. To the other flask, add NBS (1.0 mmol) in one portion.

  • Reaction Monitoring: Allow the reactions to warm to room temperature and stir for a predetermined time (e.g., 2 hours). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, quench the reactions by adding saturated aqueous sodium thiosulfate solution (10 mL). Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Isolation and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by GC-MS to determine the conversion and the ratio of isomeric products (ortho- vs. para-bromoanisole). Further purification by column chromatography can be performed to isolate the products for full characterization by ¹H and ¹³C NMR spectroscopy.[15]

Safety and Handling Considerations

All brominating agents should be handled with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.[16][17] Reactions should be conducted in a well-ventilated fume hood.[11] N-bromo compounds can be moisture-sensitive and may decompose upon exposure to light and heat.[14] It is crucial to consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The selection of an appropriate brominating agent is a critical decision in the design of a synthetic route. While established reagents like NBS and DBI offer predictable reactivity and a wealth of literature precedent, the exploration of novel reagents is essential for advancing the field. This compound presents an intriguing, yet underexplored, potential alternative. Based on the chemistry of related N-bromo sulfonamides, it is hypothesized to be a reactive and potentially selective brominating agent. The proposed experimental protocol provides a clear and robust framework for its direct comparison with industry-standard reagents. Such studies are vital for expanding the synthetic chemist's toolkit and enabling the development of more efficient, selective, and safer bromination methodologies.

References

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A Senior Application Scientist's Guide to the Biological Activity of Substituted Benzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure in the design of a multitude of therapeutic agents. Its remarkable versatility stems from the synthetically accessible sulfonyl group (-SO₂NH-) and the phenyl ring, which can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the diverse biological activities of substituted benzenesulfonamide analogs, supported by experimental data and methodological insights to aid in the rational design of next-generation therapeutics.

The Landscape of Biological Targets and Mechanisms

Benzenesulfonamide derivatives exert their biological effects by targeting a wide array of proteins. The primary sulfonamide group is a key pharmacophore, often acting as a zinc-binding group (ZBG) that coordinates with the Zn²⁺ ion within the active site of metalloenzymes.[1] However, their mechanisms are not limited to this interaction, showcasing the scaffold's adaptability.

Key Molecular Targets:
  • Carbonic Anhydrases (CAs): These zinc-containing enzymes catalyze the reversible hydration of CO₂ to bicarbonate and protons, playing a critical role in pH regulation and various physiological processes.[2][3] Inhibition of specific CA isoforms is a major mechanism for the anticancer, anticonvulsant, and diuretic effects of sulfonamides.[1][4]

  • Dihydropteroate Synthase (DHPS): In bacteria, this enzyme is crucial for the synthesis of folic acid. Benzenesulfonamides, particularly those mimicking the structure of p-aminobenzoic acid (PABA), act as competitive inhibitors, leading to the antibacterial effects famously associated with sulfa drugs.[5][6]

  • Receptor Tyrosine Kinases (RTKs): Overexpression or mutation of RTKs is a hallmark of many cancers.[7] Certain benzenesulfonamide analogs have been developed as kinase inhibitors, interfering with signaling pathways that control cell proliferation, survival, and migration.[7]

  • 5-Lipoxygenase (5-LO) and Cyclooxygenases (COX): These enzymes are central to the inflammatory cascade, producing leukotrienes and prostaglandins, respectively.[8][9] Benzenesulfonamide-based compounds can inhibit these enzymes, leading to potent anti-inflammatory effects.[8][10]

The strategic placement of various substituents on the benzenesulfonamide core dictates which target is engaged and with what affinity, forming the basis of the structure-activity relationship (SAR).

dot graph [layout=neato, overlap=false, splines=true, size="7.6,5!", bgcolor="#F1F3F4"] node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

// Central Node BSF [label="Benzenesulfonamide\nCore Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];

// Biological Activities Anticancer [label="Anticancer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antimicrobial [label="Antimicrobial", fillcolor="#FBBC05", fontcolor="#202124"]; AntiInflammatory [label="Anti-inflammatory", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anticonvulsant [label="Anticonvulsant", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Targets CA [label="Carbonic Anhydrases\n(e.g., CA IX, XII)", fillcolor="#FFFFFF", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinases (e.g., TrkA)", fillcolor="#FFFFFF", fontcolor="#202124"]; DHPS [label="Dihydropteroate\nSynthase", fillcolor="#FFFFFF", fontcolor="#202124"]; COX [label="COX-1 / COX-2", fillcolor="#FFFFFF", fontcolor="#202124"]; FiveLO [label="5-Lipoxygenase", fillcolor="#FFFFFF", fontcolor="#202124"]; CA_brain [label="Carbonic Anhydrases\n(e.g., CA II, VII)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections BSF -> Anticancer [color="#EA4335"]; BSF -> Antimicrobial [color="#FBBC05"]; BSF -> AntiInflammatory [color="#34A853"]; BSF -> Anticonvulsant [color="#5F6368"];

Anticancer -> CA [label=" Inhibition", color="#EA4335"]; Anticancer -> RTK [label=" Inhibition", color="#EA4335"]; Antimicrobial -> DHPS [label=" Inhibition", color="#FBBC05"]; AntiInflammatory -> COX [label=" Inhibition", color="#34A853"]; AntiInflammatory -> FiveLO [label=" Inhibition", color="#34A853"]; Anticonvulsant -> CA_brain [label=" Inhibition", color="#5F6368"]; dot Figure 1: Major biological activities of benzenesulfonamide analogs and their primary molecular targets.

Comparative Analysis of Biological Activities

The efficacy of a benzenesulfonamide analog is highly dependent on its substitution pattern. This section compares the performance of various derivatives across key therapeutic areas, supported by quantitative data.

Anticancer Activity

The anticancer properties of benzenesulfonamides are predominantly linked to the inhibition of tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII.[1] These enzymes are overexpressed in many hypoxic tumors, contributing to the acidification of the tumor microenvironment and promoting cancer cell survival and metastasis.[1]

Structure-Activity Relationship Insights:

  • Primary Sulfonamide: This group is essential for anchoring to the zinc ion in the CA active site.[11]

  • Tail Modifications: Attaching heterocyclic rings (e.g., triazoles, pyridines) or bulky aromatic groups to the core structure can enhance selectivity and potency for specific CA isoforms.[11][12] For instance, the SLC-0111 analog, which entered clinical trials, features a urea linker and a hydrophobic tail that confer selectivity for CA IX.[1][11]

  • Kinase Inhibition: Other analogs target RTKs like TrkA, which are implicated in glioblastoma (GBM).[7] Compound AL106 , a benzenesulfonamide-hydrazone derivative, showed a potent anti-GBM effect with an IC₅₀ value of 58.6 µM by interacting with TrkA.[7]

Table 1: Comparative Anticancer Activity of Benzenesulfonamide Analogs (CA Inhibition)

Compound Target Isoform Inhibition Constant (Kᵢ) Selectivity Profile Reference
Acetazolamide (Standard) hCA IX 25.7 nM Broad Spectrum Inhibitor [2]
SLC-0111 hCA IX - (Phase I Drug) Selective for CA IX/XII over CA I/II [1][11]
Compound 3l (Thiourea deriv.) hCA IX / hCA XII 32.1 nM / 5.8 nM Highly selective for tumor-associated isoforms [2]
Coumarin deriv. I hCA IX 25.04 nM Potent inhibitor, comparable to standard [1]

| Triazolo-pyridine 17 | hCA IX | - (Most effective in series) | High sensitivity for hCA IX |[12] |

Antimicrobial Activity

The classic mechanism of antimicrobial sulfonamides is the inhibition of bacterial DHPS. Structure-activity relationship studies reveal that mimicking PABA is key.[5]

Structure-Activity Relationship Insights:

  • Para-Substitution: A methyl group at the para-position of the phenyl ring (p-toluenesulfonamide) often enhances antimicrobial properties compared to unsubstituted benzenesulfonamide analogs.[5] This is thought to better mimic the PABA structure required for folic acid synthesis by microorganisms.[5]

  • Lipophilicity: Increased lipophilicity, often achieved by adding bulky groups or increasing alkyl chain length, can correlate with increased antimicrobial activity.

  • Heterocyclic Moieties: Incorporation of moieties like imidazole can yield potent activity against multidrug-resistant strains, such as Mycobacterium abscessus.[13]

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound Series/Analog Target Microorganism MIC (mg/mL or µg/mL) Key Structural Feature Reference
Carboxamide deriv. 4d E. coli 6.72 mg/mL Carboxamide functionality [5][14]
Carboxamide deriv. 4h S. aureus 6.63 mg/mL Carboxamide functionality [5][14]
Carboxamide deriv. 4a P. aeruginosa 6.67 mg/mL Carboxamide functionality [5][14]
Imidazole deriv. 1C E. coli 50 µg/mL 4-methyl-N-(2-nitrophenyl) [6]

| Thiazolone deriv. 4e | S. aureus | 80.69% inhibition at 50 µg/mL | Aryl thiazolone-benzenesulfonamide |[1] |

Anti-inflammatory Activity

Benzenesulfonamides can exert anti-inflammatory effects through multiple mechanisms, including the inhibition of COX and 5-LO enzymes and the stabilization of lysosomal membranes.[8][10]

Structure-Activity Relationship Insights:

  • Dual Inhibition: An N-phenylbenzenesulfonamide derivative (compound 47 ) was identified as a potent dual inhibitor of 5-LO (IC₅₀ = 0.4 µM in cells) and microsomal prostaglandin E2 synthase-1 (mPGES-1), effectively down-regulating pro-inflammatory lipid mediators.[8]

  • Membrane Stabilization: Certain derivatives can stabilize red blood cell membranes, which is analogous to lysosomal membrane stabilization.[10] This prevents the release of inflammatory enzymes from lysosomes during cellular stress.[10]

  • COX Inhibition: Some compounds have been shown to reduce the levels of both COX-1 and COX-2, key enzymes in the prostaglandin synthesis pathway.[9]

Table 3: Comparative Anti-inflammatory Activity

Compound/Analog Mechanism/Assay Potency/Result Key Structural Feature Reference
Compound 47 5-LO Inhibition (intact cells) IC₅₀ = 0.4 µM N-phenylbenzenesulfonamide [8]
Carboxamide deriv. 4a Carrageenan-induced paw edema 94.69% inhibition at 1 hr Carboxamide functionality [5][15]
Carboxamide deriv. 4c Carrageenan-induced paw edema 94.69% inhibition at 1 hr Carboxamide functionality [5][15]
Indomethacin (Standard) Carrageenan-induced paw edema 78.76% inhibition at 1 hr - [5][15]

| Spirotriazolotriazine 3 | RBC Membrane Stabilization | 95.2% inhibition at 400 µg/mL | Spirotriazolotriazine moiety |[9] |

Experimental Protocols for Activity Assessment

To ensure the trustworthiness and reproducibility of findings, robust and self-validating experimental protocols are paramount.[16] Below are representative, detailed methodologies for assessing key biological activities.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the CO₂ hydration activity of a specific CA isoform.[2]

Causality: The choice of a stopped-flow spectrophotometer is critical. This instrument allows for the measurement of rapid kinetic events, such as the CA-catalyzed hydration of CO₂, by monitoring the associated pH change with an indicator dye. The rate of pH change is directly proportional to enzyme activity.

Protocol Steps:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES-Tris, pH 7.5).

    • Prepare a stock solution of the CA enzyme (e.g., hCA IX) at a concentration of ~10 µM in the buffer.

    • Prepare stock solutions of the test compounds and a standard inhibitor (Acetazolamide) in DMSO.

    • Prepare a solution of the pH indicator (e.g., 0.2 mM p-Nitrophenol).

  • Assay Procedure:

    • The assay is performed using a stopped-flow instrument. Syringe A contains the enzyme solution and the pH indicator. Syringe B contains CO₂-saturated water (the substrate).

    • Control (Uninhibited) Measurement: Equilibrate both syringes to the assay temperature (e.g., 25°C). Rapidly mix the contents and record the absorbance change of the indicator over time as the pH drops. The initial slope of this curve represents the uninhibited enzyme velocity.

    • Inhibited Measurement: Add varying concentrations of the test compound (or standard) to Syringe A. Allow a 5-minute pre-incubation period for the inhibitor to bind to the enzyme.

    • Repeat the mixing step and record the inhibited reaction rates.

  • Data Analysis & Validation:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Self-Validation: The positive control (Acetazolamide) must yield an IC₅₀ value within the expected literature range. The negative control (DMSO vehicle) should show no significant inhibition. The coefficient of variation between replicate measurements should be less than 15%.

dot digraph [bgcolor="#F1F3F4"] { graph [rankdir=LR, splines=true, size="7.6,4!", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.15]; edge [fontname="Arial", fontsize=9];

} dot Figure 2: Experimental workflow for the in vitro Carbonic Anhydrase (CA) inhibition assay.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Causality: The broth microdilution method is a quantitative technique that allows for the simultaneous testing of multiple compounds at various concentrations. Using a standardized bacterial inoculum and growth medium ensures that the results are reproducible and comparable across different studies.

Protocol Steps:

  • Preparation:

    • Prepare sterile Mueller-Hinton Broth (MHB) for bacteria.

    • Culture the target microorganism (e.g., E. coli ATCC 25922) overnight.

    • Adjust the turbidity of the overnight culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in MHB to obtain the final inoculum of ~1.5 x 10⁶ CFU/mL.

    • Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using MHB.

  • Inoculation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension. The final volume in each well should be 100 µL.

  • Controls (Self-Validation):

    • Positive Control: A well containing a known antibiotic (e.g., Ciprofloxacin) to confirm the susceptibility of the test organism.

    • Negative (Growth) Control: A well containing only the bacterial inoculum and MHB (with DMSO vehicle if used) to ensure the bacteria are viable and growing properly.

    • Sterility Control: A well containing only sterile MHB to check for contamination.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. A viability indicator like resazurin can be added to aid visualization.

Conclusion and Future Perspectives

The benzenesulfonamide scaffold remains a highly valuable platform in drug discovery, demonstrating a remarkable breadth of biological activity. The key to unlocking its full potential lies in the rational design of substituents to achieve high potency and, crucially, selectivity for the desired biological target. Future research will likely focus on developing isoform-selective CA inhibitors with improved pharmacokinetic profiles for oncology and neurology, as well as novel antimicrobial analogs that can overcome existing resistance mechanisms. The integration of computational modeling with robust experimental validation will continue to accelerate the discovery of innovative benzenesulfonamide-based therapeutics.[17][18]

References

  • Indian Journal of Pharmaceutical Sciences. Biological Activities of Sulfonamides. Available from: [Link]

  • Alam, J., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Center for Biotechnology Information. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Available from: [Link]

  • Adeiza, A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Science. Available from: [Link]

  • Nemra, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available from: [Link]

  • Al-Warhi, T., et al. (2023). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. MDPI. Available from: [Link]

  • Abdel-Gawad, N. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. National Center for Biotechnology Information. Available from: [Link]

  • Narvaez, G. A., et al. (2018). Synthesis, antimicrobial and QSAR studies of novel benzenesulfonamide derivatives. Available from: [Link]

  • Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. National Center for Biotechnology Information. Available from: [Link]

  • Hanke, T., et al. (2018). Discovery of a benzenesulfonamide-based dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase that favorably modulates lipid mediator biosynthesis in inflammation. PubMed. Available from: [Link]

  • Wager, T. T. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. ResearchGate. Available from: [Link]

  • Giraldo, P., et al. (2019). A guideline for reporting experimental protocols in life sciences. National Center for Biotechnology Information. Available from: [Link]

  • Adeiza, A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Ghorab, M. M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Available from: [Link]

  • Sharma, A., et al. (2020). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Publications. Available from: [Link]

  • Adeiza, A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available from: [Link]

  • Kristen, G. (2024). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Hilaris Publishing. Available from: [Link]

  • Loizzo, M. R., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI. Available from: [Link]

  • Ceruso, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • Khan, K. M., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Frontiers Research Topic. Investigation of the Biological Properties of Natural Products Using Experimental Approaches and In Silico Methods. Frontiers. Available from: [Link]

  • Urkis, A., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. MDPI. Available from: [Link]

  • Angapelly, S., et al. (2018). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. PubMed. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe handling and compliant disposal of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide (CAS No. 1187386-30-6). As laboratory professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, ensuring that its disposal protects ourselves, our colleagues, and the environment. This guide is structured to provide not just a protocol, but the scientific and regulatory rationale behind each critical step.

Part 1: Hazard Assessment and Waste Classification

Compounds like N-tert-Butyl 3-bromobenzenesulfonamide and 3-Bromo-N-methylbenzenesulfonamide are consistently classified as irritants.[1][2] Therefore, it is imperative to handle 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide as a substance that can cause skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1]

The Critical Classification: Halogenated Organic Waste

The most crucial characteristic for disposal is the presence of a bromine atom covalently bonded to the benzene ring. This classifies 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide as a halogenated organic compound .[3][4] This classification is not merely academic; it places the compound under stringent environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which restricts the land disposal of Halogenated Organic Compounds (HOCs).[5][6]

The primary disposal route for such materials is high-temperature incineration at a licensed hazardous waste treatment facility.[3] This method is designed to ensure the complete destruction of the molecule, particularly the robust carbon-halogen bond, preventing the formation and release of persistent organic pollutants.

Property Identifier Source(s)
Chemical Name 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide-
CAS Number 1187386-30-6[7]
Molecular Formula C₁₁H₁₆BrNO₂S[7]
Inferred Hazards Skin Irritant (Category 2), Eye Irritant (Category 2), Respiratory Irritant (Category 3)[1][2]
Waste Classification Halogenated Organic Hazardous Waste[3][4]
Primary Disposal Method Incineration via Approved Hazardous Waste Facility[2][3][8]

Part 2: Pre-Disposal Safety & Operations

Safe disposal begins long before the waste container leaves the laboratory. It is embedded in the daily practices of handling, segregation, and containment.

Personal Protective Equipment (PPE)

All handling and disposal activities must be conducted while wearing appropriate PPE to mitigate the risks of irritation and exposure.[1][9]

  • Eye Protection: Chemical splash goggles are mandatory. For larger quantities, a face shield should be used in conjunction with goggles.[1][9]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for integrity before each use and wash hands thoroughly after removal.[1][9]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron is recommended.[1][9]

  • Engineering Controls: All transfers and handling of the solid compound should occur within a certified chemical fume hood to prevent the inhalation of any airborne particulates.[1][9]

Waste Segregation and Containment: A Cornerstone of Compliance

Proper segregation is the most critical logistical step in a compliant disposal plan. Co-mingling of waste streams can create dangerous chemical reactions, complicate the disposal process, and lead to significant regulatory penalties.

  • Dedicated Waste Stream: 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide waste must be collected in a container designated exclusively for Halogenated Organic Waste .[3][4] Never mix this waste with non-halogenated solvents, aqueous waste, or solid municipal trash.[4]

  • Container Selection: The waste container must be in good condition, compatible with the chemical, and possess a tightly sealing screw cap.[4] High-density polyethylene (HDPE) or glass containers are typically appropriate.[9]

  • Labeling: The container must be clearly and accurately labeled before the first drop of waste is added.[4] The label must include:

    • The words "Hazardous Waste "

    • The full, unabbreviated chemical name: "3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide "

    • An accurate list of all other components if it is a mixed waste.

    • The associated hazards (e.g., "Irritant").

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for the proper disposal of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide.

G cluster_prep Preparation & Handling cluster_disposal Waste Containment & Disposal cluster_emergency Emergency Protocol start Waste Generated (Solid compound or contaminated material) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill If spill occurs fume_hood Work in Chemical Fume Hood ppe->fume_hood classify Classify as Halogenated Organic Waste fume_hood->classify segregate Segregate from all other waste streams classify->segregate container Place in designated, compatible, and properly labeled Halogenated Waste Container segregate->container close_store Close container tightly. Store in Satellite Accumulation Area. container->close_store incinerate Dispose via approved Hazardous Waste Vendor (Incineration) close_store->incinerate contain Contain Spill with Inert Absorbent spill->contain collect Collect absorbed material into Halogenated Waste Container contain->collect collect->close_store decontaminate Decontaminate Area collect->decontaminate

Caption: Disposal workflow for 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide.

Part 3: Step-by-Step Disposal Protocol

This protocol applies to the pure solid compound as well as disposables contaminated with it (e.g., weigh boats, gloves, wipers).

  • Prepare Work Area: Ensure your chemical fume hood is operational and the work surface is clear. Locate the designated, properly labeled "Halogenated Organic Waste" container.

  • Don PPE: Put on your safety goggles, nitrile gloves, and lab coat.

  • Transfer Waste: Carefully transfer the solid 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide waste into the designated waste container using a spatula or funnel. Place any contaminated disposables, such as weigh paper or gloves, into the same container.

  • Avoid Contamination: Do not overfill the container (a maximum of 90% full is a common institutional policy). Clean any residue from the exterior of the container with a decontaminating wipe, which should also be disposed of as hazardous waste.

  • Secure and Store: Tightly close the container lid. Move the container to your laboratory's designated Satellite Accumulation Area (SAA) or follow your institution's specific procedures for waste pickup. Ensure it is stored away from incompatible materials, particularly strong oxidizing agents.[8]

Part 4: Emergency Procedures for Spills and Exposure

Accidents can happen, and a prepared response is key to mitigating risk.

Spill Management
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or the dust is significant, evacuate the lab.

  • Ventilate: Ensure the chemical fume hood is operational to control vapors or dust.

  • Contain: Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[9]

  • Collect: Carefully sweep or scoop the absorbed material into your designated "Halogenated Organic Waste" container for disposal.[1][2]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and soap and water. All cleaning materials must also be disposed of as halogenated hazardous waste.

First-Aid Measures

These first-aid recommendations are based on the hazard profiles of similar chemicals.[1][2] Always seek medical attention after any chemical exposure.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and provide plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that the lifecycle of this chemical is managed responsibly from acquisition to final disposal.

References

  • TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL, CHAPTER I: POLLUTION CONTROL BOARD, SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS, PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES, SECTION 729.241 AQUEOUS SOLUTIONS OF HALOGENATED COMPOUNDS. Illinois Pollution Control Board. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: Electronic Code of Federal Regulations. [Link]

  • Hazardous Waste Segregation Guide. Bucknell University. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. California Code of Regulations - Westlaw. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • 3-Bromo-N-tert-butylbenzene-1-sulfonamide Summary. PubChem, National Center for Biotechnology Information. [Link]

  • 3-bromo-N-tert-butylbenzenesulfonamide Information. PharmaCompass. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency. [Link]

  • 2024 Interim Guidance on the Destruction and Disposal of PFAS. U.S. Environmental Protection Agency. [Link]

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A Senior Application Scientist's Guide to Handling 3-Bromo-N-t-butyl-N-methylbenzenesulfonamide: A PPE-First Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential operational and safety framework for researchers, scientists, and drug development professionals handling 3-Bromo-N-t-butyl-N-methylbenzenesulfonamide (CAS 1187386-30-6). The procedural guidance herein is designed to establish a self-validating system of safety, ensuring that every operational step is underpinned by a robust understanding of the potential hazards and the corresponding protective measures. Our primary goal is to build a foundation of trust by providing value that extends beyond the chemical product itself, empowering you to work safely and effectively.

Section 1: Hazard Identification and Risk Assessment

While a comprehensive, peer-reviewed toxicology profile for this compound is not extensively documented, a reliable hazard assessment can be constructed by examining data from structurally analogous compounds. This approach allows us to anticipate risks and implement appropriate, conservative safety protocols. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1]

The subject compound belongs to the sulfonamide class, which are known to sometimes cause allergic skin reactions.[2][3] The presence of a brominated aromatic ring also warrants careful handling to minimize exposure. The compound is a solid at room temperature, meaning the primary exposure risks during handling of the neat material are inhalation of dust and direct contact with skin and eyes.[4][5]

Table 1: GHS Hazard Profile of Structurally Similar Sulfonamides

Hazard Class & Category Hazard Statement Source Compound(s)
Skin Corrosion/Irritation, Category 2 H315: Causes skin irritation. 3-Bromo-N-(tert-butyl)benzenesulfonamide, 3-Bromo-N-methylbenzenesulfonamide
Serious Eye Damage/Eye Irritation, Category 2 H319: Causes serious eye irritation. 3-Bromo-N-(tert-butyl)benzenesulfonamide
Specific Target Organ Toxicity (Single Exposure), Category 3 H335: May cause respiratory irritation. 3-Bromo-N-(tert-butyl)benzenesulfonamide, 4-Bromo-3-methylbenzenesulfonamide

| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed. | N-tert-Butyl 3-bromo-4-methylbenzenesulfonamide |

This table synthesizes data from safety data sheets for closely related molecules to provide a conservative hazard assessment.[1][4][6][7]

Section 2: The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final line of defense. Before any handling begins, more effective control measures must be implemented.

  • Engineering Controls : These are the most critical for safety. All manipulations of solid this compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[8][9] The fume hood contains airborne particulates, preventing inhalation. Ensure an emergency eyewash station and safety shower are unobstructed and immediately accessible.[9]

  • Administrative Controls : Designate a specific area within the lab for handling this compound to prevent cross-contamination. All personnel must be trained on the specific hazards and the procedures outlined in this guide.

Section 3: Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures to be performed.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[1]

  • Minimum Requirement : Tight-sealing, indirectly vented chemical splash goggles that conform to ANSI Z87.1 standards are mandatory at all times.[10] Safety glasses do not provide an adequate seal and are insufficient.

  • Required for Splash Risk : When handling solutions or performing any operation with a risk of splashing, a full-face shield must be worn over the chemical splash goggles.[8][11]

Hand Protection

This compound is known to cause skin irritation.[1][6] Proper glove selection is critical to prevent dermal exposure.

  • Glove Selection : Nitrile gloves are suitable for providing a good barrier against incidental contact with solids and many solvents.[12] For extended handling or when working with solutions, double-gloving is a highly recommended best practice to protect against undetected pinholes and tears.[8] If using aggressive organic solvents, consult a glove compatibility chart to ensure nitrile is appropriate; neoprene or butyl rubber gloves may offer superior protection.[8]

  • Glove Integrity : Gloves must be inspected for any signs of degradation or puncture before each use. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly. Never wear gloves outside of the laboratory area.

Table 2: Glove Selection Guide

Task Glove Type Best Practice
Weighing/Transferring Solid Disposable Nitrile Change gloves immediately if contamination is suspected.
Preparing Solutions/Running Reactions Double-Layered Nitrile For splash risk, wear a heavier-duty outer glove (e.g., thicker nitrile or neoprene).[8]

| Equipment Decontamination | Nitrile or Neoprene | Discard gloves immediately after use and wash hands. |

Body Protection
  • A clean, long-sleeved, flame-resistant laboratory coat must be worn and kept fully fastened.[8]

  • For large-scale operations or where significant splashing is possible, a chemical-resistant apron should be worn over the lab coat.

  • Full-length pants and closed-toe shoes made of a non-porous material are required.[11] Canvas shoes, sandals, or perforated shoes are strictly forbidden.

Respiratory Protection

Engineering controls are the primary method for respiratory protection. However, in specific situations, a respirator may be necessary.

  • Standard Operations : A properly functioning chemical fume hood is sufficient for most lab-scale handling.

  • When Required : If engineering controls are not available or are insufficient to maintain exposure below acceptable limits (e.g., during a large spill or when cleaning equipment outside of a hood), a NIOSH-approved respirator is required.[9] A half-mask or full-face respirator with P100 (particulate) cartridges is appropriate for dust protection.[1][9] All personnel required to wear a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program.

Section 4: Procedural Workflow for Safe Handling

This workflow provides a systematic approach to ensure safety at every stage of handling.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep 1. Review SDS & SOPs controls 2. Verify Fume Hood & Emergency Equipment prep->controls ppe_don 3. Don Base PPE: Lab Coat, Goggles, Gloves controls->ppe_don task 4. Assess Task ppe_don->task weigh Weighing Solid / Transferring Powder task->weigh  Solid?   solution Working with Solution task->solution  Liquid?   resp 5a. Add Respirator (P100) weigh->resp face_shield 5b. Add Face Shield solution->face_shield execute 6. Perform Task in Fume Hood resp->execute face_shield->execute decon 7. Decontaminate Surfaces execute->decon dispose 8. Dispose of Waste & PPE decon->dispose ppe_doff 9. Doff PPE Correctly dispose->ppe_doff wash 10. Wash Hands Thoroughly ppe_doff->wash

Caption: PPE Selection and Safe Handling Workflow.

Step-by-Step Protocol:

  • Preparation : Before entering the designated handling area, verify that the chemical fume hood is operational. Confirm the location of the nearest eyewash station and safety shower.[9]

  • Donning PPE : Put on all required PPE as detailed in Section 3 and the workflow diagram above. The order should be lab coat, then goggles, then face shield (if needed), and finally gloves.

  • Handling the Compound :

    • Perform all transfers of the solid compound within the fume hood to contain any dust.[8]

    • When creating a solution, add the solid slowly to the solvent to prevent splashing.

    • Keep all containers tightly sealed when not in use.[6]

  • Post-Handling Decontamination :

    • Wipe down all surfaces within the fume hood that may have come into contact with the compound.

    • Decontaminate any reusable equipment.

  • Doffing PPE : Carefully remove PPE to avoid contaminating yourself. The sequence is critical:

    • Remove outer gloves (if double-gloved).

    • Remove the face shield and/or goggles.

    • Remove the lab coat.

    • Remove the final pair of gloves by peeling them off from the cuff, turning them inside out.

    • Wash hands thoroughly with soap and water.

Section 5: Decontamination and Waste Disposal

  • Waste : All disposable items contaminated with this compound, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.

  • Disposal : Dispose of all chemical waste and contaminated materials according to your institution's and local environmental regulations.[6][9] Do not pour any waste down the drain.

Section 6: Emergency Response Plan

Immediate and correct action is vital in the event of an exposure.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1] Seek immediate medical attention.

  • Skin Contact : Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes.[1][7] Seek medical attention if irritation develops or persists.

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, call a poison center or doctor.[1][6]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[9] Seek immediate medical attention.

References

  • SAFETY DATA SHEET: 4-Bromo-3-methylbenzenesulfonyl chloride. (2011, June 30). Fisher Scientific. Retrieved from [https://www.fishersci.com/sds/pda/sds.nsf/sds/AC387220000_MTR_EU_EN.pdf/ File/AC387220000_MTR_EU_EN.pdf)
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